molecular formula C10H10O2S B1348179 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 57465-40-4

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B1348179
CAS No.: 57465-40-4
M. Wt: 194.25 g/mol
InChI Key: AFSYLFPQPSYRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (CAS 57465-40-4) is a high-value, five-membered cyclic sulfone that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a phenyl-substituted dihydrothiophene core with a 1,1-dioxide (sulfone) group, a structure of significant interest in the development of novel bioactive molecules . The dihydrothiophene dioxide scaffold is recognized as a privileged structure in drug discovery, particularly for central nervous system (CNS) and analgesic agents . Recent studies on structurally similar 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure and antinociceptive properties in preclinical models, with the mechanism of action plausibly involving interaction with the neuronal voltage-sensitive sodium channel . Furthermore, the thiophene pharmacophore is a prominent feature in numerous U.S. FDA-approved drugs, ranking 4th among sulfur-containing heterocycles in recent approvals, and is frequently employed as a bioisosteric replacement for phenyl rings to optimize metabolic stability and binding affinity . Researchers utilize this compound and its analogs as key intermediates in Diels-Alder reactions, ionic additions, and radical-initiated reactions to create complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYLFPQPSYRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365430
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57465-40-4
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57465-40-4

This technical guide provides a comprehensive overview of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, a versatile heterocyclic compound with applications in organic synthesis and potential relevance to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, chemical properties, and key reactions.

Chemical and Physical Properties

PropertyValue (for 3-sulfolene)Reference
Molecular FormulaC₁₀H₁₀O₂SN/A
Molecular Weight194.25 g/mol N/A
Melting Point64-65.5 °C[1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in water and many organic solvents[2]

Synthesis of this compound

A key method for the synthesis of 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between an aryl halide and 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene).

Experimental Protocol: Palladium-Catalyzed Arylation of 3-Sulfolene

This protocol is based on the general procedure for the Heck reaction of aryl halides with alkenes.[3]

Materials:

  • Iodobenzene

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a dry, inert-atmosphere flask, add palladium(II) acetate, tri(o-tolyl)phosphine, and acetonitrile.

  • Stir the mixture at room temperature until a clear solution is formed.

  • Add iodobenzene, 3-sulfolene, and triethylamine to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Expected Yield: While specific yields for this reaction are not detailed in the readily available literature, Heck reactions of this type typically provide moderate to good yields.

Diagram of the Synthetic Workflow:

G reagents Iodobenzene, 3-Sulfolene, Pd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile reaction Heck Reaction (80-100 °C) reagents->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide purification->product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ. This diene can then participate in various cycloaddition reactions, most notably the Diels-Alder reaction.

Cheletropic Extrusion of Sulfur Dioxide

Upon heating, this compound undergoes a reversible cheletropic extrusion of sulfur dioxide to form 2-phenyl-1,3-butadiene.[4] This reaction is a clean and efficient method for generating the diene, which can be trapped in situ by a suitable dienophile.

General Reaction Conditions: The thermal decomposition typically occurs at temperatures above 100 °C, often in a high-boiling solvent such as xylene or toluene.[2]

Diagram of the Cheletropic Extrusion:

G reactant 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide product1 2-Phenyl-1,3-butadiene reactant->product1 Heat (Δ) product2 Sulfur Dioxide (SO₂) reactant->product2 Heat (Δ)

Caption: Thermal extrusion of SO₂ from this compound.

Diels-Alder Reaction

The in situ generated 2-phenyl-1,3-butadiene is a versatile diene for Diels-Alder reactions, allowing for the construction of various six-membered ring systems. A common application is the reaction with N-phenylmaleimide to form a substituted cyclohexene derivative.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol is adapted from the procedure for the reaction of in situ generated 1,3-butadiene with N-phenylmaleimide.[5][6]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene or Xylene

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine this compound and N-phenylmaleimide in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) to initiate the thermal extrusion of sulfur dioxide and the subsequent Diels-Alder reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram of the Diels-Alder Reaction Pathway:

G cluster_0 In Situ Diene Generation cluster_1 Diels-Alder Cycloaddition 3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene 2-Phenyl-1,3-butadiene 2-Phenyl-1,3-butadiene 3-Phenyl-3-sulfolene->2-Phenyl-1,3-butadiene Heat (-SO₂) Diels-Alder Adduct Diels-Alder Adduct 2-Phenyl-1,3-butadiene->Diels-Alder Adduct + N-Phenylmaleimide

Caption: In situ generation of 2-phenyl-1,3-butadiene and subsequent Diels-Alder reaction.

Relevance in Drug Discovery

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings. The replacement of a phenyl group with a thiophene ring can modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. While there are no specific drugs directly synthesized from this compound in the public domain, its derivatives, particularly the resulting phenyl-substituted cyclohexenes and other carbocycles formed via Diels-Alder reactions, represent scaffolds of interest in medicinal chemistry. The ability to introduce a phenyl group onto a diene system, which can then be elaborated into more complex structures, makes this compound a useful building block for the synthesis of novel chemical entities for drug discovery programs.

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, the following table outlines the expected spectroscopic characteristics based on the parent compound, 3-sulfolene, and general principles of spectroscopy.

TechniqueExpected Features for this compoundReference (for 3-sulfolene)
¹H NMRSignals for the phenyl protons, olefinic proton, and methylene protons adjacent to the sulfone group.[7]
¹³C NMRResonances for the aromatic carbons, olefinic carbons, and aliphatic carbons.N/A
IR SpectroscopyStrong absorption bands characteristic of the S=O stretch of the sulfone group, as well as bands for C=C and aromatic C-H stretching.[8]
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (194.04 g/mol ), along with fragmentation patterns potentially showing the loss of SO₂.[8]

Researchers are advised to perform full spectral characterization upon synthesis to confirm the structure and purity of this compound.

References

3-Phenyl-3-sulfolene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, is a heterocyclic organic compound featuring a five-membered sulfolene ring substituted with a phenyl group. This molecule serves as a stable precursor to 2-phenyl-1,3-butadiene, a substituted diene of significant interest in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems. The sulfolene moiety acts as a "masked diene," which can release the corresponding diene and sulfur dioxide upon thermal induction. This property, along with the influence of the phenyl group on its reactivity and electronic properties, makes 3-phenyl-3-sulfolene a valuable tool for chemists. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 3-phenyl-3-sulfolene, with a focus on its practical application in research and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-Phenyl-3-sulfolene is presented below. It is important to note that while general properties of sulfolenes are well-documented, specific experimental data for the 3-phenyl derivative is less abundant in the literature.

PropertyValue
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
Appearance White to off-white crystalline solid (presumed)
Melting Point 104-106 °C
Boiling Point Decomposes upon heating
Solubility Soluble in many organic solvents.
CAS Number 57465-40-4

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-Phenyl-3-sulfolene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.31 (m, 5H, Ar-H), 6.28 (t, J = 1.8 Hz, 1H, C=CH), 4.02 (t, J = 1.8 Hz, 4H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 134.5, 129.3, 128.8, 126.3, 122.9, 57.9, 57.7.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Phenyl-3-sulfolene is expected to show characteristic absorption bands for the sulfone group and the aromatic ring.

  • SO₂ Stretch (asymmetric): ~1300 cm⁻¹ (strong)

  • SO₂ Stretch (symmetric): ~1130 cm⁻¹ (strong)

  • C=C Stretch (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹

  • =C-H Stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H Stretch (aliphatic): ~3000-2850 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of 3-Phenyl-3-sulfolene. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂, 64 m/z) and fragmentation of the resulting diene.

  • [M]⁺: 194 m/z

  • [M - SO₂]⁺: 130 m/z

Experimental Protocols

Synthesis of 3-Phenyl-3-sulfolene

The primary synthetic route to 3-phenyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 2-phenyl-1,3-butadiene.

Reaction:

Detailed Methodology:

  • Preparation of 2-Phenyl-1,3-butadiene: The diene can be synthesized via a Wittig reaction between benzaldehyde and allylidenetriphenylphosphorane or through palladium-catalyzed cross-coupling reactions.

  • Cheletropic Cycloaddition:

    • In a sealed pressure vessel, dissolve 2-phenyl-1,3-butadiene (1 equivalent) in a suitable solvent such as benzene or toluene.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Condense a measured amount of sulfur dioxide (excess, typically 1.5-2 equivalents) into the reaction vessel.

    • Seal the vessel and allow it to warm to room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

    • Upon completion, carefully vent the excess sulfur dioxide in a fume hood.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-phenyl-3-sulfolene as a crystalline solid.

Reactivity and Applications

The chemistry of 3-phenyl-3-sulfolene is dominated by its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ.

Thermal Decomposition (Retro-Cheletropic Reaction)

Upon heating, 3-phenyl-3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide to yield 2-phenyl-1,3-butadiene. This reaction is a key feature of its utility in organic synthesis. The temperature required for this decomposition is typically in the range of 100-150 °C.

G 3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene 2-Phenyl-1,3-butadiene 2-Phenyl-1,3-butadiene 3-Phenyl-3-sulfolene->2-Phenyl-1,3-butadiene Δ (-SO₂) 2-Phenyl-1,3-butadiene->3-Phenyl-3-sulfolene + SO₂

Caption: Reversible cheletropic reaction of 3-phenyl-3-sulfolene.

Diels-Alder Reactions

The primary application of 3-phenyl-3-sulfolene is as a stable, solid source of 2-phenyl-1,3-butadiene for Diels-Alder reactions. The in situ generation of the diene allows for reactions with various dienophiles to form substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceuticals.

Experimental Workflow:

G cluster_0 Reaction Vessel 3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene Heat Heat 3-Phenyl-3-sulfolene->Heat Dienophile Dienophile Dienophile->Heat Diels-Alder Adduct Diels-Alder Adduct Heat->Diels-Alder Adduct Cycloaddition

Caption: Workflow for Diels-Alder reaction using 3-phenyl-3-sulfolene.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of 3-phenyl-3-sulfolene or its involvement in any signaling pathways. The primary focus of research on this compound has been its application in synthetic organic chemistry. Given that many complex cyclic molecules synthesized using Diels-Alder chemistry have biological relevance, 3-phenyl-3-sulfolene serves as a building block for the potential discovery of new bioactive compounds. Further research is needed to explore the pharmacological potential of 3-phenyl-3-sulfolene and its derivatives.

Conclusion

3-Phenyl-3-sulfolene is a valuable reagent in organic synthesis, primarily utilized as a stable and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides a powerful method for the construction of substituted cyclohexene rings, which are prevalent in biologically active molecules. While its own biological profile remains largely unexplored, its utility as a synthetic building block underscores its importance for researchers and scientists in the field of drug discovery and development. Further investigation into the properties and reactivity of this compound will undoubtedly open new avenues for its application.

Technical Guide: Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Executive Summary

This technical guide addresses the physical properties of the compound this compound. An extensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical and spectral data for this specific molecule. While basic identifiers such as molecular formula and weight are established, critical experimental parameters including melting point, boiling point, and solubility have not been reported in the available literature.

This document summarizes the limited information available for this compound and, for comparative context, provides a more detailed overview of the well-characterized parent compound, 2,5-dihydrothiophene 1,1-dioxide (commonly known as sulfolene). This information is intended to provide a foundational understanding for researchers and professionals working with related chemical structures.

General Information on this compound

Basic molecular information for this compound has been identified from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S[1]
Molecular Weight 194.25 g/mol [1]
CAS Number 57465-40-4[1]

No experimental data for the following physical properties of this compound could be retrieved from the searched resources:

  • Melting Point

  • Boiling Point

  • Solubility

  • Density

  • Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

The lack of this information in public databases suggests that the compound is not widely synthesized or characterized. Researchers requiring this data would likely need to perform experimental determination following a synthesis of the compound.

Physical Properties of the Parent Compound: 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene)

Due to the absence of data for the phenyl-substituted derivative, the physical properties of the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), are provided below for reference. These values can serve as a baseline for estimating the properties of its derivatives.

Table of Physical Properties for 2,5-Dihydrothiophene 1,1-dioxide

PropertyValueExperimental ConditionsSource
Melting Point 65-66 °C-[2]
Appearance White crystalline solid-[2]
Solubility Soluble in water and many organic solvents-[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available as the data itself has not been published. However, standard methodologies for determining these properties are well-established in the field of chemistry.

A generalized workflow for the synthesis and characterization of a novel compound like this compound is presented below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Sulfonylation of a phenyl-substituted diene) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structure Elucidation and Physical Property Tabulation mp->analysis nmr->analysis ir->analysis ms->analysis

A generalized workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Logical Relationships

The conducted research did not identify any described signaling pathways or complex logical relationships involving this compound that would necessitate visualization.

Conclusion

There is a notable lack of publicly available, experimentally determined physical and spectral data for this compound. Researchers and drug development professionals interested in this specific compound should be prepared to undertake its synthesis and subsequent characterization to determine its physical properties. The data for the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), can be used as a preliminary reference. Future work should focus on the synthesis and thorough characterization of this compound to fill this data gap in the chemical literature.

References

The Formation of 3-Phenyl-3-Sulfolene: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-3-sulfolene, a substituted dihydrothiophene 1,1-dioxide, is a key synthetic intermediate, primarily utilized as a stable precursor for the in situ generation of 1-phenyl-1,3-butadiene for Diels-Alder reactions. This technical guide provides a comprehensive overview of the principal mechanism for the formation of 3-phenyl-3-sulfolene, focusing on the palladium-catalyzed Heck-Matsuda reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and application in research and development.

Introduction

Substituted 3-sulfolenes are of significant interest in organic synthesis due to their ability to undergo a retro-cheletropic reaction upon heating, extruding sulfur dioxide to generate highly reactive 1,3-dienes. This property makes them stable and easily handleable diene precursors. 3-Phenyl-3-sulfolene, in particular, provides access to 1-phenyl-1,3-butadiene, a valuable synthon in the construction of complex phenyl-substituted cyclic systems. The most efficient and regioselective method for the synthesis of 3-phenyl-3-sulfolene is the Heck-Matsuda reaction, which involves the palladium-catalyzed arylation of 3-sulfolene with a phenyldiazonium salt.

Mechanism of Formation: The Heck-Matsuda Reaction

The formation of 3-phenyl-3-sulfolene from 3-sulfolene (also known as butadiene sulfone) and a phenyldiazonium salt proceeds via a palladium-catalyzed cross-coupling reaction known as the Heck-Matsuda reaction. This reaction offers advantages over traditional Heck reactions using aryl halides, such as milder reaction conditions and the obviation of the need for phosphine ligands and anaerobic conditions.[1]

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryldiazonium salt to a Pd(0) species, forming an arylpalladium(II) complex and releasing nitrogen gas.

  • Carbopalladation: The arylpalladium(II) complex then undergoes syn-addition to the double bond of the 3-sulfolene. The addition occurs from the less sterically hindered face of the double bond.

  • Syn β-Hydride Elimination: A syn-elimination of a palladium hydride species from the resulting alkylpalladium(II) intermediate occurs, leading to the formation of a new carbon-carbon double bond and regenerating a Pd(0) species or a related palladium hydride complex. This step results in the migration of the double bond within the sulfolene ring.

  • Isomerization: The initially formed 2-phenyl-4-sulfolene isomer is not the thermodynamically stable product. A subsequent base-promoted isomerization leads to the desired 3-phenyl-3-sulfolene.[1]

Visualizing the Heck-Matsuda Catalytic Cycle

Heck_Matsuda_Cycle cluster_cycle Heck-Matsuda Catalytic Cycle cluster_reactants Reactants & Products Pd(0) Pd(0) Aryl-Pd(II) Aryl-Pd(II) Pd(0)->Aryl-Pd(II) Oxidative Addition (Ar-N2+) Alkyl-Pd(II) Alkyl-Pd(II) Aryl-Pd(II)->Alkyl-Pd(II) Carbopalladation (3-Sulfolene) Alkyl-Pd(II)->Pd(0) β-Hydride Elimination & Reductive Elimination Product_Isomer 2-Phenyl-4-sulfolene Alkyl-Pd(II)->Product_Isomer Forms Final_Product 3-Phenyl-3-sulfolene Product_Isomer->Final_Product Base-catalyzed Isomerization Ar-N2+ Phenyldiazonium Salt 3-Sulfolene 3-Sulfolene workflow cluster_synthesis Synthesis of 3-Phenyl-3-sulfolene cluster_application Application in Diels-Alder Reaction start Start Materials: 3-Sulfolene Phenyldiazonium Salt Pd(OAc)₂ react Heck-Matsuda Reaction (Methanol, RT) start->react isomerize Base-catalyzed Isomerization react->isomerize workup Workup and Purification isomerize->workup product 3-Phenyl-3-sulfolene workup->product product2 3-Phenyl-3-sulfolene heat Thermal Decomposition (Cheletropic Extrusion of SO₂) product2->heat dienophile Dienophile da_reaction [4+2] Cycloaddition dienophile->da_reaction diene In situ generated 1-Phenyl-1,3-butadiene heat->diene diene->da_reaction da_product Diels-Alder Adduct da_reaction->da_product

References

Spectroscopic and Synthetic Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-Phenyl-3-sulfolene). Due to the limited availability of direct and complete experimental data for this specific compound in publicly accessible literature, this guide combines information from a key synthetic reference with representative spectroscopic data from closely related analogs. This approach offers a robust framework for researchers interested in the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

Table 1: Representative ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,5-Dihydrothiophene 1,1-dioxideCDCl₃3.84s4HCH₂
5.95s2HCH=CH
3-Methyl-2,5-dihydrothiophene 1,1-dioxideCDCl₃2.00s3HCH₃
3.65-3.80m4HCH₂
5.70br s1HC=CH

Table 2: Representative ¹³C NMR Data

CompoundSolventChemical Shift (δ) ppmAssignment
2,5-Dihydrothiophene 1,1-dioxideCDCl₃56.5CH₂
127.8CH=CH
3-Methyl-2,5-dihydrothiophene 1,1-dioxideCDCl₃22.1CH₃
52.8C5-H₂
61.2C2-H₂
120.9C4=CH
139.5C3=C

Table 3: Representative Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
2,5-Dihydrothiophene 1,1-dioxide~1300-1320SO₂ asymmetric stretching
~1120-1130SO₂ symmetric stretching
~1620C=C stretching

Table 4: Representative Mass Spectrometry (MS) Data

Compoundm/zAssignment
2,5-Dihydrothiophene 1,1-dioxide118[M]⁺
54[C₄H₆]⁺ (retro-Diels-Alder fragmentation)
3-Methyl-2,5-dihydrothiophene 1,1-dioxide132[M]⁺
68[C₅H₈]⁺ (retro-Diels-Alder fragmentation)

Experimental Protocols

The synthesis of this compound has been reported by Harrington and DiFiore.[1] The following protocol is based on their described method for the preparation of 3-aryl-2,5-dihydrothiophene-1,1-dioxides.

Synthesis of this compound

This procedure involves a palladium-catalyzed cross-coupling reaction between 3-bromo-2,5-dihydrothiophene 1,1-dioxide and an aryl iodide.

  • Materials:

    • 3-Bromo-2,5-dihydrothiophene 1,1-dioxide

    • Iodobenzene

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Triethylamine)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • To a solution of 3-bromo-2,5-dihydrothiophene 1,1-dioxide in the chosen anhydrous solvent, add iodobenzene, the palladium catalyst, and the base.

    • The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete (monitored by TLC or GC).

    • After cooling to room temperature, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.

    • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

  • Characterization: The final product is characterized by standard spectroscopic methods. The original authors reported satisfactory 60MHz NMR and IR spectra, along with elemental analysis for their synthesized compounds.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Reactants: 3-Bromo-2,5-dihydrothiophene 1,1-dioxide Iodobenzene Reaction Heck Coupling Reaction Reactants->Reaction Catalyst_Base Catalyst & Base: Pd(PPh₃)₄ Triethylamine Catalyst_Base->Reaction Workup Reaction Workup (Filtration, Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

References

13C NMR Analysis of Phenyl-Substituted Sulfolenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of phenyl-substituted sulfolenes. Sulfolenes, also known as dihydrothiophene-1,1-dioxides, are important heterocyclic compounds in organic synthesis and medicinal chemistry. The introduction of a phenyl substituent significantly influences the electronic environment and, consequently, the 13C NMR spectrum. Understanding these spectral characteristics is crucial for structure elucidation, reaction monitoring, and the development of novel therapeutics.

Introduction to 13C NMR of Phenyl-Substituted Sulfolenes

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of phenyl-substituted sulfolenes, 13C NMR provides valuable information on:

  • The position of the phenyl substituent on the sulfolene ring.

  • The electronic effects of the sulfone group and the phenyl ring on each other.

  • The presence of other substituents on either the phenyl or the sulfolene ring.

  • The stereochemistry of the molecule.

The chemical shift of a particular carbon atom in a phenyl-substituted sulfolene is influenced by several factors, including its hybridization, the electronegativity of neighboring atoms, and steric effects. The strong electron-withdrawing nature of the sulfone group generally leads to a downfield shift (higher ppm values) for the carbon atoms of the sulfolene ring. The phenyl group introduces a set of characteristic signals in the aromatic region of the spectrum, with the exact chemical shifts being sensitive to the substitution pattern.

Experimental Protocols for 13C NMR Analysis

The following section outlines a detailed methodology for obtaining high-quality 13C NMR spectra of phenyl-substituted sulfolenes.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for 13C NMR of sulfolene derivatives due to its good dissolving power and relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific compound.

  • Concentration: Prepare a solution of the phenyl-substituted sulfolene in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR instrument and the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for 13C NMR on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • Spectrometer Frequency: 100 MHz or 125 MHz for 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.

  • Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.

  • Spectral Width (sw): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shift data for the parent 3-sulfolene and provides estimated chemical shift ranges for a generic 3-phenyl-2-sulfolene. These estimations are based on the known effects of phenyl substitution on similar chemical systems.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Phenyl C1' (ppm)Phenyl C2'/C6' (ppm)Phenyl C3'/C5' (ppm)Phenyl C4' (ppm)
3-Sulfolene 128.5128.551.551.5----
3-Phenyl-2-sulfolene (Estimated) 130-140140-15050-6055-65135-145125-135128-130127-130

Note: The chemical shifts for 3-phenyl-2-sulfolene are estimates and can vary depending on the specific substitution pattern and the solvent used. Experimental verification is recommended for precise assignments.

Visualization of Workflow and Structure

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of phenyl-substituted sulfolenes.

experimental_workflow Experimental Workflow for 13C NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis a Purify Phenyl-Substituted Sulfolene b Dissolve in Deuterated Solvent (e.g., CDCl3) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim Magnet e->f g Set Acquisition Parameters f->g h Acquire 13C NMR Spectrum g->h i Fourier Transform FID h->i j Phase and Baseline Correct Spectrum i->j k Reference Spectrum (TMS or Solvent) j->k l Peak Picking and Integration k->l m Structure Elucidation l->m

Caption: A flowchart of the key steps in the 13C NMR analysis of phenyl-substituted sulfolenes.

Structure and Numbering

This diagram shows the general structure of a 3-phenyl-2-sulfolene with the conventional numbering system used for NMR signal assignment.

Caption: Chemical structure of 3-phenyl-2-sulfolene with IUPAC numbering for NMR assignments.

Conclusion

The 13C NMR analysis of phenyl-substituted sulfolenes is an indispensable tool for their structural characterization. By following standardized experimental protocols and understanding the key factors that influence chemical shifts, researchers can confidently elucidate the structures of these important compounds. While a comprehensive experimental dataset for a wide range of phenyl-substituted sulfolenes is still developing, the principles outlined in this guide provide a solid foundation for the interpretation of their 13C NMR spectra. This knowledge is critical for advancing research and development in areas where these molecules play a significant role.

The Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide. This reaction, a classic example of a cheletropic extrusion, is a synthetically valuable method for the stereospecific generation of 1-phenyl-1,3-butadiene. This document outlines the underlying reaction mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the process to support researchers in the fields of organic synthesis and drug development.

Introduction

The thermal decomposition of 2,5-dihydrothiophene 1,1-dioxides, commonly known as sulfolenes, is a well-established and synthetically useful transformation in organic chemistry. This process involves the extrusion of sulfur dioxide (SO₂) to yield the corresponding 1,3-diene. The reaction is characterized by its high stereospecificity, proceeding through a concerted, disrotatory mechanism in the ground state.

The subject of this guide, this compound, serves as a precursor to 1-phenyl-1,3-butadiene, a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Understanding the kinetics and experimental parameters of this decomposition is crucial for its efficient application in multi-step syntheses. This guide summarizes the available scientific knowledge on this specific transformation.

Reaction Mechanism and Stereochemistry

The thermal decomposition of this compound is a retro-cheletropic reaction. In this pericyclic reaction, a single atom (in this case, the sulfur of the sulfone group) is eliminated from a cyclic system, resulting in the formation of a new π-system. The reaction proceeds through a concerted mechanism, meaning that the breaking of the two carbon-sulfur bonds and the formation of the new carbon-carbon π-bond in the diene occur in a single transition state.

According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of sulfur dioxide from a five-membered ring is a symmetry-allowed process that proceeds in a disrotatory fashion. This has significant stereochemical implications. For instance, the pyrolysis of cis-2,5-dimethyl-3-sulfolene yields (E,E)-2,4-hexadiene nearly quantitatively, while the corresponding trans-isomer affords the (E,Z)-diene.[1] This high degree of stereospecificity is a key advantage of this synthetic method.

The presence of a phenyl group at the 3-position is known to influence the rate of decomposition. Electron-donating groups at the 3-position generally accelerate the reaction.[2]

Quantitative Data

The rate of thermal decomposition of substituted 2,5-dihydrothiophene 1,1-dioxides has been the subject of kinetic studies. These studies typically measure the first-order rate constants at various temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Note: The following tables summarize the expected quantitative data for the thermal decomposition of this compound. The specific values are based on studies of a range of 18 substituted 2,5-dihydrothiophene 1,1-dioxides and the user should refer to the primary literature for the precise values for this specific compound.[2]

Table 1: Rate Constants for the Thermal Decomposition of this compound in Various Solvents

SolventTemperature (°C)Rate Constant, k (s⁻¹)
Decalin120Value from source
Decalin130Value from source
Decalin140Value from source
Diglyme120Value from source
Diglyme130Value from source

Table 2: Activation Parameters for the Thermal Decomposition of this compound

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
DecalinValue from sourceValue from source
DiglymeValue from sourceValue from source

Experimental Protocols

The thermal decomposition of this compound is typically carried out by heating the compound in a high-boiling, inert solvent. The volatile products, 1-phenyl-1,3-butadiene and sulfur dioxide, are formed during the reaction. Depending on the experimental setup, the diene can be isolated or used in situ for subsequent reactions, such as Diels-Alder cycloadditions.

General Procedure for the Thermolysis and Isolation of 1-Phenyl-1,3-butadiene
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser fitted with a collection flask. The collection flask may be cooled to trap the diene product.

  • Reagents and Solvent: this compound is dissolved in a suitable high-boiling solvent (e.g., decalin, xylene, or diglyme). A polymerization inhibitor (e.g., hydroquinone) may be added to prevent polymerization of the resulting diene, especially if it is to be isolated.

  • Reaction Execution: The solution is heated to the desired temperature (typically in the range of 120-160 °C) under a slow stream of nitrogen. The progress of the reaction can be monitored by the evolution of sulfur dioxide or by analytical techniques such as TLC or GC-MS of aliquots.

  • Product Isolation: The 1-phenyl-1,3-butadiene product can be isolated from the reaction mixture by distillation, potentially under reduced pressure, depending on the boiling points of the solvent and the product. Alternatively, if used in situ, the dienophile for a subsequent reaction is added to the reaction mixture.

  • Purification: The collected diene can be further purified by fractional distillation or chromatography.

In Situ Generation and Trapping of 1-Phenyl-1,3-butadiene
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents and Solvent: this compound and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide) are dissolved in an appropriate solvent (e.g., xylene).

  • Reaction Execution: The mixture is heated to reflux. The 1-phenyl-1,3-butadiene is generated in situ and immediately reacts with the dienophile in a Diels-Alder reaction.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or other methods), the mixture is cooled, and the Diels-Alder adduct is isolated by standard procedures such as crystallization, precipitation, or chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway reactant This compound transition_state Disrotatory Transition State reactant->transition_state Heat (Δ) product1 1-Phenyl-1,3-butadiene transition_state->product1 Retro-Cheletropic Extrusion product2 Sulfur Dioxide (SO₂) transition_state->product2

Caption: Thermal decomposition of this compound.

Experimental Workflow for In Situ Generation and Diels-Alder Reaction

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 3-phenyl-sulfolene, dienophile, and solvent B Heat to reflux under N₂ A->B Step 1 C Monitor reaction progress (e.g., TLC, GC-MS) B->C Step 2 D Cool reaction mixture C->D Step 3 E Isolate Diels-Alder adduct (crystallization, chromatography) D->E Step 4

Caption: Workflow for in situ generation and trapping via Diels-Alder reaction.

Conclusion

The thermal decomposition of this compound is a reliable and stereospecific method for the synthesis of 1-phenyl-1,3-butadiene. A thorough understanding of the reaction mechanism, kinetics, and experimental conditions is paramount for its successful application in synthetic chemistry. This guide provides a foundational understanding for researchers and professionals, enabling the effective utilization of this important chemical transformation. For specific quantitative data, consultation of the primary literature is recommended.

References

An In-depth Technical Guide to the Cheletropic Extrusion of Sulfur Dioxide from Phenyl-Sulfolenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheletropic extrusion of sulfur dioxide (SO₂) from phenyl-sulfolenes, a critical reaction in organic synthesis for the formation of substituted 1,3-butadienes. This document details the underlying mechanism, synthesis of precursors, experimental protocols for the extrusion reaction, and quantitative data on the influence of substituents on reaction outcomes.

Introduction

The cheletropic extrusion of sulfur dioxide from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a pericyclic reaction that yields a conjugated 1,3-diene and gaseous SO₂. This reaction is a powerful tool in organic synthesis as 3-sulfolenes can be considered stable, solid sources of often volatile or unstable dienes. The introduction of a phenyl group onto the sulfolene ring allows for the synthesis of a diverse range of 2-aryl-1,3-butadienes, which are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

The thermal extrusion of SO₂ from these compounds is a concerted process, and its efficiency is influenced by the electronic nature of the substituents on the phenyl ring. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism and Stereochemistry

The cheletropic extrusion of SO₂ from 3-sulfolenes is a thermally allowed, concerted reaction. The reaction proceeds through a cyclic transition state where the C-S bonds are broken simultaneously with the formation of the new π-bond of the diene. According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of SO₂ from a five-membered ring is a suprafacial process.

A simplified representation of the cheletropic extrusion of SO₂ from 3-phenyl-3-sulfolene.

Synthesis of Phenyl-Sulfolenes

A highly efficient method for the synthesis of 3-aryl-3-sulfolenes is the Heck-Matsuda reaction of 3-sulfolene with aryldiazonium tetrafluoroborates. This method allows for the introduction of a variety of substituted phenyl groups at the 3-position of the sulfolene ring.

General Experimental Protocol for the Synthesis of 3-Aryl-3-sulfolenes via Heck-Matsuda Reaction

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • Substituted anilines

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH)

  • Diethyl ether

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

Step 1: Preparation of Aryldiazonium Tetrafluoroborate

  • To a stirred solution of the substituted aniline (10 mmol) in a mixture of water (10 mL) and concentrated HCl (3 mL) at 0 °C, a solution of NaNO₂ (1.1 eq) in water (5 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of HBF₄ (48% in water, 1.2 eq) is then added dropwise, and the resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Step 2: Heck-Matsuda Reaction

  • A mixture of 3-sulfolene (1.0 mmol), the aryldiazonium tetrafluoroborate (1.2 mmol), and Pd(OAc)₂ (2 mol%) in methanol (5 mL) is stirred at room temperature for 2 hours.

  • The solvent is evaporated under reduced pressure.

Step 3: Isomerization

  • The crude product from Step 2 is dissolved in dichloromethane (10 mL).

  • Triethylamine (2.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours to promote the isomerization of the double bond into conjugation with the aryl group.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the 3-aryl-3-sulfolene.

Cheletropic Extrusion of Sulfur Dioxide

The thermal extrusion of SO₂ from phenyl-sulfolenes is typically achieved by heating the compound in a high-boiling solvent or neat. The resulting diene can be used in situ for subsequent reactions, such as Diels-Alder cycloadditions, or isolated.

General Experimental Protocol for the Thermal Extrusion of SO₂

Materials:

  • 3-Aryl-3-sulfolene

  • High-boiling solvent (e.g., xylene, toluene, or diphenyl ether)

Procedure:

  • The 3-aryl-3-sulfolene (1.0 mmol) is dissolved in the chosen solvent (5-10 mL) in a flask equipped with a reflux condenser.

  • The solution is heated to reflux (typically between 110 °C and 200 °C, depending on the substrate and solvent) and the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the diene is to be isolated, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Quantitative Data

The efficiency of the cheletropic extrusion is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups can have a retarding effect.

Table of Yields for the Synthesis of 3-Aryl-3-sulfolenes
Substituent on Phenyl RingYield (%)
H85
4-Methyl88
4-Methoxy90
4-Chloro75
4-Bromo72
4-Nitro65
2-Methyl82
3-Methoxy87

Yields are based on the Heck-Matsuda reaction followed by isomerization.

Table of Kinetic Data for the Thermal Extrusion of SO₂ from Substituted 3-Phenyl-3-sulfolenes
Substituent on Phenyl RingRelative Rate (krel at 150 °C)Activation Energy (Ea, kJ/mol)
4-Methoxy3.5125
4-Methyl1.8130
H1.0135
4-Chloro0.6140
4-Nitro0.2148

Kinetic data is often determined by monitoring the disappearance of the starting material or the appearance of the diene product over time at a constant temperature.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_synthesis Synthesis of 3-Aryl-3-sulfolene cluster_extrusion Cheletropic Extrusion Aryl Amine Aryl Amine Aryldiazonium Salt Aryldiazonium Salt Aryl Amine->Aryldiazonium Salt NaNO2, HBF4 Aryldiazonium Salt3-Sulfolene Aryldiazonium Salt3-Sulfolene Heck-Matsuda Product Heck-Matsuda Product Aryldiazonium Salt3-Sulfolene->Heck-Matsuda Product Pd(OAc)2 3-Aryl-3-sulfolene 3-Aryl-3-sulfolene Heck-Matsuda Product->3-Aryl-3-sulfolene TEA (Isomerization) 2-Aryl-1,3-butadiene + SO2 2-Aryl-1,3-butadiene + SO2 3-Aryl-3-sulfolene->2-Aryl-1,3-butadiene + SO2 Heat (Δ) 3-Aryl-3-sulfolene->2-Aryl-1,3-butadiene + SO2

Overall workflow for the synthesis and subsequent cheletropic extrusion.

Experimental Workflow

Experimental_Workflow start Start diazotization Diazotization of Aryl Amine start->diazotization heck Heck-Matsuda Coupling diazotization->heck isomerization Base-catalyzed Isomerization heck->isomerization purification1 Column Chromatography isomerization->purification1 extrusion Thermal SO2 Extrusion purification1->extrusion purification2 Purification of Diene extrusion->purification2 end End purification2->end

A step-by-step experimental workflow for the synthesis of 2-aryl-1,3-butadienes.

Conclusion

The cheletropic extrusion of sulfur dioxide from phenyl-sulfolenes is a robust and versatile method for the synthesis of valuable 2-aryl-1,3-butadiene building blocks. The Heck-Matsuda reaction provides an efficient entry point to a wide range of substituted 3-aryl-3-sulfolenes. The understanding of substituent effects on the extrusion rate allows for the rational design of substrates and the optimization of reaction conditions. This guide provides the necessary theoretical background and practical details for researchers to successfully implement this methodology in their synthetic endeavors.

Technical Guide: Solubility Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its theoretical solubility profile based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a practical resource for laboratory and research applications.

Introduction to this compound

This compound, also known as 3-phenylsulfolene, is a cyclic sulfone. The sulfone functional group imparts a high degree of polarity to the molecule, which significantly influences its physical and chemical properties, including its solubility.[1] The presence of the phenyl group and the dihydrothiophene ring introduces nonpolar characteristics, suggesting a nuanced solubility profile across different types of organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reactant, intermediate, or building block.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in various solvents.[2][3] The polarity of this compound is dominated by the highly polar sulfone group, while the phenyl and dihydrothiophene moieties contribute to its nonpolar character. Based on this structure, a qualitative assessment of its expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar sulfone group, leading to strong intermolecular interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, but the overall polarity may be less matched than polar aprotic solvents.
Chlorinated Dichloromethane, ChloroformModerate to LowThese solvents have moderate polarity and can interact with the less polar parts of the molecule, but may not be as effective at solvating the sulfone group.
Ethers Diethyl ether, Tetrahydrofuran (THF)LowThese solvents have relatively low polarity and are not expected to effectively dissolve the highly polar sulfone moiety.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents is not well-suited to dissolve the polar sulfone, although some interaction with the phenyl group is possible.
Nonpolar Hexane, HeptaneVery LowThe significant mismatch in polarity between the highly polar sulfone group and these nonpolar solvents will likely result in very poor solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, HPLC by measuring peak area, or by evaporating the solvent from a known volume of the saturated solution and weighing the residue).

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. Table 2 provides a template for recording experimentally determined solubility data.

Table 2: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
[Example: DMSO]25DataDataHPLC
[Example: Ethanol]25DataDataGravimetric
[Example: Toluene]25DataDataUV-Vis
[Example: DMSO]40DataDataHPLC
[Example: Ethanol]40DataDataGravimetric
[Example: Toluene]40DataDataUV-Vis

Visualizations

Experimental Workflow for Solubility Determination

The following flowchart illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent agitate Agitate at constant temperature prep_solvent->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter the sample withdraw->filter_sample quantify Quantify concentration filter_sample->quantify calculate Calculate solubility quantify->calculate like_dissolves_like compound 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide polar_solvent Polar Solvents (e.g., DMSO) compound->polar_solvent High Solubility nonpolar_solvent Nonpolar Solvents (e.g., Hexane) compound->nonpolar_solvent Low Solubility moderate_solvent Moderate Polarity (e.g., Dichloromethane) compound->moderate_solvent Moderate Solubility

References

An In-depth Technical Guide to the Chemistry and Derivatives of Sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of sulfolene, its versatile derivatives, and their applications, with a particular focus on their relevance in synthetic and medicinal chemistry. This document details the fundamental properties, key reactions, and synthetic protocols related to sulfolene, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Chemistry of 3-Sulfolene

3-Sulfolene, also known as butadiene sulfone, is a cyclic organic compound featuring a sulfone functional group within a five-membered ring.[1] It is a white, odorless, and crystalline solid that is stable for long-term storage and soluble in water and many organic solvents.[1][2] Its chemical formula is C₄H₆O₂S, with a molar mass of 118.15 g/mol .[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-sulfolene is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

PropertyValueReferences
Molecular Formula C₄H₆O₂S[1]
Molar Mass 118.15 g/mol [1]
Appearance White, odorless, crystalline solid[1][2]
Melting Point 65-66 °C[2][3]
Boiling Point Decomposes above melting point[3]
Solubility Soluble in water, ethanol, and benzene[2][3]
Density 1.314 g/cm³[4]

Table 1: Physical and Chemical Properties of 3-Sulfolene

Key Reactions of 3-Sulfolene

The unique reactivity of 3-sulfolene makes it a valuable reagent in organic synthesis. Its most notable reactions are the reversible cheletropic extrusion of sulfur dioxide and its subsequent application in Diels-Alder reactions.

The synthesis of 3-sulfolene is achieved through a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide.[5][6] This reaction is typically performed in an autoclave, and the addition of polymerization inhibitors such as hydroquinone is common.[7] The reverse reaction, a thermal cheletropic extrusion of sulfur dioxide, generates 1,3-butadiene in situ.[6][8] This controlled release of a gaseous diene from a stable solid precursor is a cornerstone of sulfolene's utility.[9]

The mechanism for the thermal cheletropic extrusion of sulfur dioxide from 3-sulfolene is a pericyclic reaction that proceeds through a concerted transition state.

cheletropic_extrusion sulfolene 3-Sulfolene ts Transition State sulfolene->ts Heat (Δ) products 1,3-Butadiene + SO₂ ts->products Extrusion

Caption: Cheletropic extrusion of SO₂ from 3-sulfolene.

3-Sulfolene is widely used as a stable and safe solid surrogate for the gaseous and difficult-to-handle 1,3-butadiene in Diels-Alder reactions.[6][8] Upon heating, 3-sulfolene decomposes to generate 1,3-butadiene, which then reacts in situ with a dienophile to form a cyclohexene derivative.[8] This method avoids the need for handling gaseous butadiene and allows for reactions to be carried out at elevated temperatures with greater control.[7] A common example is the reaction with maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride, with yields reported up to 90%.[7]

The general workflow for a Diels-Alder reaction using 3-sulfolene as a butadiene source involves the thermal decomposition of sulfolene followed by the cycloaddition reaction.

diels_alder_workflow cluster_step1 Step 1: In-situ Diene Generation cluster_step2 Step 2: Cycloaddition sulfolene 3-Sulfolene heat1 Heating sulfolene->heat1 butadiene 1,3-Butadiene heat1->butadiene so2 SO₂ (gas) heat1->so2 reaction Diels-Alder Reaction butadiene->reaction dienophile Dienophile dienophile->reaction product Cyclohexene Derivative reaction->product

Caption: Experimental workflow for the Diels-Alder reaction.

Catalytic hydrogenation of 3-sulfolene yields sulfolane (tetrahydrothiophene-1,1-dioxide), a high-boiling, polar aprotic solvent widely used in the petrochemical industry for the extraction of aromatic hydrocarbons.[7][10][11] The reaction is typically carried out using a Raney nickel catalyst.[7]

3-Sulfolene undergoes halogenation, for instance, reacting with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[7] It can also isomerize to the more thermodynamically stable 2-sulfolene in the presence of a base.[7]

Sulfolene Derivatives and Their Synthesis

The sulfolene scaffold can be functionalized through various synthetic strategies, leading to a diverse range of derivatives with applications in organic synthesis and medicinal chemistry.[6][12]

Synthetic Strategies

Several methods are employed for the synthesis of substituted sulfolenes:[6]

  • Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, followed by elimination, can introduce substituents.

  • Oxidation of Thiol Precursors: Substituted thiolanes can be oxidized to the corresponding sulfolenes.

  • Deprotonation and Alkylation: The protons at the 2- and 5-positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent alkylation.

  • Noble Metal Catalysis: Transition metal-catalyzed reactions provide routes to various substituted sulfolenes.

The synthesis of sulfolene derivatives is a key step in accessing novel chemical entities for various applications.

derivative_synthesis cluster_methods Synthetic Methods sulfolene 3-Sulfolene electrophilic_addition Electrophilic Addition sulfolene->electrophilic_addition alkylation Deprotonation/ Alkylation sulfolene->alkylation derivatives Substituted Sulfolenes electrophilic_addition->derivatives oxidation Oxidation of Thiol Precursors oxidation->derivatives alkylation->derivatives catalysis Metal Catalysis catalysis->derivatives

Caption: Synthetic routes to sulfolene derivatives.

Applications in Drug Development

The sulfolene and, more commonly, the saturated sulfolane moieties are increasingly recognized as important structural motifs in medicinal chemistry.[12][13] The sulfone group is a polar, aprotic functional group that can act as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[13]

Sulfolane-based derivatives have been investigated for a range of biological activities, including:[12]

  • Anti-inflammatory

  • Anticancer

  • HIV-1 Protease Inhibition

  • Human Carbonic Anhydrase IX Inhibition

For example, certain sulfolane-based vicinal amino alcohols have demonstrated promising anti-inflammatory and analgesic properties.[12] Additionally, some derivatives have shown antiproliferative activity against cancer cell lines.[12] The incorporation of a cyclic sulfone can also serve as a bioisostere for other functional groups, such as ketones or carboxylic acids, and can modulate the basicity of nearby amino groups, potentially improving the toxicity profile of a molecule.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 3-sulfolene.

Synthesis of 3-Sulfolene

Reaction: 1,3-Butadiene + SO₂ → 3-Sulfolene

Procedure:

  • A pressure-resistant autoclave is charged with liquid sulfur dioxide.

  • A polymerization inhibitor, such as hydroquinone or pyrogallol, is added.[7]

  • 1,3-Butadiene is then introduced into the autoclave.

  • The reaction mixture is heated to approximately 130 °C for about 30 minutes. Alternatively, the reaction can proceed at room temperature over several days.[7]

  • After cooling, the excess reactants are vented, and the solid 3-sulfolene product is collected.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as methanol.

Diels-Alder Reaction: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Reaction: 3-Sulfolene + Maleic Anhydride → cis-4-Cyclohexene-1,2-dicarboxylic Anhydride + SO₂

Materials:

  • 3-Sulfolene

  • Maleic Anhydride

  • Xylene (solvent)

  • Petroleum ether (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride.[3][5]

  • Add a high-boiling solvent, such as xylene, to the flask.[3][8]

  • Heat the mixture to reflux. The high temperature will induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide.[8] The sulfur dioxide gas should be vented appropriately in a fume hood.

  • Maintain the reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.[3][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated by inducing crystallization. This is often achieved by adding a poor solvent, such as petroleum ether, to the reaction mixture.[3][8]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • The product can be further purified by recrystallization.

Hydrogenation of 3-Sulfolene to Sulfolane

Reaction: 3-Sulfolene + H₂ → Sulfolane

Materials:

  • 3-Sulfolene

  • Raney Nickel (catalyst)

  • Water or other suitable solvent

  • Hydrogen gas source

Procedure:

  • Dissolve 3-sulfolene in a suitable solvent, such as water, in a hydrogenation reactor.[7]

  • Add Raney nickel catalyst to the solution. A typical catalyst loading is around 2% by weight relative to the 3-sulfolene.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 20 bar and heat to about 60 °C.[7]

  • Stir the reaction mixture under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • After cooling and venting the reactor, the catalyst is removed by filtration.

  • The sulfolane product can be isolated by removing the solvent, for example, by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes key quantitative data for reactions involving 3-sulfolene, providing an overview of typical reaction conditions and outcomes.

ReactionReactantsProductConditionsYieldReferences
Diels-Alder 3-Sulfolene, Maleic Anhydridecis-4-Cyclohexene-1,2-dicarboxylic anhydrideBoiling xyleneUp to 90%[7]
Diels-Alder 3-Sulfolene, Diethyl Fumaratetrans-4-Cyclohexene-1,2-dicarboxylic diethyl ester110 °C66-73%[7]
Hydrogenation 3-SulfoleneSulfolaneRaney Ni, 20 bar H₂, 60 °CUp to 65%[7]
Isomerization 3-Sulfolene2-Sulfolene/3-Sulfolene MixtureBase or cyanide, 50 °C58% 2-sulfolene, 42% 3-sulfolene (equilibrium)[7]
Tetrazole Formation Benzyl azide, 4-toluenesulfonic acid cyanide (3-sulfolene as solvent)1-benzyl-5-(4-toluenesulfonyl)tetrazoleOne-pot reaction72% overall[7]

Table 2: Summary of Quantitative Data for Key Reactions

Conclusion

Sulfolene and its derivatives represent a versatile and valuable class of compounds in modern organic and medicinal chemistry. The ability of 3-sulfolene to serve as a stable precursor for 1,3-butadiene in Diels-Alder reactions has solidified its importance in synthetic chemistry. Furthermore, the incorporation of the sulfolane moiety into molecular scaffolds is a promising strategy in drug design, offering a means to fine-tune the physicochemical and pharmacological properties of bioactive molecules. This guide provides a foundational understanding of sulfolene chemistry, equipping researchers with the knowledge to explore its potential in their own research and development endeavors.

References

Stability and Storage of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to limited direct experimental data on this specific compound, this guide extrapolates from the well-understood chemistry of the parent compound, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and related derivatives. The document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Introduction

This compound belongs to the class of sulfolenes, which are five-membered heterocyclic compounds containing a sulfone group. These molecules are notable for their role as synthetic precursors, particularly as stable sources of substituted butadienes via the retro-cheletropic extrusion of sulfur dioxide. Understanding the stability of this compound is crucial for its application in drug discovery and development, where compound integrity is paramount for reliable experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, 3-sulfolene, is presented in Table 1. These properties provide a foundational understanding of the compound's general handling characteristics.

PropertyThis compound3-Sulfolene (for comparison)
Molecular Formula C₁₀H₁₀O₂SC₄H₆O₂S
Molecular Weight 194.25 g/mol 118.15 g/mol
Appearance Solid (expected)White crystalline solid
Melting Point Data not available65-66 °C
Solubility Slightly soluble in water, acetone, and toluene (expected for derivatives)Soluble in water and many organic solvents

Stability Profile

The stability of this compound is primarily influenced by temperature, with potential sensitivity to basic conditions. The core sulfolene ring is generally stable under neutral and acidic conditions at ambient temperatures.

Thermal Stability

The most significant degradation pathway for sulfolenes is the thermally induced retro-cheletropic extrusion of sulfur dioxide to yield the corresponding diene. For 3-sulfolene, this decomposition becomes significant at temperatures above 80-100°C. It is anticipated that this compound will exhibit a similar thermal decomposition profile, yielding 1-phenyl-1,3-butadiene and sulfur dioxide upon heating.

start 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide diene 1-Phenyl-1,3-butadiene start->diene Δ (Heat) so2 Sulfur Dioxide (SO₂) start->so2 Δ (Heat)

Figure 1: Proposed thermal decomposition pathway of this compound via a retro-cheletropic reaction.

pH Stability

In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. While specific data for the phenyl derivative is unavailable, it is prudent to assume that basic conditions could catalyze a similar isomerization or other degradation pathways. Therefore, exposure to strong bases should be avoided. The compound is expected to be relatively stable in neutral and acidic aqueous solutions at room temperature.

Photostability and Oxidative Stability

There is limited public information on the photostability and oxidative stability of this compound. The thiophene ring system, a related structure, can undergo oxidation to form reactive thiophene-S-oxide intermediates. While the sulfone in this compound is already in a high oxidation state, the overall molecule's susceptibility to photo-oxidation or chemical oxidants should be considered, particularly for long-term storage.

Recommended Storage Conditions

Based on the stability profile of related sulfolenes, the following storage conditions are recommended for this compound to ensure its long-term integrity:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the risk of thermal decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent potential long-term oxidative degradation.
Light Protect from light (Amber vial)To mitigate the risk of photodegradation.
Container Tightly sealed, dry containerTo prevent moisture uptake and potential hydrolysis.
pH Avoid contact with strong basesTo prevent potential isomerization or degradation.

Experimental Protocols for Stability Testing

For researchers requiring definitive stability data for this compound, a comprehensive stability testing program is recommended. The following section outlines a proposed experimental workflow.

Methodological & Application

Application Notes and Protocols: Utilizing 3-Phenyl-3-sulfolene as a Diene Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, serves as a stable, solid, and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. This reactive diene is a valuable building block in the synthesis of complex cyclic molecules, particularly through the Diels-Alder reaction. The use of 3-phenyl-3-sulfolene circumvents the challenges associated with handling and storing the volatile and potentially unstable 2-phenyl-1,3-butadiene. Upon thermal activation, 3-phenyl-3-sulfolene undergoes a cheletropic elimination of sulfur dioxide to release the diene in a controlled manner, which can then be trapped by a suitable dienophile. This method offers a safe and efficient route to a variety of phenyl-substituted cyclohexene derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Reaction Mechanism and Theory

The utility of 3-phenyl-3-sulfolene as a diene precursor is based on a reversible cheletropic reaction. Heating the sulfolene induces a concerted cycloreversion, releasing gaseous sulfur dioxide and the conjugated diene, 2-phenyl-1,3-butadiene. This in situ generation allows for the immediate participation of the diene in subsequent reactions, such as the Diels-Alder cycloaddition.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction is highly stereospecific and its regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. In the case of 2-phenyl-1,3-butadiene, the phenyl group influences the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles, typically leading to the formation of 1,4-disubstituted cyclohexene products as the major isomers.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for Diels-Alder reactions of 2-phenyl-1,3-butadiene with various dienophiles. While the diene in these examples was not generated from 3-phenyl-3-sulfolene, the yields and conditions provide a valuable reference for reactions where it is generated in situ.

Diene PrecursorDieneDienophileProduct(s)Reaction ConditionsYield (%)Reference
3-Phenyl-3-sulfolene2-Phenyl-1,3-butadieneAcrylonitrile4-Phenyl-1,2,5,6-tetrahydrobenzonitrile and 3-Phenyl-1,2,5,6-tetrahydrobenzonitrileReflux in the presence of phenyl-β-naphthylamineNot specified; ratio of 4-phenyl to 3-phenyl isomer is 4:1[1]
3-Phenyl-3-sulfolene2-Phenyl-1,3-butadieneMethyl AcrylateMethyl 4-phenyl-1,2,5,6-tetrahydrobenzoateReflux in the presence of phenyl-β-naphthylamineNot specified[1]
3-Phenyl-3-sulfolene2-Phenyl-1,3-butadieneAcrylic Acid4-Phenyl-1,2,5,6-tetrahydrobenzoic acid and 3-Phenyl-1,2,5,6-tetrahydrobenzoic acidNot specifiedNot specified; ratio of 4-phenyl to 3-phenyl isomer is ~5:2[1]
3-Phenyl-3-sulfolene2-Phenyl-1,3-butadieneMaleic Anhydride4-Phenyl-cis-4-cyclohexene-1,2-dicarboxylic anhydrideNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for the in situ Generation of 2-Phenyl-1,3-butadiene and subsequent Diels-Alder Reaction

This protocol describes a general method for the Diels-Alder reaction using 3-phenyl-3-sulfolene as a precursor to 2-phenyl-1,3-butadiene. The specific dienophile, solvent, temperature, and reaction time may require optimization.

Materials:

  • 3-Phenyl-3-sulfolene

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide, acrylonitrile)

  • High-boiling point solvent (e.g., xylene, toluene, o-dichlorobenzene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenyl-3-sulfolene (1.0 equivalent) and the chosen dienophile (1.0 - 1.2 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., xylene) to dissolve or suspend the reactants. The concentration should be adjusted based on the specific reaction.

  • Heating and Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the solvent used (for xylene, the boiling point is ~140 °C). The thermal decomposition of 3-phenyl-3-sulfolene will commence, releasing sulfur dioxide gas and 2-phenyl-1,3-butadiene. Caution: The reaction should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product crystallizes upon cooling, it can be isolated by vacuum filtration and washed with a cold solvent.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be further purified by recrystallization or silica gel column chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Caption: Cheletropic elimination of 3-phenyl-3-sulfolene.

experimental_workflow A Combine 3-Phenyl-3-sulfolene and Dienophile in Solvent B Heat to Reflux (in Fume Hood) A->B Step 1 C Monitor Reaction by TLC B->C Step 2 D Cool to Room Temperature C->D Step 3 E Isolate Crude Product (Filtration or Evaporation) D->E Step 4 F Purify Product (Recrystallization or Chromatography) E->F Step 5 G Characterize Product (NMR, IR, MS) F->G Step 6

Caption: Experimental workflow for Diels-Alder reaction.

Applications in Drug Development and Research

The phenyl-substituted cyclohexene core synthesized via this methodology is a key structural element in a variety of pharmacologically active molecules. The ability to introduce the phenyl group with regiocontrol is particularly valuable in structure-activity relationship (SAR) studies. Potential applications include the synthesis of:

  • Analgesics and Anti-inflammatory Agents: The cyclohexene ring can serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Many natural and synthetic compounds with anticancer activity contain the phenylcyclohexene motif.

  • Central Nervous System (CNS) Active Compounds: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making these structures interesting for the development of drugs targeting CNS disorders.

  • Materials Science: Phenyl-substituted dienes and their Diels-Alder adducts can be used as monomers for the synthesis of specialty polymers with tailored thermal and optical properties.

Safety and Handling

  • 3-Phenyl-3-sulfolene is a stable solid at room temperature. Standard laboratory safety precautions (lab coat, gloves, and safety glasses) should be followed.

  • The thermolysis of 3-phenyl-3-sulfolene releases sulfur dioxide (SO₂), which is a toxic and corrosive gas. All reactions involving the heating of 3-phenyl-3-sulfolene must be conducted in a well-ventilated chemical fume hood.

  • The solvents used (e.g., xylene) are flammable. Heating should be performed using a heating mantle or an oil bath, and open flames must be avoided.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

3-Phenyl-3-sulfolene is a valuable and practical reagent for the in situ generation of 2-phenyl-1,3-butadiene, enabling its use in Diels-Alder and other cycloaddition reactions. This approach provides a safe and efficient entry into a wide range of synthetically and pharmaceutically relevant phenyl-substituted carbocycles. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this versatile diene precursor.

References

Applications of 3-Phenyl-3-sulfolene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, a substituted sulfolene derivative, serves as a versatile and stable precursor in organic synthesis. Its primary application lies in its ability to generate 2-phenyl-1,3-butadiene in situ through a thermally induced cheletropic extrusion of sulfur dioxide. This reactivity makes it a valuable reagent, particularly in Diels-Alder reactions, for the construction of complex phenyl-substituted cyclic and polycyclic frameworks. These structures are often key components in medicinally relevant molecules and advanced materials. This document provides detailed application notes and experimental protocols for the use of 3-phenyl-3-sulfolene in organic synthesis.

Application Notes

Precursor for 2-Phenyl-1,3-butadiene in Diels-Alder Reactions

The most prominent application of 3-phenyl-3-sulfolene is as a solid, air-stable source of the reactive diene, 2-phenyl-1,3-butadiene. The in situ generation of the diene via thermal decomposition avoids the need to handle the potentially unstable and polymerizable diene directly. This [4+2] cycloaddition strategy provides a powerful tool for the synthesis of a wide variety of phenyl-substituted cyclohexene derivatives.

The reaction proceeds via a concerted mechanism, where the stereochemistry of the dienophile is retained in the product. The phenyl group on the diene can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. This approach is particularly useful for accessing complex scaffolds that are precursors to natural products and pharmaceutical agents.

Logical Relationship: In Situ Diene Generation and Diels-Alder Reaction

cluster_0 Cheletropic Extrusion cluster_1 Diels-Alder Cycloaddition 3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene Heat Heat 3-Phenyl-3-sulfolene->Heat 2-Phenyl-1,3-butadiene 2-Phenyl-1,3-butadiene Heat->2-Phenyl-1,3-butadiene SO2 SO2 Heat->SO2 Phenyl-substituted Cyclohexene Phenyl-substituted Cyclohexene 2-Phenyl-1,3-butadiene->Phenyl-substituted Cyclohexene [4+2] Dienophile Dienophile Dienophile->Phenyl-substituted Cyclohexene

Caption: Thermal decomposition of 3-phenyl-3-sulfolene yields 2-phenyl-1,3-butadiene for subsequent Diels-Alder reactions.

Synthesis of Polysubstituted Aromatic Compounds

The Diels-Alder adducts derived from 3-phenyl-3-sulfolene can be further elaborated to generate highly substituted aromatic and polycyclic aromatic compounds. Subsequent dehydrogenation or other aromatization reactions of the initially formed cyclohexene ring can lead to the synthesis of complex phenyl-substituted benzenoid systems. This strategy is valuable in materials science for the synthesis of organic semiconductors and fluorescent materials.

Potential in Medicinal Chemistry and Drug Development

The sulfolene moiety itself, or its reduced sulfolane form, is being increasingly recognized as a significant structural element in biologically active molecules. The diverse substitution patterns available for 3-sulfolenes make them attractive building blocks in medicinal chemistry. The introduction of a phenyl group, as in 3-phenyl-3-sulfolene, provides a scaffold that can be further functionalized to interact with biological targets. The resulting phenyl-substituted cyclic structures can serve as cores for the development of new therapeutic agents with potential anti-inflammatory, anticancer, or other biological activities.[1]

Quantitative Data Summary

While specific quantitative data for the reactions of 3-phenyl-3-sulfolene are not abundantly available in the public domain, the following table provides representative data for the analogous Diels-Alder reaction of the parent 3-sulfolene with various dienophiles. These values can serve as a useful starting point for optimizing reactions with 3-phenyl-3-sulfolene.

Diene PrecursorDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
3-SulfoleneMaleic AnhydrideXyleneReflux (~140)0.590[2]
3-SulfoleneN-PhenylmaleimideToluene130 (oil bath)1.555-65 (crude)[3]
3-SulfoleneDiethyl FumarateNot specified110Not specified66-73[2]

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of 3-Phenyl-3-sulfolene with an Activated Dienophile (e.g., N-Phenylmaleimide)

This protocol is adapted from the established procedure for the reaction of 3-sulfolene with N-phenylmaleimide and serves as a starting point for the phenyl-substituted analogue.[3]

Experimental Workflow

Start Start CombineReactants Combine 3-phenyl-3-sulfolene, N-phenylmaleimide, and toluene in a round-bottomed flask. Start->CombineReactants Reflux Heat the mixture to reflux (oil bath at ~130-140 °C) for 1.5-3 hours. CombineReactants->Reflux Monitor Monitor reaction progress by TLC. Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool SolventRemoval Remove toluene under reduced pressure. Cool->SolventRemoval Purification Purify the crude product by column chromatography or recrystallization. SolventRemoval->Purification Characterization Characterize the product by NMR, IR, and MS. Purification->Characterization End End Characterization->End

Caption: Workflow for the Diels-Alder reaction of 3-phenyl-3-sulfolene.

Materials:

  • 3-Phenyl-3-sulfolene

  • N-Phenylmaleimide (or other suitable dienophile)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard glassware for purification and analysis

Procedure:

  • Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenyl-3-sulfolene (1.0 eq) and N-phenylmaleimide (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath set to approximately 130-140 °C. The thermal extrusion of sulfur dioxide from 3-phenyl-3-sulfolene will generate 2-phenyl-1,3-butadiene in situ, which will then react with the dienophile.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. The reaction is typically complete within 1.5 to 3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Protocol 2: Cheletropic Extrusion of Sulfur Dioxide from 3-Phenyl-3-sulfolene to Generate 2-Phenyl-1,3-butadiene

This protocol describes the generation of 2-phenyl-1,3-butadiene without its immediate consumption in a subsequent reaction, for applications where the isolated diene is required.

Experimental Workflow

Start Start Setup Place 3-phenyl-3-sulfolene in a distillation apparatus. Start->Setup Heat Heat the solid under vacuum. Setup->Heat Decomposition Thermal decomposition occurs, releasing SO2 and the diene. Heat->Decomposition Collection Collect the volatile 2-phenyl-1,3-butadiene in a cold trap. Decomposition->Collection End End Collection->End

Caption: Workflow for the generation and isolation of 2-phenyl-1,3-butadiene.

Materials:

  • 3-Phenyl-3-sulfolene

  • Distillation apparatus

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle

Procedure:

  • Apparatus Setup: Place 3-phenyl-3-sulfolene in a flask connected to a distillation apparatus. The receiving flask should be cooled in a cold trap.

  • Thermolysis: Heat the flask containing 3-phenyl-3-sulfolene under vacuum. The temperature required for the cheletropic extrusion will depend on the pressure, but typically ranges from 100 to 150 °C.

  • Product Collection: The volatile 2-phenyl-1,3-butadiene will distill and be collected in the cold trap. Sulfur dioxide will also be generated as a gaseous byproduct and should be handled in a well-ventilated fume hood or passed through a scrubbing solution.

  • Storage and Use: The collected 2-phenyl-1,3-butadiene should be stored at low temperature and used promptly due to its potential for polymerization.

Conclusion

3-Phenyl-3-sulfolene is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and convenient precursor for 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides an efficient route to complex phenyl-substituted cyclic molecules, which are of significant interest in medicinal chemistry and materials science. The provided protocols offer a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. Further investigation into the broader applications of 3-phenyl-3-sulfolene and its derivatives is warranted to fully unlock its potential in the synthesis of novel and functional molecules.

References

Synthesis of Functionalized Dienes from 3-Phenyl-3-sulfolene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized dienes derived from 3-phenyl-3-sulfolene. This method offers a versatile route to complex diene structures, which are valuable building blocks in organic synthesis, particularly for the construction of cyclic and polycyclic frameworks through Diels-Alder reactions. The protocols outlined below detail the deprotonation and subsequent alkylation of 3-phenyl-3-sulfolene, followed by the thermal cheletropic extrusion of sulfur dioxide to yield the desired functionalized diene.

Introduction

3-Sulfolenes serve as stable, solid precursors for often volatile and reactive 1,3-dienes. The sulfone group activates the adjacent C2 and C5 protons, facilitating deprotonation and subsequent functionalization with various electrophiles.[1][2] The phenyl group at the C3 position of the sulfolene ring influences the reactivity and stability of the intermediate anion and the resulting diene. The general synthetic strategy involves two key steps:

  • Deprotonation and Alkylation: Treatment of 3-phenyl-3-sulfolene with a strong base, such as n-butyllithium (n-BuLi), generates a resonance-stabilized carbanion. This anion can then react with a range of electrophiles (e.g., alkyl halides) to introduce functionality at the C2 position.[1]

  • Cheletropic Extrusion: Thermal treatment of the functionalized 3-phenyl-3-sulfolene induces a pericyclic reaction known as a cheletropic extrusion.[3] In this step, sulfur dioxide (SO2) is eliminated as a gas, generating the corresponding functionalized 1,3-diene in situ.[4] This diene can then be used directly in subsequent reactions, such as the Diels-Alder cycloaddition.[3][5]

This approach provides a regioselective method for the synthesis of 2-substituted-3-phenyl-1,3-butadienes, which are valuable precursors for a variety of complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-phenyl-3-sulfolene

This protocol describes the deprotonation of 3-phenyl-3-sulfolene followed by methylation using methyl iodide.

Materials:

  • 3-Phenyl-3-sulfolene (3-Phenyl-2,5-dihydrothiophene-1,1-dioxide)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-phenyl-3-sulfolene.

  • Dissolve the 3-phenyl-3-sulfolene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium solution dropwise to the cooled solution. The solution will typically turn a yellow or orange color, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add one equivalent of methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-methyl-3-phenyl-3-sulfolene.

Protocol 2: Synthesis of 2-Methyl-3-phenyl-1,3-butadiene via Cheletropic Extrusion

This protocol describes the thermal decomposition of 2-methyl-3-phenyl-3-sulfolene to generate the corresponding diene.

Materials:

  • 2-Methyl-3-phenyl-3-sulfolene

  • High-boiling point solvent (e.g., xylene or toluene)

Procedure:

  • Place the purified 2-methyl-3-phenyl-3-sulfolene in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent such as xylene.

  • Heat the mixture to reflux (typically 110-140 °C). The reaction progress can be monitored by the evolution of sulfur dioxide gas.

  • The resulting solution containing 2-methyl-3-phenyl-1,3-butadiene can be used directly in the next step without isolation.

Protocol 3: In situ Diels-Alder Reaction of 2-Methyl-3-phenyl-1,3-butadiene with a Dienophile

This protocol describes the trapping of the in situ generated diene with a suitable dienophile, for example, maleic anhydride.

Materials:

  • Solution of 2-methyl-3-phenyl-1,3-butadiene in xylene (from Protocol 2)

  • Maleic anhydride (or other desired dienophile)

Procedure:

  • To the refluxing solution of the diene from Protocol 2, add one equivalent of the dienophile (e.g., maleic anhydride).

  • Continue to heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Diels-Alder adduct may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of functionalized dienes from 3-phenyl-3-sulfolene and their subsequent reactions. Please note that yields can vary depending on the specific electrophile, dienophile, and reaction conditions used.

Table 1: Alkylation of 3-Phenyl-3-sulfolene

ElectrophileProductYield (%)
Methyl Iodide2-Methyl-3-phenyl-3-sulfoleneNot specified in abstracts
Other Alkyl Halides2-Alkyl-3-phenyl-3-sulfolenesGenerally good yields reported for sulfolenes[1]

Table 2: Cheletropic Extrusion and Diels-Alder Reaction

Diene PrecursorDienophileDiels-Alder AdductYield (%)
3-SulfoleneMaleic Anhydridecis-4-Cyclohexene-1,2-dicarboxylic anhydrideUp to 90%[4]
2-Phenyl-1,3-butadieneAcrylonitrile4-Phenyl-1,2,5,6-tetrahydrobenzonitrileNot specified[6]

Yields for the Diels-Alder reaction are highly dependent on the specific diene and dienophile used. The reaction of 2-phenyl-1,3-butadiene with various dienophiles has been shown to produce the corresponding 1,4-disubstituted cyclohexenes as the major products.[6]

Visualizations

Synthesis_Workflow start 3-Phenyl-3-sulfolene step1 Deprotonation (n-BuLi, THF, -78 °C) start->step1 anion Sulfolene Anion step1->anion step2 Alkylation (R-X) anion->step2 product1 2-Alkyl-3-phenyl-3-sulfolene step2->product1 step3 Cheletropic Extrusion (Heat, e.g., Xylene reflux) product1->step3 diene 2-Alkyl-3-phenyl-1,3-butadiene step3->diene step4 Diels-Alder Reaction diene->step4 dienophile Dienophile dienophile->step4 product2 Diels-Alder Adduct step4->product2 Signaling_Pathways sulfolene 3-Phenyl-3-sulfolene anion Resonance-Stabilized Anion sulfolene->anion + n-BuLi nBuLi n-BuLi alkylated_sulfolene 2-Alkyl-3-phenyl-3-sulfolene anion->alkylated_sulfolene + R-X electrophile Electrophile (R-X) diene Functionalized Diene alkylated_sulfolene->diene + Heat so2 SO₂ (gas) alkylated_sulfolene->so2 + Heat heat Heat

References

Application Notes and Protocols for the Synthesis of Phenyl-Substituted 1,3-Butadienes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenyl-substituted 1,3-butadienes are pivotal structural motifs in organic chemistry, serving as essential building blocks in the synthesis of polymers, natural products, and pharmacologically active compounds. Their conjugated diene system allows for versatile transformations, most notably in Diels-Alder reactions. This document provides detailed protocols for several common and effective methods for the synthesis of phenyl-substituted 1,3-butadienes, including the Wittig reaction, Heck reaction, Suzuki-Miyaura coupling, and Grignard reagent-based methods.

I. Synthetic Methodologies Overview

A variety of synthetic strategies can be employed to generate phenyl-substituted 1,3-butadienes. The choice of method often depends on the desired substitution pattern, stereoselectivity, and the availability of starting materials. The most prominent methods include:

  • Wittig Reaction: A reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. It is particularly useful for synthesizing 1,4-diphenyl-1,3-butadiene and its derivatives.[1][2][3][4][5]

  • Heck Reaction: A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This method is effective for producing aryl-substituted dienes.[6][7][8][9][10]

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, known for its high stereoselectivity in synthesizing conjugated dienes.[11][12][13][14]

  • Grignard Reaction: Involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. This approach can be used to construct highly substituted phenyl-1,3-butadienes.[15][16][17][18][19]

II. Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic methods described in the subsequent protocols.

Method Target Compound Key Reagents Catalyst/Base Solvent Typical Yield Reference
Wittig Reactiontrans,trans-1,4-Diphenyl-1,3-butadieneBenzyltriphenylphosphonium chloride, CinnamaldehydeSodium ethoxideEthanol60-67%[1][20]
Heck Reaction1-Aryl-1,3-dienesArylboronic acid, CyclobutenePd(OAc)₂2-MeTHFup to 99%[7]
Heck Reaction3-Trifluoromethylated 1,3-butadienes2-Bromo-3,3,3-trifluoropropene, AcrylamidesPd(OAc)₂, Ferrocene ligandMeCNGood to Excellent[8]
Grignard Reaction1,1,4,4-Tetraphenyl-1,3-butadiene derivatives1,1-Diphenyl-3-chloropropylene, Benzophenone derivativesMgEther>54%[15]
Grignard/Cuprate Addition2-Alkyl-1,3-butadienes1,4-Dibromo-2-butene, Alkyl Grignard reagentCuIDiethyl ether51-72% (overall)[17]
Suzuki-Miyaura CouplingPolyene systemsHetero-bis-metalated 1,3-butadienePd catalyst--[11]

III. Experimental Protocols

This protocol is adapted from established procedures for the synthesis of 1,4-diphenyl-1,3-butadiene.[1][3][20]

Step 1: Preparation of Benzyltriphenylphosphonium Chloride (Wittig Salt)

  • In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine and benzyl chloride in toluene.

  • Heat the mixture at reflux with stirring for several hours.

  • Cool the mixture to room temperature to allow the phosphonium salt to crystallize.

  • Collect the white crystalline product by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Formation of the Ylide and Reaction with Cinnamaldehyde

  • To a solution of the benzyltriphenylphosphonium chloride in absolute ethanol, add a solution of sodium ethoxide in ethanol. This will generate the orange-colored phosphorus ylide.

  • To the ylide solution, add trans-cinnamaldehyde dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes. The product will precipitate out of solution.

  • Collect the crude product by vacuum filtration and wash with 60% aqueous ethanol to remove triphenylphosphine oxide.

  • Recrystallize the solid from a suitable solvent (e.g., cyclohexane or ethanol) to yield pure trans,trans-1,4-diphenyl-1,3-butadiene as colorless crystals.[20] The typical yield is between 60-67%.[20]

Wittig_Reaction_Workflow cluster_step1 Step 1: Wittig Salt Formation cluster_step2 Step 2: Ylide Formation and Reaction TPP Triphenylphosphine Reflux Reflux TPP->Reflux BzCl Benzyl Chloride BzCl->Reflux Toluene Toluene (solvent) Toluene->Reflux Wittig_Salt Benzyltriphenylphosphonium Chloride Reflux->Wittig_Salt Ylide Phosphorus Ylide Wittig_Salt->Ylide NaOEt Sodium Ethoxide NaOEt->Ylide Ethanol Ethanol (solvent) Ethanol->Ylide Reaction Reaction Ylide->Reaction Cinnamaldehyde trans-Cinnamaldehyde Cinnamaldehyde->Reaction Product 1,4-Diphenyl-1,3-butadiene Reaction->Product

Caption: Workflow for the Wittig synthesis of 1,4-diphenyl-1,3-butadiene.

This protocol describes a mild and modular route to 1-aryl-1,3-dienes.[7]

  • To a reaction vessel, add Pd(OAc)₂ (5 mol%), the desired arylboronic acid (1.0 equiv.), acetic acid, and water in 2-methyltetrahydrofuran (2-MeTHF).

  • Pressurize the vessel with oxygen.

  • Add cyclobutene.

  • Stir the reaction mixture at 45 °C for 72 hours.

  • Upon completion, cool the reaction to room temperature and purify the product by column chromatography to yield the trans-1-aryl-1,3-butadiene. A near-quantitative yield (99%) of trans-1-phenyl-1,3-butadiene has been reported under these conditions.[7]

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst Arylboronic_Acid Arylboronic Acid Reaction_Conditions 2-MeTHF, Acetic Acid, Water O₂, 45°C, 72h Arylboronic_Acid->Reaction_Conditions Cyclobutene Cyclobutene Cyclobutene->Reaction_Conditions Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction_Conditions Product trans-1-Aryl-1,3-butadiene Reaction_Conditions->Product Dehydration_Reaction_Mechanism cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Acetophenone Acetophenone Grignard_Addition Grignard Addition Acetophenone->Grignard_Addition VinylMgBr Vinylmagnesium Bromide VinylMgBr->Grignard_Addition Alcohol 2-Phenyl-3-buten-2-ol Grignard_Addition->Alcohol Dehydration Dehydration Alcohol->Dehydration Dehydrating_Agent Dehydrating Agent (e.g., PPTS) Dehydrating_Agent->Dehydration Product 2-Phenyl-1,3-butadiene Dehydration->Product

References

Application Notes and Protocols: 3-Phenyl-3-Sulfolene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) scaffold is a versatile building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. The introduction of a phenyl group at the 3-position creates the 3-phenyl-3-sulfolene moiety, which serves as a key pharmacophore in compounds designed to modulate various biological processes. These derivatives have demonstrated significant potential across several therapeutic areas, including oncology and inflammatory diseases.[1] The sulfone group can act as a hydrogen bond acceptor, while the phenyl ring can engage in various interactions, including pi-stacking, with biological targets. This document provides an overview of the applications, quantitative biological data, and detailed experimental protocols related to 3-phenyl-3-sulfolene and its analogous structures.

Key Applications and Quantitative Data

Derivatives of the 3-phenyl-3-sulfolene scaffold have been primarily investigated for their anticancer and anti-inflammatory properties. The sulfone moiety is a critical feature in many bioactive compounds, contributing to their therapeutic effects.[2]

Anticancer Activity

The phenyl-sulfone motif is integral to numerous compounds exhibiting potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Phenyl-Sulfone and Related Derivatives

Compound Class/Name Cancer Cell Line Assay Type Activity Metric Value (µM) Reference
Dimethyl arylsulfonyl malonate (Comp. 3) Human Hepatoma Cytotoxicity % Effect at 20 µM 50% [2]
(S)-RS4690 (DVL1 Inhibitor) HCT116 (Colon) Cell Growth EC₅₀ 7.1 ± 0.6 [3]
Spiro-thiadiazole carboxamide (Comp. 1) RXF393 (Renal) Cytotoxicity IC₅₀ 7.01 ± 0.39 [4]
Spiro-thiadiazole carboxamide (Comp. 1) LOX IMVI (Melanoma) Cytotoxicity IC₅₀ 9.55 ± 0.51 [4]
Pyridazinone Derivative (Comp. 2f) 36 Human Cancer Lines Antiproliferative GI₅₀ < 1 [5]
Pyridazinone Derivative (Comp. 2g) 20 Human Cancer Lines Antiproliferative GI₅₀ < 1 [5]
Triazole-Sulfonamide (Comp. 9d) A549 (Lung) Cytotoxicity IC₅₀ 3.81 ± 0.1084 [6]

| Triazole-Sulfonamide (Comp. 9g) | A549 (Lung) | Cytotoxicity | IC₅₀ | 4.317 ± 0.0367 |[6] |

Anti-Inflammatory Activity

Sulfolane and its derivatives have been shown to inhibit key inflammatory mediators.[2] This activity is crucial for developing treatments for various inflammatory conditions.

Table 2: Anti-Inflammatory Activity of Phenyl-Sulfone and Related Derivatives

Compound Class/Name Model Target/Endpoint Activity Metric Value Reference
Dimethyl arylsulfonyl malonates LPS-activated macrophages NO, TNF-α, IL-12 Significant Inhibition Dose-dependent [2]
Pyrrol-phenylpropanoic Acid (Comp. 3f) Carrageenan Paw Edema Edema Reduction (14d) % Inhibition > Diclofenac [7]
Pyrrol-phenylpropanoic Acid (Comp. 3f) LPS-induced rats TNF-α (serum) ↓ 36% 40 mg/kg [7]

| Pyridazinone Derivative (Comp. 2k, 2n) | Carrageenan Paw Edema | Edema Reduction | Comparable to Etoricoxib | - |[5] |

Enzyme Inhibition

The phenyl-sulfone scaffold is also found in potent and selective enzyme inhibitors, targeting enzymes relevant to cancer and other diseases.

Table 3: Enzyme Inhibition by Phenyl-Sulfone and Related Derivatives

Compound Class/Name Target Enzyme Activity Metric Value (µM) Reference
Fluorinated 3-Phenylcoumarin Sulfamate (Comp. 2b, 2c) Steroid Sulfatase (STS) IC₅₀ 0.27 [8]
Macrocyclic Sulfone (Comp. 5n) Butyrylcholinesterase (BChE) IC₅₀ 55.3 ± 0.54 [9]
Macrocyclic Sulfone (Comp. 5n) Acetylcholinesterase (AChE) IC₅₀ 71.2 ± 0.77 [9]

| Spiro-thiadiazole carboxamide (Comp. 1) | Carbonic Anhydrase IX (hCA IX) | IC₅₀ | 0.477 |[4] |

Mechanisms of Action & Signaling Pathways

Inhibition of WNT Signaling Pathway

Certain sulfonyl-containing compounds act as inhibitors of key proteins in the WNT signaling pathway, such as Dishevelled (DVL). By binding to the PDZ domain of DVL, these inhibitors prevent its interaction with the Frizzled (FZD) receptor, thereby downregulating the pathway, which is often hyperactivated in cancers like colorectal cancer.[3]

WNT_Pathway_Inhibition WNT Signaling Inhibition by a Phenyl-Sulfone Derivative FZD Frizzled Receptor (FZD) DVL Dishevelled (DVL) FZD->DVL WNT WNT Ligand WNT->FZD BetaCatenin β-Catenin Degradation DVL->BetaCatenin Inhibits Inhibitor Phenyl-Sulfone Inhibitor (RS4690) Inhibitor->DVL Blocks PDZ Domain TCF TCF/LEF Transcription Cancer Cancer Cell Proliferation

Caption: Inhibition of the WNT pathway via Dishevelled (DVL) protein.

Repression of MAPK/NF-κB Inflammatory Signaling

The anti-inflammatory effects of some phenyl-sulfone analogues are mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These compounds can reduce the phosphorylation of key kinases like p38, JNK, and ERK, which in turn prevents the activation of the NF-κB transcription factor, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

MAPK_NFkB_Pathway MAPK/NF-κB Pathway Repression LPS Inflammatory Stimulus (e.g., LPS, Aβ) MAPK MAPK Cascades (p38, JNK, ERK) LPS->MAPK IKK IκB Kinase (IKK) MAPK->IKK Activates Inhibitor Phenyl-Sulfone Derivative Inhibitor->MAPK Inhibits Phosphorylation NFkB_complex NF-κB -- IκBα (Inactive Complex) IKK->NFkB_complex Phosphorylates IκBα NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Induces Transcription

Caption: Repression of MAPK/NF-κB signaling to reduce inflammation.

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-3-Sulfolenes via Heck-Matsuda Reaction

This protocol describes a general method for the arylation of butadiene sulfone (3-sulfolene) to produce 3-aryl-3-sulfolene derivatives, adapted from methodologies for synthesizing similar structures.[11]

Synthesis_Workflow General Synthesis Workflow for 3-Aryl-3-Sulfolenes start Start Materials: - 3-Sulfolene - Arenediazonium Salt - Palladium Catalyst reaction Heck-Matsuda Reaction: - Combine reactants in a suitable solvent (e.g., Methanol). - Add Palladium(II) acetate catalyst. - Stir at room temperature for 12-24 hours. start->reaction workup Reaction Workup: - Filter the reaction mixture. - Evaporate the solvent under reduced pressure. reaction->workup purification Purification: - Purify the crude product using column chromatography (e.g., Silica gel, Hexane/Ethyl Acetate gradient). workup->purification characterization Characterization: - Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. purification->characterization product Final Product: 3-Aryl-3-Sulfolene characterization->product

Caption: Workflow for the synthesis of 3-Aryl-3-Sulfolene derivatives.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Appropriate aniline precursor (for generating the diazonium salt)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Methanol (MeOH)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation of Arenediazonium Salt: a. Dissolve the desired arylamine (1.2 mmol) in a mixture of methanol and aqueous HCl in a flask cooled to 0°C. b. Add a solution of sodium nitrite (1.5 mmol) in water dropwise while maintaining the temperature at 0°C. c. Stir the resulting solution for 30 minutes at 0°C.

  • Heck-Matsuda Coupling: a. In a separate flask, dissolve 3-sulfolene (1.0 mmol) in methanol. b. Add Palladium(II) acetate (0.05 mmol) to the 3-sulfolene solution. c. Slowly add the freshly prepared arenediazonium salt solution to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

  • Work-up and Purification: a. Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3 x 50 mL). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-aryl-3-sulfolene product.

  • Characterization: a. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is ≤ 0.5%. b. After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control". c. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: In Vivo Anti-Inflammatory Assessment using Carrageenan-Induced Paw Edema Model

This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound in rodents.[5][7]

Materials:

  • Wistar rats or Swiss albino mice (male, 180-220 g)

  • Test compound

  • Reference drug (e.g., Diclofenac, Etoricoxib)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose solution)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. b. Fast the animals overnight before the experiment with free access to water. c. Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses).

  • Compound Administration: a. Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: a. Measure the paw volume of each animal immediately before the carrageenan injection (V₀) using a plethysmometer. b. Subsequently, measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).

  • Data Analysis: a. Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] x 100 b. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100 c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

References

Application Notes and Protocols: Experimental Setup for SO2 Extrusion from 3-Phenyl-3-sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal extrusion of sulfur dioxide (SO2) from 3-sulfolenes, also known as a retro-cheletropic reaction, is a valuable synthetic method for the generation of substituted 1,3-dienes. This application note provides a detailed overview of the experimental setup for the SO2 extrusion from 3-phenyl-3-sulfolene to yield 1-phenyl-1,3-butadiene. The primary method described is Flash Vacuum Pyrolysis (FVP), a technique well-suited for gas-phase, unimolecular reactions.[1] This process involves heating the substrate under high vacuum, which allows for the rapid removal of the desired product from the hot zone, minimizing decomposition and side reactions.[1]

Reaction Scheme & Mechanism

The reaction proceeds via a concerted pericyclic mechanism, where the C-S bonds are broken, and a molecule of sulfur dioxide is liberated, leading to the formation of the conjugated diene.

Reaction_Mechanism sub 3-Phenyl-3-sulfolene ts Transition State sub->ts Heat (Δ) prod 1-Phenyl-1,3-butadiene + SO2 ts->prod SO2 Extrusion

Caption: Reaction mechanism for the thermal extrusion of SO2.

Experimental Data

Reactant and Product Properties
CompoundStructureMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
3-Phenyl-3-sulfolene C10H10O2S194.25SolidNot readily availableDecomposes
1-Phenyl-1,3-butadiene C10H10130.19Colorless oil-75-77 @ 10 mmHg
Spectroscopic Data for 1-Phenyl-1,3-butadiene
SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 7.41 (m, 2H), 7.32 (m, 2H), 7.25–7.21 (m, 1H), 6.79 (dd, 1H), 6.59–6.49 (m, 2H), 5.33 (d, J = 16.9 Hz, 1H), 5.17 (d, 1H)

Experimental Protocols

Synthesis of 3-Phenyl-3-sulfolene (Starting Material)

While 3-phenyl-2,5-dihydrothiophene 1,1-dioxide is commercially available, a potential synthetic route involves the Heck-Matsuda reaction of 3-sulfolene with an aryldiazonium salt. A general procedure is outlined below.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • Prepare the aryldiazonium salt by reacting aniline with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.

  • In a separate flask, dissolve 3-sulfolene and a catalytic amount of palladium(II) acetate in the chosen solvent.

  • Slowly add the freshly prepared aryldiazonium salt solution to the 3-sulfolene solution at room temperature.

  • Stir the reaction mixture until the evolution of nitrogen gas ceases.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-phenyl-3-sulfolene.

Protocol for SO2 Extrusion via Flash Vacuum Pyrolysis (FVP)

This protocol describes a general procedure for the thermal extrusion of SO2 from 3-phenyl-3-sulfolene using a Flash Vacuum Pyrolysis (FVP) apparatus. The optimal temperature and pressure may require empirical determination.

Apparatus:

  • A horizontal or vertical quartz tube (pyrolysis tube)

  • A tube furnace capable of reaching at least 800 °C

  • A sample sublimation flask or a means to introduce the solid sample into the hot zone

  • A cold trap (e.g., a U-tube or cold finger) cooled with liquid nitrogen

  • A high-vacuum pump (capable of reaching < 0.1 Torr)

  • A vacuum gauge

  • Connecting glassware

FVP_Workflow sub 1. Sample Loading (3-Phenyl-3-sulfolene) vac 2. Evacuate System (< 0.1 Torr) sub->vac heat 3. Heat Pyrolysis Tube (e.g., 500-700 °C) vac->heat subl 4. Sublimate Sample into Hot Zone heat->subl trap 5. Collect Product in Cold Trap (-196 °C) subl->trap iso 6. Isolate and Purify (1-Phenyl-1,3-butadiene) trap->iso

Caption: General workflow for the Flash Vacuum Pyrolysis experiment.

Procedure:

  • Apparatus Setup: Assemble the FVP apparatus as shown in the diagram above. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a known quantity of 3-phenyl-3-sulfolene into the sublimation flask.

  • System Evacuation: Evacuate the entire system using the high-vacuum pump to a pressure below 0.1 Torr.

  • Heating: Heat the quartz tube to the desired pyrolysis temperature. For analogous sulfone pyrolyses, temperatures in the range of 500-700 °C are often employed. It is advisable to start with a lower temperature and increase it incrementally to find the optimal conditions.

  • Sublimation: Gently heat the sublimation flask to sublime the 3-phenyl-3-sulfolene. The vapor will be drawn through the hot quartz tube.

  • Product Collection: The product, 1-phenyl-1,3-butadiene, and any volatile byproducts will condense in the liquid nitrogen-cooled trap. The non-volatile byproducts will remain in the pyrolysis tube.

  • Reaction Completion: Continue the sublimation until all the starting material has passed through the hot zone.

  • Isolation: Once the pyrolysis is complete, turn off the furnace and allow the system to cool to room temperature. Carefully bring the system back to atmospheric pressure by introducing an inert gas like nitrogen or argon.

  • Purification: Remove the cold trap and allow it to warm to room temperature. The collected liquid product can be purified by distillation under reduced pressure or by column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • Sulfur Dioxide: SO2 is a toxic and corrosive gas. Ensure the vacuum pump exhaust is properly vented.

  • High Temperatures: The tube furnace operates at very high temperatures. Use appropriate caution to avoid burns.

  • Vacuum: Handle glassware under vacuum with care to prevent implosions. Use a blast shield, especially during the initial setup and evacuation.

  • Liquid Nitrogen: Handle liquid nitrogen with cryogenic gloves and face shield to prevent cold burns.

Data Interpretation

The identity and purity of the product, 1-phenyl-1,3-butadiene, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The yield should be calculated based on the amount of purified product obtained from a known amount of starting material.

Troubleshooting

  • Low Yield: This could be due to an inappropriate pyrolysis temperature (either too low for complete reaction or too high, leading to decomposition). The pressure might also be too high, increasing the residence time in the hot zone.

  • Clogging: The starting material or product may solidify in the cooler parts of the apparatus before reaching the cold trap. This can be mitigated by gently heating the connecting glassware.

  • Polymerization: The diene product may polymerize. This can be minimized by ensuring a good vacuum and a very cold collection surface. The addition of a radical inhibitor like hydroquinone to the collection flask may also be beneficial if the product is to be stored.

References

Catalytic Synthesis of 3-Phenyl-3-Sulfolene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-phenyl-3-sulfolene, a valuable building block in organic synthesis. The presented methodology is based on the Heck-Matsuda reaction, a powerful palladium-catalyzed arylation of 3-sulfolene using arenediazonium salts. This approach offers high efficiency and regioselectivity for the synthesis of 3-aryl-3-sulfolenes.

Introduction

3-Phenyl-3-sulfolene (also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide) is a key intermediate for the generation of 2-phenyl-1,3-butadiene via thermal extrusion of sulfur dioxide. This diene is a valuable component in Diels-Alder reactions for the construction of complex cyclic systems often found in pharmaceuticals and natural products. Catalytic methods for the direct and selective synthesis of 3-phenyl-3-sulfolene are therefore of significant interest. The Heck-Matsuda reaction has emerged as a robust method for this transformation, offering advantages such as the use of readily available starting materials and phosphine-free catalytic systems.[1][2]

Reaction Principle: Heck-Matsuda Arylation

The synthesis of 3-phenyl-3-sulfolene is achieved through a two-step, one-pot procedure commencing with the palladium-catalyzed Heck-Matsuda arylation of 3-sulfolene (butadiene sulfone) with a phenyldiazonium salt. The initial arylation product undergoes a subsequent base-catalyzed isomerization to yield the thermodynamically more stable 3-phenyl-3-sulfolene.[1]

The overall transformation can be depicted as follows:

Heck_Matsuda_Arylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Three_Sulfolene 3-Sulfolene Three_Phenyl_Three_Sulfolene 3-Phenyl-3-sulfolene Three_Sulfolene->Three_Phenyl_Three_Sulfolene 1. MeOH 2. DBN, 1,4-Dioxane, 100°C Phenyldiazonium Phenyldiazonium Tetrafluoroborate Phenyldiazonium->Three_Phenyl_Three_Sulfolene Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Three_Phenyl_Three_Sulfolene experimental_workflow cluster_step1 Step 1: Heck-Matsuda Arylation cluster_step2 Step 2: Isomerization and Work-up reactants Charge flask with 3-sulfolene (1 mmol), Pd(OAc)₂ (5 mol%), and MeOH (5 mL) addition Add phenyldiazonium tetrafluoroborate (1.5 mmol) reactants->addition reaction1 Stir at room temperature for 2 hours addition->reaction1 evaporation Remove MeOH under reduced pressure reaction1->evaporation dissolution Dissolve residue in 1,4-dioxane (5 mL) evaporation->dissolution base_addition Add DBN (0.2 mL) dissolution->base_addition reaction2 Heat at 100°C for 2-24 hours (monitor by TLC) base_addition->reaction2 workup Cool, dilute with water, and extract with ethyl acetate reaction2->workup purification Dry organic layer, concentrate, and purify by column chromatography workup->purification Heck_Matsuda_Cycle Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-N₂⁺X⁻) PdII_Olefin [Ar-Pd(II)(olefin)-X] PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl R-Pd(II)-X PdII_Olefin->PdII_Alkyl Migratory Insertion HPdIIX H-Pd(II)-X PdII_Alkyl->HPdIIX β-Hydride Elimination Product Arylated Olefin PdII_Alkyl->Product HPdIIX->Pd0 Reductive Elimination

References

Synthesis of Novel Antifungal Agents: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the escalating threat of invasive fungal infections and the rise of antifungal resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of potential antifungal compounds, drawing from recent advancements in the field. Key areas covered include the synthesis of modified azoles, semi-synthetic echinocandins, and various heterocyclic compounds, along with standardized protocols for assessing their in vitro efficacy.

Introduction to Antifungal Drug Synthesis

The current arsenal of antifungal drugs primarily targets the fungal cell membrane or cell wall.[1] Azoles and polyenes interfere with ergosterol, a key component of the fungal cell membrane, while echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[1][2][3] However, the emergence of resistant strains has prompted researchers to explore novel scaffolds and modifications of existing drugs to enhance potency and broaden their spectrum of activity.[4][5] Recent strategies involve the synthesis of analogues of established drugs like fluconazole and terbinafine, as well as the exploration of new chemical entities such as thiazolidinediones and N'-phenylhydrazides.[6][7][8][9]

Key Classes of Synthesized Antifungal Agents and Their Mechanisms

Azole Antifungals: Targeting Ergosterol Biosynthesis

Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol in fungi.[3] This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell lysis.[3]

A general workflow for the synthesis and evaluation of novel azole analogues is depicted below.

cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Start Design Analogues Design novel azole analogues (e.g., fluconazole-based) Start->Design Analogues Conceptualization Chemical Synthesis Multi-step chemical synthesis Design Analogues->Chemical Synthesis Synthetic route planning Purification & Characterization Purification (e.g., chromatography) & Characterization (NMR, MS) Chemical Synthesis->Purification & Characterization Crude product In Vitro Screening In vitro antifungal activity screening (MIC determination) Purification & Characterization->In Vitro Screening Pure compounds SAR Studies Structure-Activity Relationship (SAR) analysis In Vitro Screening->SAR Studies Activity data Lead Optimization Lead compound optimization SAR Studies->Lead Optimization Identification of potent compounds Lead Optimization->Chemical Synthesis Iterative redesign In Vivo Studies In vivo efficacy and toxicity studies (animal models) Lead Optimization->In Vivo Studies Promising candidates End End In Vivo Studies->End Preclinical development

Figure 1: General workflow for the synthesis and evaluation of novel azole antifungal agents.
Echinocandins: Inhibitors of Fungal Cell Wall Synthesis

Echinocandins are a class of lipopeptides that non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-glucans, a major component of the fungal cell wall.[2][5] This disruption of the cell wall leads to osmotic instability and cell death.[2] The currently approved echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic modifications of naturally occurring fermentation products.[10][11]

The mechanism of action for echinocandins is illustrated in the following diagram.

Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Catalyzes Glucan_Synthase->Beta_Glucan      Inhibition Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to disruption &

Figure 2: Signaling pathway demonstrating the mechanism of action of echinocandins.
Polyenes: Disruptors of Fungal Cell Membrane

Polyene antifungals, such as amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, which ultimately results in fungal cell death.[12][13] Their chemical structure typically includes a large macrolide ring with multiple conjugated double bonds and hydroxyl groups.[13] Research in this area focuses on creating derivatives with reduced toxicity while maintaining potent antifungal activity.[1][12]

Experimental Protocols

General Synthesis of Novel Fluconazole Analogues

This protocol is a generalized procedure based on the synthesis of fluconazole analogues bearing a 1,3,4-oxadiazole moiety.[6]

Materials:

  • Substituted benzoic acids

  • Thionyl chloride

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Appropriate electrophiles for substitution

  • Solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Esterification: Convert the starting substituted benzoic acid to its corresponding methyl ester using an appropriate method (e.g., refluxing with methanol in the presence of a catalytic amount of sulfuric acid).

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain the corresponding acid hydrazide.

  • Oxadiazole Ring Formation: Treat the acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole-2-thione ring.

  • Substitution: Introduce desired side chains by reacting the thione with various electrophiles in a suitable solvent like DMF.

  • Purification: Purify the final compounds using column chromatography.

  • Characterization: Confirm the structures of the synthesized compounds using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][14][15]

Materials:

  • Synthesized antifungal compounds

  • Standard antifungal drugs (e.g., fluconazole, itraconazole) for control

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the fungal strains in an appropriate medium. Adjust the final inoculum concentration to a standardized level (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.[15]

  • Drug Dilution: Prepare a serial two-fold dilution of the synthesized compounds and control drugs in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control.[9][16] This can be determined visually or by using a spectrophotometer to measure absorbance.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity (MIC values) of representative novel synthesized compounds against various fungal pathogens.

Table 1: Antifungal Activity of Novel Fluconazole Analogues [6][17][18]

CompoundFungal StrainMIC (μg/mL)Reference Drug (MIC, μg/mL)
Fluconazole Analogue 9g Candida albicans≤ 0.125Fluconazole (>64)
Fluconazole Analogue 9k Candida albicans≤ 0.125Fluconazole (>64)
Triazole Analogue 10h Candida albicans<0.01 - 0.5Fluconazole (4-256 times less potent)
Triazole Analogue 11h Candida albicans<0.01 - 0.5Fluconazole (4-256 times less potent)
Fluconazole-Urea 8b Candida albicans (Resistant)0.25Fluconazole (128)
Fluconazole-Urea 8c Candida albicans (Resistant)0.5Fluconazole (128)

Table 2: Antifungal Activity of Thiazolidine and Hydrazide Derivatives [7][9]

CompoundFungal StrainMIC (mg/L)Reference Drug (MIC, mg/L)
Thiazolidinedione 12e Microsporum canis16Fluconazole (Not specified)
2-Thioxothiazolidin-4-one 17e Microsporum canis2-8Fluconazole (Not specified)
N'-phenylhydrazide A11 Candida albicans (Resistant)0.25Fluconazole (>64)

Table 3: Antifungal Activity of Terbinafine Analogues [8][19]

CompoundFungal StrainMIC (μg/mL)Reference Drug (MIC, μg/mL)
Carba-analogue 8k Candida albicansNot specified, "best antimycotic profile"Terbinafine (Not specified)
Phenoxy methyl naphthalene derivatives Candida albicansNot specified, evaluated by agar streak dilutionTerbinafine (Standard)

Conclusion

The synthesis and evaluation of novel antifungal agents is a dynamic and critical area of research. The protocols and data presented here provide a framework for the rational design, synthesis, and in vitro assessment of new compounds. By leveraging these methodologies, researchers can contribute to the development of the next generation of antifungal therapies to combat the growing challenge of fungal infections and drug resistance.

References

Application Notes and Protocols for the Synthesis of Antiseizure Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of promising antiseizure drug candidates. The methodologies outlined below focus on three key classes of heterocyclic compounds: Quinazolin-4(3H)-ones, Semicarbazones, and 2,5-Disubstituted 1,3,4-Thiadiazoles. The associated signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of their synthesis and mechanism of action.

Introduction

The quest for novel antiseizure drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Many current antiepileptic drugs target voltage-gated ion channels, or enhance GABAergic inhibition or reduce glutamatergic excitation.[1] This document details the synthesis of several investigational compounds belonging to chemical classes known to possess anticonvulsant properties.

I. Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-ones are a class of compounds with a wide range of biological activities, including anticonvulsant effects. Their mechanism of action is often attributed to the modulation of GABA-A receptors.[2]

Experimental Protocol: Synthesis of 3-allyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one

This protocol is adapted from the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives.[2]

Step 1: Synthesis of 3-allyl-2-mercaptoquinazolin-4(3H)-one (A)

  • This intermediate is assumed to be prepared according to established literature procedures.

Step 2: Synthesis of 3-allyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one (Compound 1a from series 'a') [2]

  • In a glass flask, add 3 mmol (654 mg) of 3-allyl-2-mercaptoquinazolin-4(3H)-one (A) and 3.5 mmol (483 mg) of potassium carbonate to 5 mL of dimethylformamide (DMF).

  • Stir the mixture for 2 hours at room temperature.

  • Add 3 mmol of α-bromoacetophenone.

  • Continue stirring the mixture for an additional 4-6 hours at room temperature.

  • Pour the reaction mixture into water and neutralize with a dropwise addition of a 5% hydrochloric acid solution to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain the final compound.

Data Presentation

Table 1: Physicochemical and Anticonvulsant Activity Data for a Representative Quinazolin-4(3H)-one Derivative

Compound IDMolecular FormulaYield (%)Melting Point (°C)Anticonvulsant Activity (PTZ-induced seizures, 150 mg/kg)Reference
1aC20H16N2O2S85135-137Protection Level: 100%[2]

II. Synthesis of Semicarbazone Derivatives

Semicarbazones are a well-established class of compounds with significant anticonvulsant activity, which is believed to be mediated through interaction with voltage-gated sodium channels.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones

This protocol is based on the synthesis of novel semicarbazone derivatives.

Step 1: Synthesis of 1-(3'-chlorophenyl) urea

  • Dissolve 3-chloroaniline in glacial acetic acid and dilute with water.

  • Add an equimolar solution of sodium cyanate in warm water with stirring.

  • Allow the reaction mixture to stand for 30 minutes.

  • Filter the precipitate, wash with cold water, and recrystallize from boiling water.

Step 2: Synthesis of 4-(3'-chlorophenyl) semicarbazide

  • To a solution of 1-(3'-chlorophenyl) urea in ethanol, add an equimolar amount of hydrazine hydrate.

  • Make the reaction mixture alkaline by adding sodium hydroxide.

  • Reflux the mixture for 1-2 hours and then cool in an ice bath.

  • Filter the product under suction and recrystallize from ethanol.

Step 3: Synthesis of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazone

  • Reflux a solution of 4-(3'-chlorophenyl) semicarbazide and an equimolar amount of the appropriate substituted acetophenone in ethanol with a few drops of glacial acetic acid for 30 minutes.

  • Cool the reaction mixture to obtain the product.

  • Filter and recrystallize from 95% ethanol.

Data Presentation

Table 2: Physicochemical and Anticonvulsant Activity Data for Representative Semicarbazone Derivatives

Compound IDR-group (on acetophenone)Molecular FormulaYield (%)Anticonvulsant Activity (MES, 30 mg/kg)Reference
3e4-ClC15H13Cl2N3O75100% protection
3j4-NO2C15H13ClN4O372100% protection

III. Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticonvulsant properties, often associated with the inhibition of carbonic anhydrase.[3]

Experimental Protocol: Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol is adapted from the synthesis of novel 1,3,4-thiadiazole derivatives.[4]

Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid in pyridine and cool to 0°C.

  • Add benzoyl chloride and stir for 30 minutes at room temperature.

  • Pour the reaction mixture into a sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and reflux with acetic anhydride.

  • Cool the mixture, filter the product, and wash with petroleum ether.

Step 2: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine

  • Gently reflux a mixture of benzoic acid and thiosemicarbazide in phosphorous oxychloride for 30 minutes.

  • Cool the reaction mixture and pour it into crushed ice.

  • Make the mixture alkaline with potassium hydroxide solution.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzamidobenzamide

  • Heat a mixture of 2-phenyl-4H-3,1-benzoxazin-4-one and 5-phenyl-1,3,4-thiadiazol-2-amine in dry pyridine under reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water with stirring.

  • Filter the precipitate, wash with dilute HCl and then with water, and recrystallize from ethanol.

Data Presentation

Table 3: Physicochemical and Anticonvulsant Activity Data for a Representative 1,3,4-Thiadiazole Derivative

Compound IDMolecular FormulaYield (%)Melting Point (°C)Anticonvulsant Activity (PTZ-induced, 60 mg/kg)Reference
MH-B1T2C28H18BrClN4O2S68210-212Significant protection[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticonvulsant activity of these classes of compounds is often attributed to their interaction with specific neuronal signaling pathways.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) Vesicle->GABA_A_R Release Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_A_R Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway Modulation.

Carbonic_Anhydrase_Inhibition cluster_neuron Neuron / Glial Cell cluster_effect Physiological Effect CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Acidosis Intracellular Acidosis H_HCO3->Acidosis Increased H+ Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->CA Inhibition Reduced_Excitability Reduced Neuronal Excitability Acidosis->Reduced_Excitability Leads to

Caption: Carbonic Anhydrase Inhibition Mechanism.

Experimental Workflows

The synthesis of these drug candidates follows a structured workflow from starting materials to the final, purified compound.

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic Acid, Substituted Anilines) Step1 Step 1: Intermediate Synthesis (e.g., Benzoxazinone, Semicarbazide) Start->Step1 Step2 Step 2: Core Heterocycle Formation (e.g., Quinazolinone, Thiadiazole) Step1->Step2 Step3 Step 3: Functionalization/ Condensation Step2->Step3 Purification Purification (Recrystallization, Chromatography) Step3->Purification Characterization Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization Final_Compound Final Antiseizure Drug Candidate Characterization->Final_Compound

Caption: General Synthetic Workflow.

Anticonvulsant_Screening_Workflow Compound Synthesized Compound MES_Test Maximal Electroshock (MES) Test Compound->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ_Test Neurotoxicity Neurotoxicity (Rotarod Test) Compound->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification

Caption: Preclinical Anticonvulsant Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials, such as phenylacetylene and sulfur dioxide, byproducts from side reactions, and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route employed.

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indicator of the presence of impurities. Further purification by recrystallization or column chromatography is recommended to improve the purity of the compound.

Q4: After purification, my yield of this compound is very low. What are the potential causes?

A4: Low recovery can result from several factors, including incomplete precipitation during recrystallization, using a suboptimal solvent system, or loss of product on the stationary phase during column chromatography. Reviewing and optimizing your chosen purification protocol can help to improve the yield.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot recrystallization solvent.

Possible Cause Solution
Insufficient solvent volume.Gradually add more hot solvent until the compound dissolves completely.
Incorrect solvent choice.The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. Select a more suitable solvent in which the compound exhibits good solubility when hot and poor solubility when cold.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Solution
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
Presence of impurities that depress the melting point.Attempt to remove the impurities by a preliminary purification step, such as a wash or a quick filtration through a small plug of silica gel.

Problem 3: No crystals form upon cooling, even after an extended period.

Possible Cause Solution
The solution is not sufficiently saturated.Reduce the volume of the solvent by gentle heating and evaporation, then allow the concentrated solution to cool again.
Lack of nucleation sites for crystal growth.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The compound is too soluble in the chosen cold solvent.If a single solvent is being used, consider a mixed-solvent recrystallization. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.
Column Chromatography

Problem 1: Poor separation of the desired compound from impurities (overlapping bands).

Possible Cause Solution
Inappropriate mobile phase polarity.If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly or not at all, increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Column is overloaded with the crude sample.Use a larger column with more stationary phase or reduce the amount of sample loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude sample by weight.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.

Problem 2: The compound is not eluting from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is strongly adsorbed to the stationary phase.If increasing the mobile phase polarity is not effective, consider switching to a more polar stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique.

Data Presentation

The following table summarizes typical solvent systems that can be explored for the purification of this compound. The optimal choice will depend on the specific impurities present in the crude material.

Purification Method Solvent/Mobile Phase System Expected Purity Typical Yield
RecrystallizationEthanol/Water>98%70-90%
Isopropanol>95%60-85%
Ethyl Acetate/Hexane>98%75-95%
Column ChromatographySilica Gel with Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)>99%50-80%
Silica Gel with Dichloromethane/Methanol gradient (e.g., 99:1 to 95:5)>99%45-75%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide dissolution Dissolve in minimal hot solvent crude_product->dissolution filtration Hot filtration (optional, for insoluble impurities) dissolution->filtration cooling Slow cooling to room temperature filtration->cooling ice_bath Cool in ice bath cooling->ice_bath collection Collect crystals (vacuum filtration) ice_bath->collection washing Wash with cold solvent collection->washing drying Dry under vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for purification.

troubleshooting_logic start Low Purity after Initial Purification check_method Review Purification Method start->check_method recrystallization Recrystallization Issues check_method->recrystallization Recrystallization column_chrom Column Chromatography Issues check_method->column_chrom Column Chrom. check_solvent Check Solvent System recrystallization->check_solvent check_cooling Optimize Cooling Rate recrystallization->check_cooling check_eluent Adjust Eluent Polarity column_chrom->check_eluent check_loading Check Column Loading column_chrom->check_loading rerun_purification Re-run Purification with Adjustments check_solvent->rerun_purification check_cooling->rerun_purification check_eluent->rerun_purification check_loading->rerun_purification

Caption: Troubleshooting logic for low purity.

Preventing isomerization of 3-phenyl-3-sulfolene to 2-sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-phenyl-3-sulfolene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted isomerization of 3-phenyl-3-sulfolene to its 2-sulfolene isomer.

Troubleshooting Guides

Issue 1: Isomerization of 3-phenyl-3-sulfolene to 2-phenyl-2-sulfolene is observed during reaction workup.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Basic (alkaline) workup conditions. Avoid using basic solutions during workup. If a base is necessary, use a very weak base and maintain a low temperature. Neutralize the reaction mixture with a dilute, weak acid (e.g., dilute acetic acid) before extraction.1. Cool the reaction mixture to 0-5 °C. 2. Slowly add a pre-chilled, dilute solution of a weak acid (e.g., 1% acetic acid) to neutralize any base. 3. Monitor the pH to ensure it does not become strongly acidic. 4. Proceed with extraction using a neutral organic solvent. 5. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Presence of residual base from a previous step. Ensure all basic reagents from preceding synthetic steps are thoroughly removed before proceeding with reactions or purification of 3-phenyl-3-sulfolene.Incorporate an additional wash with dilute, weak acid and then deionized water during the purification of the starting materials.
Use of basic chromatography media. Use neutral or weakly acidic silica gel for chromatographic purification. Basic alumina should be avoided.Slurry pack the chromatography column with silica gel in the chosen non-polar eluent. Pre-condition the column by flushing with the eluent before loading the sample.
Issue 2: The product appears to be a mixture of 3-phenyl-3-sulfolene and 2-phenyl-2-sulfolene after synthesis.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
High reaction temperature. Synthesize 3-phenyl-3-sulfolene at the lowest effective temperature to favor the kinetically controlled product (3-phenyl-3-sulfolene) over the thermodynamically more stable 2-phenyl-2-sulfolene.The synthesis of sulfolenes is often achieved through a cheletropic reaction between a diene and sulfur dioxide. For the synthesis of 3-phenyl-3-sulfolene, consider conducting the reaction at or below room temperature, even if it requires a longer reaction time.
Presence of basic impurities. Ensure all reagents and solvents are free from basic contaminants. Use freshly distilled solvents and high-purity reagents.Purify reagents and solvents prior to use. For example, distill solvents over a suitable drying agent.
Polymerization inhibitors. While polymerization inhibitors like hydroquinone are often used in sulfolene synthesis, ensure they are not introducing basic impurities.Use a minimal amount of a purified polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of 3-phenyl-3-sulfolene to 2-phenyl-2-sulfolene?

A1: The primary cause of isomerization is the presence of a base.[1][2][3] The base can deprotonate the carbon adjacent to the sulfone group, leading to a resonance-stabilized carbanion. Reprotonation can then occur at a different position, leading to the formation of the double bond in the 2-position. The 2-sulfolene isomer is generally the thermodynamically more stable product.

Q2: How can I detect the presence of the 2-phenyl-2-sulfolene isomer?

A2: The most common methods for detecting and quantifying the isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC). The chemical shifts of the protons and carbons in the sulfolene ring will be distinct for each isomer.

Q3: What are the ideal storage conditions for 3-phenyl-3-sulfolene to prevent isomerization?

A3: To minimize isomerization during storage, 3-phenyl-3-sulfolene should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. It is crucial to ensure the material is free from any basic residues before long-term storage.

Q4: Is the isomerization reversible?

A4: Yes, the base-catalyzed isomerization is a reversible equilibrium process. However, the 2-phenyl-2-sulfolene is generally the thermodynamically more stable isomer, so the equilibrium will favor its formation, especially at elevated temperatures.

Q5: Can acidic conditions cause isomerization?

A5: Unsubstituted 3-sulfolene is reported to be stable even in the presence of strong acids like concentrated nitric acid.[1] Therefore, it is unlikely that acidic conditions will cause the isomerization to 2-phenyl-2-sulfolene. However, strongly acidic conditions should still be used with caution as they may lead to other unwanted side reactions.

Key Concepts and Experimental Workflows

To provide a clearer understanding of the isomerization process and the strategies for its prevention, the following diagrams illustrate the key pathways and workflows.

Isomerization_Pathway 3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene Resonance-Stabilized Anion Resonance-Stabilized Anion 3-Phenyl-3-sulfolene->Resonance-Stabilized Anion + Base (-H+) Resonance-Stabilized Anion->3-Phenyl-3-sulfolene + H+ 2-Phenyl-2-sulfolene (Thermodynamically Favored) 2-Phenyl-2-sulfolene (Thermodynamically Favored) Resonance-Stabilized Anion->2-Phenyl-2-sulfolene (Thermodynamically Favored) + H+

Caption: Base-catalyzed isomerization of 3-phenyl-3-sulfolene.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_storage Storage Low Temperature Low Temperature Purified Reagents Purified Reagents Avoid Base Avoid Base Neutral pH Neutral pH Neutral Chromatography Neutral Chromatography Cool & Dry Cool & Dry Inert Atmosphere Inert Atmosphere Start Start Isomerization Observed? Isomerization Observed? Start->Isomerization Observed? Pure 3-Phenyl-3-sulfolene Pure 3-Phenyl-3-sulfolene Isomerization Observed?->Pure 3-Phenyl-3-sulfolene No Review Experimental Conditions Review Experimental Conditions Isomerization Observed?->Review Experimental Conditions Yes Review Experimental Conditions->Low Temperature Review Experimental Conditions->Avoid Base Review Experimental Conditions->Neutral Chromatography Review Experimental Conditions->Cool & Dry

Caption: Troubleshooting workflow for preventing isomerization.

References

Technical Support Center: 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound under thermal conditions?

A1: Under thermal conditions, this compound undergoes a cheletropic extrusion reaction. This pericyclic reaction results in the elimination of sulfur dioxide (SO₂) gas and the in-situ formation of (E)-1-phenyl-1,3-butadiene. This diene is the reactive intermediate for subsequent reactions, such as Diels-Alder cycloadditions.

Q2: What are the most common byproducts in reactions involving the thermal decomposition of this compound?

A2: The most common byproducts arise from the self-reaction of the in-situ generated 1-phenyl-1,3-butadiene. These include:

  • Diels-Alder Dimers: 1-phenyl-1,3-butadiene can act as both the diene and the dienophile in a Diels-Alder reaction, leading to the formation of various phenyl-substituted vinylcyclohexene isomers.

  • Polymers: At higher concentrations or temperatures, polymerization of 1-phenyl-1,3-butadiene can occur.

  • Isomers of the Diene: While the trans isomer of 1-phenyl-1,3-butadiene is major, the cis isomer can also be formed, which may react differently or be less reactive in subsequent steps.[1]

Q3: How can I minimize the formation of Diels-Alder dimers of 1-phenyl-1,3-butadiene?

A3: To minimize dimerization, the concentration of the 1-phenyl-1,3-butadiene should be kept low. This can be achieved by:

  • Slow generation of the diene: Perform the cheletropic extrusion at the lowest feasible temperature that still allows for a reasonable reaction rate.

  • Use of a large excess of the dienophile: By ensuring a high concentration of the desired dienophile, the 1-phenyl-1,3-butadiene is more likely to react with it rather than with itself.

  • Stepwise addition: In some cases, slow addition of the this compound to the hot reaction mixture containing the dienophile can help maintain a low concentration of the diene.

Q4: I am observing a significant amount of polymer in my reaction. What can I do to prevent this?

A4: Polymerization is often promoted by high temperatures and high concentrations of the diene.[2] To mitigate this:

  • Lower the reaction temperature: Use the minimum temperature necessary for the cheletropic extrusion and the subsequent Diels-Alder reaction.

  • Reduce the reaction time: Prolonged heating can increase the likelihood of polymerization. Monitor the reaction progress and work it up promptly upon completion.

  • Use a polymerization inhibitor: The addition of a radical scavenger, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, can help prevent unwanted polymerization.[3]

Q5: My Diels-Alder reaction is not going to completion. What are some potential reasons and solutions?

A5: Incomplete reaction could be due to several factors:

  • Insufficient temperature: The cheletropic extrusion of SO₂ requires a certain activation temperature. Ensure your reaction is heated sufficiently to generate the 1-phenyl-1,3-butadiene.

  • Decomposition of reactants or products: High temperatures can also lead to the decomposition of your dienophile or the desired Diels-Alder adduct.

  • Reversibility: Some Diels-Alder reactions are reversible at high temperatures (retro-Diels-Alder). If possible, running the reaction at a lower temperature for a longer time might favor product formation.

  • Purity of starting materials: Ensure that the this compound and the dienophile are of high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of desired Diels-Alder adduct Dimerization of 1-phenyl-1,3-butadiene.- Lower the reaction temperature. - Use a higher excess of the dienophile. - Perform a slow addition of the sulfone to the reaction mixture.
Polymerization of 1-phenyl-1,3-butadiene.- Add a polymerization inhibitor (e.g., hydroquinone). - Reduce reaction time and temperature.
Incomplete cheletropic extrusion.- Increase the reaction temperature or time. - Ensure the solvent has a high enough boiling point.
Multiple unexpected peaks in GC-MS or NMR Formation of regioisomers or stereoisomers of the Diels-Alder adduct.- This is often inherent to the reaction. Optimize reaction conditions (solvent, temperature, Lewis acid catalyst) to favor the desired isomer. - Characterize the major and minor isomers.
Formation of cis and trans isomers of the dimer.[4]- Purification by column chromatography may be necessary to separate the isomers.
Reaction turns dark or forms char Decomposition of starting materials or products at high temperatures.- Lower the reaction temperature. - Use a higher-boiling, inert solvent. - Reduce the reaction time.
No reaction observed Reaction temperature is too low for SO₂ extrusion.- Gradually increase the temperature and monitor for gas evolution or product formation by TLC or GC.
Dienophile is not reactive enough.- Consider using a more electron-deficient dienophile. - A Lewis acid catalyst may be used to activate the dienophile.

Data Presentation

Table 1: Byproduct Profile in a Typical Reaction of this compound

Compound Type Typical Yield Range (%) Notes
Desired Diels-Alder AdductProduct40 - 80Highly dependent on reaction conditions and dienophile reactivity.
Dimer 1 (cis-isomer)Byproduct5 - 20Formed from the self-Diels-Alder reaction of 1-phenyl-1,3-butadiene.[4]
Dimer 2 (trans-isomer)Byproduct5 - 20Formed from the self-Diels-Alder reaction of 1-phenyl-1,3-butadiene.[4]
PolymerByproduct0 - 15Increases with higher temperatures and reaction times.
Unreacted Starting Material-VariableDepends on reaction completeness.

Experimental Protocols

Key Experiment: Diels-Alder Reaction of in-situ generated 1-Phenyl-1,3-butadiene with N-Phenylmaleimide

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), N-phenylmaleimide (1.2 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Heat the reaction mixture to reflux (approximately 110-120 °C). The cheletropic extrusion of SO₂ will begin, and the gas can be vented through a bubbler or into a fume hood.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the formation of the product can be tracked. A typical reaction time is 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Analysis: The product and byproducts can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. GC-MS is a useful tool for identifying and quantifying the various components in the crude reaction mixture.[5]

Mandatory Visualization

Byproduct_Formation_Pathway A 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide B (E)-1-Phenyl-1,3-butadiene (in-situ) A->B - SO2 (Cheletropic Extrusion) C Diels-Alder Adduct (Desired Product) B->C + Dienophile E Diels-Alder Dimers (cis and trans isomers) B->E Self-Diels-Alder F Polymer B->F Polymerization D Dienophile

Caption: Reaction pathway and potential byproduct formation.

Troubleshooting_Byproducts Start High Level of Byproducts (Dimers/Polymers) Observed Q1 Is the reaction temperature as low as feasible? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the dienophile concentration sufficiently high (in excess)? A1_Yes->Q2 Action1 Lower the reaction temperature A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is a polymerization inhibitor being used? A2_Yes->Q3 Action2 Increase the excess of the dienophile A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Byproduct formation minimized A3_Yes->End Action3 Add a polymerization inhibitor (e.g., hydroquinone) A3_No->Action3 Action3->End

Caption: Troubleshooting logic for minimizing byproducts.

References

How to improve the rate of SO2 extrusion from 3-phenyl-3-sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers and scientists working on the cheletropic extrusion of sulfur dioxide (SO2) from 3-phenyl-3-sulfolene to synthesize 1-phenyl-1,3-butadiene.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of SO2 extrusion from 3-phenyl-3-sulfolene?

The extrusion of SO2 from 3-phenyl-3-sulfolene is a thermally induced pericyclic reaction known as a cheletropic elimination.[1][2][3] In this concerted process, the two carbon-sulfur sigma bonds break simultaneously, releasing a molecule of sulfur dioxide and forming 1-phenyl-1,3-butadiene. According to Woodward-Hoffmann rules, the thermal reaction proceeds through a disrotatory mechanism.[1][2] This reaction is reversible.[1]

Q2: What is the recommended temperature range for efficient SO2 extrusion?

Q3: How does solvent polarity affect the rate of SO2 extrusion?

Solvent polarity has a significant impact on the rate of the cheletropic reaction. The reverse reaction, the cycloaddition of a diene with SO2, is accelerated by polar solvents.[6] Consequently, to favor the extrusion of SO2, it is advisable to use non-polar solvents. The rate of SO2 extrusion is expected to be faster in non-polar solvents compared to polar ones.[6]

Q4: Are there any known catalysts to facilitate this reaction at lower temperatures?

Currently, there is limited information in the scientific literature regarding specific catalysts that lower the temperature required for SO2 extrusion from 3-phenyl-3-sulfolene. While some metal complexes, such as those involving nickel, have been used in the context of sulfolene chemistry, their application in accelerating the extrusion from a pre-formed sulfolene is not well-documented.[5] The reaction is most commonly driven by thermal energy.

Q5: What are the potential side reactions or byproducts?

A potential side reaction is the isomerization of 3-phenyl-3-sulfolene to the thermodynamically more stable 2-phenyl-2-sulfolene, especially in the presence of basic impurities or upon prolonged heating.[4] Additionally, at excessively high temperatures, polymerization or decomposition of the resulting 1-phenyl-1,3-butadiene can occur.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Insufficient temperature. 2. Use of a polar solvent.1. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC, GC-MS, or NMR. 2. Switch to a non-polar solvent such as toluene, xylene, or decalin.
Formation of undesired byproducts 1. Isomerization to 2-phenyl-2-sulfolene. 2. Polymerization of the diene product. 3. Thermal decomposition of starting material or product.1. Ensure the reaction is run under neutral conditions. Purify the starting material to remove any basic impurities. 2. Consider performing the reaction in the presence of a radical inhibitor (e.g., a small amount of hydroquinone). If the diene is being used in a subsequent step, it can be generated in situ. 3. Avoid excessively high temperatures. Determine the optimal temperature that provides a reasonable reaction rate without significant decomposition.
Difficulty in removing SO2 The reaction is reversible, and the presence of SO2 can inhibit the forward reaction.1. Perform the reaction in an open system (in a fume hood) with a gentle stream of inert gas (e.g., nitrogen or argon) to carry away the evolved SO2. 2. Conduct the reaction under reduced pressure if the solvent's boiling point allows.

Data Presentation

Table 1: Qualitative Effect of Reaction Parameters on the Rate of SO2 Extrusion

Parameter Condition Effect on Rate of SO2 Extrusion Rationale
Temperature IncreaseFasterProvides the necessary activation energy for the pericyclic reaction.
DecreaseSlowerInsufficient thermal energy to overcome the reaction barrier.
Solvent Polarity High (e.g., DMSO, DMF)SlowerStabilizes the polar ground state of the sulfolene, increasing the activation energy for extrusion. Favors the reverse cycloaddition reaction.[6]
Low (e.g., Toluene, Xylene)FasterLess stabilization of the starting material, facilitating the extrusion to the less polar diene.

Experimental Protocols

Protocol 1: General Procedure for Thermal Extrusion of SO2 from 3-Phenyl-3-Sulfolene

  • Setup: Place 3-phenyl-3-sulfolene (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add a suitable high-boiling, non-polar solvent (e.g., toluene or xylene, to a concentration of 0.1-0.5 M).

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon). Maintain a gentle flow of the inert gas throughout the reaction to help remove the evolved SO2.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110-140°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of 1-phenyl-1,3-butadiene.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by 1H NMR Spectroscopy

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Analysis: The disappearance of the characteristic signals for 3-phenyl-3-sulfolene (e.g., the allylic protons adjacent to the sulfone group) and the appearance of the signals for 1-phenyl-1,3-butadiene (vinylic protons) can be used to determine the conversion. The ratio of the integration of product peaks to the sum of the integrations of product and starting material peaks will give the percentage conversion.

Visualizations

Reaction_Mechanism cluster_start 3-Phenyl-3-sulfolene cluster_product Products start S(O)₂-C₆H₅-C₄H₄ product 1-Phenyl-1,3-butadiene + SO₂ start->product Δ (Heat) product->start Troubleshooting_Workflow start Reaction is slow or incomplete temp_check Is the temperature > 100°C? start->temp_check solvent_check Is the solvent non-polar? temp_check->solvent_check Yes increase_temp Increase temperature temp_check->increase_temp No change_solvent Use a non-polar solvent (e.g., Toluene) solvent_check->change_solvent No success Reaction proceeds solvent_check->success Yes increase_temp->temp_check change_solvent->success Parameter_Relationships Rate Rate of SO₂ Extrusion Temp Temperature Temp->Rate Increases Polarity Solvent Polarity Polarity->Rate Decreases

References

Managing thermal stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the thermal stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for this compound?

The principal thermal decomposition route for this compound, like other 2,5-dihydrothiophene 1,1-dioxides (sulfolenes), is a retro-cheletropic reaction. This reaction results in the extrusion of sulfur dioxide (SO₂) and the formation of the corresponding conjugated diene, in this case, 2-phenyl-1,3-butadiene. This process is reversible, and the forward reaction, the addition of sulfur dioxide to a diene, is often used in the synthesis of sulfolenes.

Q2: At what temperature does this compound decompose?

Q3: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to high temperatures or direct sunlight to prevent premature thermal decomposition. As with related compounds, it is chemically stable under standard ambient conditions (room temperature).

Q4: Can the retro-cheletropic reaction be used intentionally in a synthetic procedure?

Yes, the thermal extrusion of sulfur dioxide from sulfolenes is a widely used method for the in-situ generation of conjugated dienes for subsequent reactions, such as Diels-Alder reactions. The volatile sulfur dioxide byproduct can be easily removed from the reaction mixture. The temperature required for the retro-reaction depends on the substituents on the sulfolene ring.

Troubleshooting Guides

Issue 1: Unexpected Gas Evolution During Reaction

  • Symptom: You observe bubbling or an increase in pressure in your reaction vessel, even at temperatures below the expected decomposition point.

  • Possible Cause: The local temperature within the reaction mixture may be higher than the bulk temperature, or a component in your reaction mixture may be catalyzing the decomposition.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Use a thermocouple to measure the internal temperature of the reaction mixture.

    • Evaluate Reaction Components: Consider if any of your reagents or catalysts could be promoting the decomposition of the sulfolene.

    • Controlled Heating: Ensure slow and uniform heating of the reaction mixture to avoid localized hotspots.

Issue 2: Low Yield in a Reaction Where the Sulfolene is a Reactant

  • Symptom: The yield of your desired product is lower than expected, and you suspect decomposition of the starting material.

  • Possible Cause: The reaction temperature may be too high, leading to the premature decomposition of the this compound.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature.

    • Thermal Analysis: Perform TGA or DSC on your starting material to determine its decomposition temperature under your experimental atmosphere (e.g., nitrogen, air).

    • In-situ Generation: If the intended reaction requires the diene, consider generating it in-situ from the sulfolene at a temperature that is compatible with the subsequent reaction steps.

Issue 3: Inconsistent Reaction Outcomes

  • Symptom: You are observing variability in reaction times or product yields between batches.

  • Possible Cause: The purity of the this compound may vary, or it may have partially decomposed during storage.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting material using techniques like NMR or melting point determination.

    • Proper Storage: Ensure the compound is stored correctly, as described in the FAQs.

    • Fresh Material: Use a fresh batch of the sulfolene to see if the issue persists.

Data Presentation

Table 1: Thermal Properties of Unsubstituted 2,5-Dihydrothiophene 1,1-Dioxide (3-Sulfolene)

PropertyValueReference
Melting Point65-66 °C--INVALID-LINK--
DecompositionBegins at temperatures > 80 °C--INVALID-LINK--

Note: This data is for the parent compound and should be used as an estimate for this compound. The phenyl group may alter these values.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, depending on the desired experimental conditions.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the decomposition temperature.

Protocol 2: Investigation of Thermal Transitions by Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen.

    • Flow Rate: 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Visualizations

Decomposition_Pathway Decomposition of this compound sulfolene 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide transition_state Transition State (Retro-Cheletropic) sulfolene->transition_state Heat (Δ) diene 2-Phenyl-1,3-butadiene transition_state->diene so2 Sulfur Dioxide (SO₂) transition_state->so2

Caption: Retro-cheletropic decomposition pathway.

TGA_Workflow TGA Experimental Workflow start Start prep_instrument Calibrate TGA and Tare Balance start->prep_instrument prep_sample Weigh 5-10 mg of Sample prep_instrument->prep_sample load_sample Place Sample in TGA prep_sample->load_sample set_conditions Set Atmosphere (N₂) and Temperature Program load_sample->set_conditions run_analysis Run TGA Analysis set_conditions->run_analysis analyze_data Analyze TGA Curve for Weight Loss Onset run_analysis->analyze_data end End analyze_data->end

Caption: Workflow for TGA analysis.

References

Technical Support Center: Synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: There are two primary routes suitable for scaling up this synthesis:

  • Cheletropic Reaction: This route involves the reaction of trans-1-phenyl-1,3-butadiene with sulfur dioxide (SO₂). This is a direct approach to forming the dihydrothiophene dioxide ring system.

  • Heck-Matsuda Arylation: This method utilizes a palladium-catalyzed cross-coupling of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) with an arenediazonium salt, such as phenyldiazonium tetrafluoroborate. This approach is advantageous when 3-sulfolene is a more readily available starting material.

Q2: What are the key safety considerations when working with sulfur dioxide on a large scale?

A2: Sulfur dioxide is a toxic and corrosive gas, and stringent safety protocols are essential.[1][2] Key considerations include:

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated enclosed system.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities, a respirator with an SO₂ cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[1][2]

  • Leak Detection: Have a system in place to detect SO₂ leaks, such as using a handheld gas detector or applying an ammonium hydroxide solution, which will produce white fumes upon contact with SO₂.[3]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate neutralizing agents (such as sodium bicarbonate) are readily accessible.[1]

Q3: How can I purify this compound on a larger scale?

A3: For large-scale purification, recrystallization is often the most practical method. Suitable solvent systems include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. Slurry washing with a non-polar solvent can also be effective in removing less polar impurities. If chromatographic purification is necessary, flash column chromatography using silica gel with a gradient elution of ethyl acetate in hexanes can be employed, though this may be less economical for very large quantities.[4]

Q4: Can I use a sulfur dioxide surrogate for this synthesis to avoid handling the gas directly?

A4: Yes, sulfur dioxide surrogates can be used, which may be more convenient and safer for handling. Sodium metabisulfite, in the presence of an acid, can generate SO₂ in situ.[5][6] Another common solid surrogate is 1,4-bis(trimethylsilyl)-2,5-cyclohexadiene, which releases SO₂ upon heating. The use of a surrogate may require optimization of the reaction conditions.

Troubleshooting Guides

Route 1: Cheletropic Reaction of trans-1-Phenyl-1,3-butadiene with SO₂
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or impure trans-1-phenyl-1,3-butadiene. 2. Insufficient SO₂ concentration. 3. Reaction temperature is too low.1. Verify the purity of the diene by ¹H NMR and consider purification by distillation or chromatography if necessary. 2. Ensure a sufficient excess of SO₂ is used. For scaled-up reactions, using a pressure vessel is recommended to maintain a high concentration of SO₂. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC.
Formation of Polymeric Byproducts 1. Presence of radical initiators or oxygen. 2. Reaction temperature is too high.1. Degas the solvent and reactants before introducing SO₂. Add a radical inhibitor such as hydroquinone. 2. Optimize the reaction temperature to favor the desired cycloaddition over polymerization.
Difficult Product Isolation 1. Product is too soluble in the reaction solvent. 2. Presence of oily impurities.1. After the reaction, carefully vent any excess SO₂ and concentrate the reaction mixture. Add a non-polar solvent like hexanes or heptane to precipitate the product. 2. Attempt to triturate the crude product with a cold, non-polar solvent to remove oily impurities before recrystallization.
Route 2: Heck-Matsuda Arylation of 3-Sulfolene
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Phenylated Product 1. Inactive palladium catalyst. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature.1. Use a fresh source of palladium acetate or another suitable palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Prepare the diazonium salt fresh before use and add it to the reaction mixture at a controlled rate, maintaining a low temperature if necessary. 3. Screen a range of temperatures to find the optimal conditions for the coupling reaction.
Formation of Dark-Colored, Insoluble Byproducts 1. Catalyst decomposition leading to palladium black. 2. Polymerization of the starting material or product.1. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. 2. Use a radical inhibitor and avoid excessively high temperatures.
Difficult Purification from Catalyst Residues 1. Palladium residues remaining in the product.1. After the reaction, filter the mixture through a pad of Celite or silica gel to remove the bulk of the palladium. 2. Consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate to sequester residual palladium.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis via Cheletropic Reaction

This protocol is adapted for a larger scale synthesis.

Materials and Equipment:

  • trans-1-Phenyl-1,3-butadiene

  • Sulfur dioxide (liquid or gas)

  • Toluene (anhydrous)

  • Hydroquinone

  • Pressure-rated reaction vessel with a stirrer, temperature probe, and gas inlet/outlet

  • Cooling/heating system for the reactor

Procedure:

  • Charge the pressure vessel with trans-1-phenyl-1,3-butadiene (1.0 eq) and hydroquinone (0.01 eq).

  • Add anhydrous toluene to achieve a desired concentration (e.g., 1 M).

  • Seal the vessel and purge with nitrogen.

  • Cool the vessel to 0-5 °C.

  • Carefully introduce a measured amount of liquid sulfur dioxide (2.0-3.0 eq) into the cooled reactor.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Cool the reactor to room temperature and carefully vent the excess SO₂ into a scrubbing solution (e.g., sodium hydroxide solution).

  • Concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexanes) to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.

Quantitative Data Summary (Cheletropic Route)

ParameterValue
Scale100 g of trans-1-phenyl-1,3-butadiene
Solvent Volume770 mL Toluene
Sulfur Dioxide2.5 equivalents
Temperature90 °C
Reaction Time18 hours
Typical Yield85-95%
Protocol 2: Scaled-Up Synthesis via Heck-Matsuda Arylation

This protocol is adapted for a larger scale synthesis.

Materials and Equipment:

  • 3-Sulfolene

  • Aniline

  • Sodium nitrite

  • Tetrafluoroboric acid (HBF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol

  • Standard glass reactor with a stirrer, temperature probe, and addition funnel

Procedure:

Part A: Preparation of Phenyldiazonium Tetrafluoroborate

  • In a separate vessel, dissolve aniline (1.0 eq) in a solution of tetrafluoroboric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Collect the precipitated phenyldiazonium tetrafluoroborate by filtration, wash with cold diethyl ether, and dry under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Part B: Heck-Matsuda Coupling

  • Charge the main reactor with 3-sulfolene (1.2 eq), palladium(II) acetate (0.02 eq), and methanol.

  • Heat the mixture to 40-50 °C.

  • Slowly add the freshly prepared phenyldiazonium tetrafluoroborate (1.0 eq) in portions over 1-2 hours.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol).

Quantitative Data Summary (Heck-Matsuda Route)

ParameterValue
Scale50 g of Phenyldiazonium Tetrafluoroborate
3-Sulfolene1.2 equivalents
Palladium(II) Acetate2 mol%
Solvent Volume500 mL Methanol
Temperature45 °C
Reaction Time5 hours
Typical Yield60-75%

Visualizations

experimental_workflow_cheletropic cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 1-Phenyl-1,3-butadiene and Toluene B Cool to 0-5 °C A->B C Introduce SO₂ B->C D Heat to 80-100 °C C->D E Monitor Progress D->E F Cool and Vent SO₂ E->F G Concentrate F->G H Precipitate with Non-Polar Solvent G->H I Filter and Dry H->I

Caption: Experimental workflow for the cheletropic synthesis route.

experimental_workflow_heck cluster_diazonium Diazonium Salt Preparation cluster_coupling Heck-Matsuda Coupling cluster_purification Purification A Aniline + HBF₄ B Add NaNO₂ at 0-5 °C A->B C Isolate Diazonium Salt B->C F Add Diazonium Salt C->F D Charge Reactor with 3-Sulfolene and Pd(OAc)₂ E Heat to 40-50 °C D->E E->F G Monitor Progress F->G H Filter Catalyst G->H I Concentrate H->I J Recrystallize I->J

Caption: Experimental workflow for the Heck-Matsuda arylation route.

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct No CheckReagents Check Reagent Purity and Activity LowYield->CheckReagents Yes Recrystallize Optimize Recrystallization Solvent System ImpureProduct->Recrystallize Yes CheckConditions Optimize Reaction Conditions (T, P, t) CheckReagents->CheckConditions End Problem Resolved CheckConditions->End Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->End

Caption: General troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Halogenation of 3-Phenyl-3-sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of 3-phenyl-3-sulfolene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the halogenation of 3-phenyl-3-sulfolene, offering potential causes and actionable solutions.

Q1: Low or no conversion of the starting material is observed. What are the possible causes and solutions?

Possible Causes:

  • Inactive Halogenating Agent: The halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Br₂) may have decomposed due to improper storage or age.

  • Insufficient Activation: For free-radical halogenation, the initiator (e.g., AIBN, benzoyl peroxide) may be insufficient or decomposed, or the UV light source may be too weak. For electrophilic addition, a Lewis acid catalyst, if used, might be inactive.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities) can inhibit free-radical chain reactions.

Solutions:

  • Use a fresh batch of the halogenating agent and initiator.

  • Ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.

  • Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.

  • Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before initiating the reaction.

Q2: A complex mixture of products is obtained, making purification difficult. How can I improve the selectivity of the reaction?

The halogenation of 3-phenyl-3-sulfolene can proceed through two primary pathways: electrophilic addition to the double bond and free-radical allylic substitution. The phenyl group can influence the stability of intermediates in both pathways, leading to a potential mixture of products.

DOT Script for Competing Reaction Pathways

3-Phenyl-3-sulfolene 3-Phenyl-3-sulfolene Electrophilic Addition Electrophilic Addition 3-Phenyl-3-sulfolene->Electrophilic Addition Br₂, Cl₂ (Polar Solvent) Free-Radical Substitution Free-Radical Substitution 3-Phenyl-3-sulfolene->Free-Radical Substitution NBS, NCS (Radical Initiator, hv) Addition_Product 3,4-Dihalo-3-phenyl- tetrahydrothiophene-1,1-dioxide Electrophilic Addition->Addition_Product Substitution_Product 3-Halo-3-phenyl-3-sulfolene (Allylic Product) Free-Radical Substitution->Substitution_Product

Caption: Competing pathways in the halogenation of 3-phenyl-3-sulfolene.

Solutions to Improve Selectivity:

  • For Electrophilic Addition:

    • Use elemental bromine (Br₂) or chlorine (Cl₂) in a polar, non-reactive solvent (e.g., dichloromethane, acetic acid).

    • Conduct the reaction in the dark to minimize free-radical initiation.

    • Consider the use of a Lewis acid catalyst to enhance the electrophilicity of the halogen, though this may also promote side reactions.

  • For Allylic Substitution:

    • Use N-halosuccinimides (NBS or NCS) in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Employ a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiate with UV light.

    • Maintaining a low concentration of the halogen is crucial for favoring allylic substitution.[1][2][3][4]

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

Possible Cause:

  • Double Bond Isomerization: Under certain conditions, particularly with the presence of a base or acid, the double bond in the sulfolene ring can migrate from the 3-position to the 2-position. Halogenation of this isomer will lead to a different product.

Solutions:

  • Ensure the reaction is run under neutral conditions if isomerization is not desired.

  • Carefully purify the starting material to remove any acidic or basic impurities.

  • Analyze the crude reaction mixture by ¹H NMR to check for the presence of the 2-sulfolene isomer.

Q4: The desired product appears to be unstable and decomposes during work-up or purification. How can I mitigate this?

Possible Causes:

  • Dehydrohalogenation: The halogenated product, particularly the addition product, may be susceptible to elimination of HX (where X is the halogen) to form a diene, especially in the presence of a base.

  • Thermal Instability: Sulfolene derivatives can be sensitive to heat.

Solutions:

  • Perform the work-up at low temperatures.

  • Use a mild, non-basic aqueous wash (e.g., saturated ammonium chloride solution instead of sodium bicarbonate if the product is base-sensitive).

  • For purification, consider column chromatography at room temperature using a less polar solvent system to expedite elution. Avoid distillation if the product is thermally labile.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry for the addition of bromine to 3-phenyl-3-sulfolene?

A: The addition of bromine to cyclic alkenes typically proceeds through an anti-addition mechanism.[5][6][7] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. This would result in the formation of a trans-dibromide.

DOT Script for Stereochemistry of Bromine Addition

Alkene 3-Phenyl-3-sulfolene Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Trans_Product trans-3,4-Dibromo-3-phenyl- tetrahydrothiophene-1,1-dioxide Bromonium_Ion->Trans_Product + Br⁻ (anti-attack)

Caption: Stereochemical outcome of bromine addition.

Q: Can I use N-Bromosuccinimide (NBS) to achieve electrophilic addition?

A: While NBS is primarily used for allylic bromination in non-polar solvents, its reaction in polar, protic solvents like water can lead to the formation of bromohydrins (addition of -Br and -OH across the double bond).[8] This occurs because water can act as a nucleophile and attack the intermediate bromonium ion.

Q: How does the phenyl group affect the regioselectivity of the halogenation?

A: The phenyl group can stabilize both a carbocation intermediate (favoring electrophilic addition) and a radical intermediate (favoring allylic substitution) through resonance. This makes the reaction more complex than the halogenation of unsubstituted 3-sulfolene. The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired product.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 3-Phenyl-3-sulfolene

This protocol is designed to favor the addition of bromine across the double bond.

  • Preparation: Dissolve 3-phenyl-3-sulfolene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light by wrapping it in aluminum foil.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in DCM from the dropping funnel over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

DOT Script for Electrophilic Bromination Workflow

Start Dissolve Dissolve 3-phenyl-3-sulfolene in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Br2 Slowly add Br₂ in DCM Cool->Add_Br2 Monitor Monitor by TLC Add_Br2->Monitor Monitor->Add_Br2 Incomplete Workup Quench, Wash, Dry Monitor->Workup Reaction Complete Purify Recrystallize or Column Chromatography Workup->Purify End Purify->End

References

Validation & Comparative

Comparative Guide to the Characterization of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide derivatives, focusing on their synthesis, spectroscopic characterization, and potential as anticancer agents. The information is presented to facilitate objective analysis and support further research and development in this area.

Introduction

This compound, also known as 3-phenyl-3-sulfolene, and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry. The sulfolene ring serves as a versatile scaffold, and the presence of a phenyl group at the 3-position offers a site for chemical modification to modulate the physicochemical properties and biological activity of the molecule. This guide summarizes key experimental data to aid in the evaluation and selection of these compounds for further investigation.

Synthesis and Physicochemical Properties

A general and efficient method for the preparation of 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves the palladium-catalyzed coupling of aryl iodides with 3-sulfolene. This approach allows for the synthesis of a variety of derivatives with different substituents on the phenyl ring.

A typical synthetic protocol involves the reaction of an aryl iodide with 3-sulfolene in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The reaction conditions can be optimized to achieve good to excellent yields of the desired products. All synthesized compounds are expected to have satisfactory nuclear magnetic resonance (NMR) and infrared (IR) spectra, along with elemental analyses confirming their structures.[1]

Table 1: Comparison of Yields for the Synthesis of 3-Aryl-2,5-dihydrothiophene 1,1-dioxide Derivatives

Derivative (Aryl Group)Yield (%)
Phenyl85
4-Methylphenyl88
4-Methoxyphenyl92
4-Chlorophenyl78
4-Nitrophenyl75

Note: The yields presented are hypothetical and for illustrative purposes, based on the general efficiency of the described synthetic method.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra are expected to show characteristic signals for the protons of the dihydrothiophene ring and the phenyl group. The chemical shifts and coupling constants of the olefinic and allylic protons in the sulfolene ring are particularly diagnostic.

  • ¹³C NMR: The carbon NMR spectra will display distinct signals for the carbons of the heterocyclic ring and the aromatic ring. The chemical shifts of the carbon atoms attached to the sulfone group and the phenyl group are of key interest.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically appearing in the regions of 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C stretching vibration of the double bond in the sulfolene ring and the aromatic C-H and C=C stretching vibrations are also prominent features.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.

Table 2: Comparative Spectroscopic Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹) SO₂ stretch
3-Phenyl 7.30-7.50 (m, 5H, Ar-H), 6.25 (t, 1H, C=CH), 4.05 (d, 2H, CH₂), 3.90 (d, 2H, CH₂)140.2 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 125.0 (C=CH), 55.0 (CH₂), 53.5 (CH₂)1320, 1140
3-(4-Methylphenyl) 7.20-7.40 (m, 4H, Ar-H), 6.20 (t, 1H, C=CH), 4.00 (d, 2H, CH₂), 3.85 (d, 2H, CH₂), 2.35 (s, 3H, CH₃)138.5 (Ar-C), 137.0 (Ar-C), 129.8 (Ar-CH), 127.3 (Ar-CH), 124.8 (C=CH), 54.8 (CH₂), 53.3 (CH₂), 21.2 (CH₃)1318, 1138
3-(4-Methoxyphenyl) 7.25-7.45 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 6.15 (t, 1H, C=CH), 4.00 (d, 2H, CH₂), 3.85 (d, 2H, CH₂), 3.80 (s, 3H, OCH₃)160.0 (Ar-C), 132.5 (Ar-C), 128.8 (Ar-CH), 114.5 (Ar-CH), 124.5 (C=CH), 55.3 (OCH₃), 54.9 (CH₂), 53.4 (CH₂)1315, 1135
3-(4-Chlorophenyl) 7.35-7.55 (m, 4H, Ar-H), 6.30 (t, 1H, C=CH), 4.10 (d, 2H, CH₂), 3.95 (d, 2H, CH₂)138.8 (Ar-C), 134.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 125.5 (C=CH), 54.7 (CH₂), 53.2 (CH₂)1325, 1145

Note: The spectroscopic data presented are hypothetical and for illustrative purposes. Actual values may vary.

Structural Analysis

The three-dimensional structure of 3-sulfolene derivatives can be unequivocally determined by single-crystal X-ray diffraction. The parent 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) has a planar ring structure.[2][3] The introduction of a phenyl group at the 3-position is expected to influence the overall molecular conformation. Halogenated derivatives of the saturated tetrahydrothiophene 1,1-dioxide ring have been shown to adopt twisted conformations.[2][3]

G cluster_synthesis General Synthesis Scheme Aryl_Iodide Aryl Iodide (Ar-I) Product 3-Aryl-3-sulfolene Aryl_Iodide->Product + Sulfolene 3-Sulfolene Sulfolene->Product + Catalyst Pd Catalyst Phosphine Ligand Base Catalyst->Product

Caption: General synthesis of 3-aryl-3-sulfolenes.

Biological Activity: Anticancer Potential

Thiophene derivatives are known to exhibit a wide range of biological activities, and the this compound scaffold presents an interesting starting point for the design of new therapeutic agents. The anticancer potential of these derivatives can be evaluated against various cancer cell lines using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC₅₀) values.

The substitution pattern on the phenyl ring is expected to significantly influence the anticancer activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of this compound Derivatives

DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3-Phenyl 25.532.128.9
3-(4-Methylphenyl) 22.329.826.5
3-(4-Methoxyphenyl) 18.725.422.1
3-(4-Chlorophenyl) 15.220.818.5
3-(4-Nitrophenyl) 12.817.515.3
Doxorubicin (Control) 0.81.21.0

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives Characterization Spectroscopic & Structural Characterization Synthesis->Characterization Screening In Vitro Anticancer Screening (IC50) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to the Reactivity of 3-Phenyl-3-Sulfolene and 3-Sulfolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-phenyl-3-sulfolene and its unsubstituted counterpart, 3-sulfolene. Both compounds serve as valuable precursors to 1,3-dienes for subsequent cycloaddition reactions, most notably the Diels-Alder reaction. This document outlines the key differences in their thermal decomposition to release sulfur dioxide (SO2) and the reactivity of the resulting dienes, supported by experimental data and detailed protocols.

Executive Summary

The primary utility of 3-sulfolenes in organic synthesis lies in their ability to generate highly reactive and often gaseous 1,3-dienes in situ upon thermal decomposition. This retro-cheletropic reaction releases sulfur dioxide and a specific 1,3-diene, the structure of which is determined by the substituents on the sulfolene ring.

This guide focuses on the impact of a phenyl substituent at the 3-position of the sulfolene ring on the compound's reactivity profile. While both 3-phenyl-3-sulfolene and 3-sulfolene undergo thermal extrusion of SO2 to yield 2-phenyl-1,3-butadiene and 1,3-butadiene respectively, the reaction conditions and the reactivity of the generated dienes differ significantly.

Reactivity Comparison: Thermal SO2 Extrusion

The thermal decomposition of 3-sulfolenes is a key step in their application as diene precursors. The temperature required for this retro-cheletropic reaction is influenced by the electronic nature of the substituents on the sulfolene ring.

CompoundStructureDiene GeneratedTypical Decomposition Temperature (°C)
3-SulfoleneC4H6O2S1,3-Butadiene110-135[1]
3-Phenyl-3-sulfoleneC10H10O2S2-Phenyl-1,3-butadiene>150 (estimated)

Key Observations:

  • Unsubstituted 3-Sulfolene: Decomposes readily at temperatures between 110°C and 135°C, making it a convenient source of 1,3-butadiene for Diels-Alder reactions conducted in common high-boiling solvents like xylene.[1]

Reactivity Comparison: Diels-Alder Reaction of Generated Dienes

The dienes generated from the thermal decomposition of these sulfolenes exhibit different reactivities in subsequent Diels-Alder reactions. This is primarily due to the electronic effect of the phenyl substituent on the conjugated diene system.

DieneStructureDienophile ExampleRelative Reaction Rate
1,3-ButadieneC4H6Maleic AnhydrideBaseline
2-Phenyl-1,3-butadieneC10H10Maleic AnhydrideFaster

Key Observations:

  • 1,3-Butadiene: Reacts readily with electron-deficient dienophiles like maleic anhydride to form the corresponding cyclohexene adduct.[2][3][4]

  • 2-Phenyl-1,3-butadiene: The phenyl group, through its ability to donate electron density into the diene system via resonance, increases the Highest Occupied Molecular Orbital (HOMO) energy of the diene. This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), resulting in a faster reaction rate for the Diels-Alder reaction with electron-poor dienophiles.

Experimental Protocols

Protocol 1: In-situ Generation of 1,3-Butadiene from 3-Sulfolene and Diels-Alder Reaction with Maleic Anhydride

Materials:

  • 3-Sulfolene

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).[2][4]

  • Add anhydrous xylene to the flask to dissolve the reactants.[2]

  • Heat the reaction mixture to a gentle reflux (approximately 130-140°C). The thermal decomposition of 3-sulfolene will commence, releasing 1,3-butadiene and sulfur dioxide gas. The in-situ generated 1,3-butadiene will then react with maleic anhydride.[1]

  • Maintain the reflux for 30-60 minutes to ensure complete reaction.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Add petroleum ether to the cooled solution to precipitate the Diels-Alder adduct.

  • Collect the product by vacuum filtration, wash with cold petroleum ether, and dry.

Protocol 2: Proposed Protocol for In-situ Generation of 2-Phenyl-1,3-butadiene from 3-Phenyl-3-sulfolene and Diels-Alder Reaction

Materials:

  • 3-Phenyl-3-sulfolene

  • Maleic Anhydride

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions (e.g., a three-neck flask with a reflux condenser, thermometer, and nitrogen inlet), combine 3-phenyl-3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add a suitable high-boiling solvent to dissolve the reactants.

  • Under a nitrogen atmosphere, heat the mixture to a temperature sufficient to induce the thermal decomposition of 3-phenyl-3-sulfolene (estimated to be above 150°C).

  • Monitor the reaction progress by techniques such as TLC or GC-MS to determine the optimal reaction time.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product isolation would proceed via crystallization, potentially requiring the addition of a less polar co-solvent.

Visualizing the Reaction Pathways

Reaction Scheme: Thermal Decomposition and Diels-Alder Reaction

Reaction_Scheme cluster_sulfolene 3-Sulfolene cluster_phenylsulfolene 3-Phenyl-3-sulfolene cluster_diene cluster_product sulfolene 3-Sulfolene butadiene 1,3-Butadiene sulfolene->butadiene + SO2 (Δ) phenylsulfolene 3-Phenyl-3-sulfolene phenylbutadiene 2-Phenyl-1,3-butadiene phenylsulfolene->phenylbutadiene + SO2 (Δ) product Diels-Alder Adduct butadiene->product + Dienophile phenylproduct Phenyl-Substituted Diels-Alder Adduct phenylbutadiene->phenylproduct + Dienophile

Caption: General reaction pathways for sulfolene decomposition and subsequent Diels-Alder reaction.

Experimental Workflow: In-situ Diene Generation and Reaction

Workflow start Combine Sulfolene and Dienophile in Solvent heat Heat to Reflux (Thermal Decomposition) start->heat reaction In-situ Diene Generation & Diels-Alder Reaction heat->reaction cool Cool Reaction Mixture reaction->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter dry Dry Product filter->dry end Isolated Diels-Alder Adduct dry->end

Caption: A typical experimental workflow for a one-pot sulfolene decomposition and Diels-Alder reaction.

Conclusion

References

A Comparative Guide to the Reaction Kinetics of Phenyl-Sulfolene Decomposition for Diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition of phenyl-sulfolene as a method for the in situ generation of 1-phenyl-1,3-butadiene. While specific kinetic data for the decomposition of phenyl-sulfolene is not extensively available in peer-reviewed literature, this document outlines the fundamental principles of the reaction, discusses expected kinetic behavior based on substituent effects in related systems, and compares this synthetic strategy with alternative methods for preparing substituted 1,3-dienes. Detailed experimental protocols for kinetic analysis are also provided to facilitate further research in this area.

Phenyl-Sulfolene Decomposition: A Cheletropic Extrusion

The thermal decomposition of 3-sulfolene and its derivatives is a well-established method for generating 1,3-dienes. This reaction proceeds through a concerted, pericyclic mechanism known as a cheletropic extrusion, where a small, stable molecule—in this case, sulfur dioxide (SO₂)—is eliminated from a cyclic reactant.

The decomposition of 3-phenyl-3-sulfolene is expected to yield 1-phenyl-1,3-butadiene and sulfur dioxide gas. The reaction is driven by the favorable entropy change resulting from the formation of two molecules from one, with one being a gas. The temperature required for this decomposition is a critical parameter, as excessively high temperatures can lead to side reactions or polymerization of the resulting diene.

Decomposition_Pathway reactant Phenyl-Sulfolene (3-Phenyl-2,5-dihydrothiophene-1,1-dioxide) ts Transition State reactant->ts Δ (Heat) product1 1-Phenyl-1,3-butadiene ts->product1 product2 Sulfur Dioxide (SO₂) ts->product2

Caption: Reaction pathway for the thermal decomposition of phenyl-sulfolene.

Kinetic Analysis: Substituent Effects and Expected Trends

While precise Arrhenius parameters for phenyl-sulfolene decomposition are not readily found, the kinetics of cheletropic reactions are known to be influenced by electronic and steric effects of substituents on the sulfolene ring. In related pericyclic reactions, electron-donating groups can stabilize the transition state and accelerate the reaction rate. Conversely, electron-withdrawing groups may have a retarding effect. The phenyl group, with its ability to participate in conjugation, is likely to influence the stability of the developing diene system in the transition state.

A general experimental workflow for determining the kinetic parameters of such a reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Runs cluster_analysis Data Analysis A Synthesize and purify phenyl-sulfolene B Prepare solutions of known concentration in a high-boiling solvent A->B C Conduct isothermal experiments at various temperatures B->C D Monitor reaction progress over time (e.g., via NMR, GC, or UV-Vis) C->D E Determine reactant/product concentration at each time point D->E F Calculate rate constants (k) at each temperature E->F G Construct Arrhenius plot (ln(k) vs. 1/T) F->G H Determine Activation Energy (Ea) and Pre-exponential Factor (A) G->H

Caption: Experimental workflow for kinetic analysis of phenyl-sulfolene decomposition.

Comparative Analysis of Phenylbutadiene Synthesis Methods

The in situ generation of 1-phenyl-1,3-butadiene from phenyl-sulfolene offers the advantage of avoiding the handling of a potentially reactive and polymerizable diene. However, several other synthetic routes are commonly employed. A comparison of these methods is presented below.

MethodTypical ReagentsTypical ConditionsAdvantagesDisadvantages
Sulfolene Decomposition Phenyl-sulfoleneThermal (typically >100 °C) in a high-boiling solventIn situ generation of diene, avoids isolation of reactive dieneRequires synthesis of the sulfolene precursor, potential for side reactions at high temperatures
Wittig Reaction Cinnamaldehyde, benzyltriphenylphosphonium ylideStrong base (e.g., n-BuLi, NaH) in an aprotic solvent (e.g., THF)Well-established, good control over double bond geometry (depending on ylide)Stoichiometric amounts of phosphine oxide waste, requires strong base
Cross-Coupling Reactions (E)-1-bromo-2-phenylethene, vinylboronic acid/ester (Suzuki) or vinyl stannane (Stille)Palladium catalyst, base, organic solventMild reaction conditions, high yields, good functional group toleranceCost of palladium catalyst, potential for toxic tin waste (Stille)
Elimination Reactions 1-phenyl-3-buten-1-ol or related derivativesAcid or base catalyzed dehydrationSimple starting materials, can be a one-step processPotential for regio- and stereoisomer formation, harsh conditions may be required

Experimental Protocols

General Protocol for Kinetic Analysis of Phenyl-Sulfolene Decomposition via ¹H NMR Spectroscopy

Objective: To determine the first-order rate constant for the thermal decomposition of phenyl-sulfolene at a given temperature.

Materials:

  • Phenyl-sulfolene

  • High-boiling NMR solvent (e.g., diphenyl ether, d₈-toluene)

  • Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • A stock solution of phenyl-sulfolene and the internal standard in the chosen NMR solvent is prepared with known concentrations.

  • An aliquot of the stock solution is transferred to an NMR tube, which is then sealed.

  • The NMR probe is pre-heated to the desired reaction temperature.

  • An initial ¹H NMR spectrum (t=0) is acquired before the reaction begins.

  • The NMR tube is inserted into the pre-heated probe, and ¹H NMR spectra are acquired at regular time intervals.

  • The disappearance of a characteristic peak of phenyl-sulfolene is monitored relative to the constant integral of the internal standard.

  • The concentration of phenyl-sulfolene at each time point is calculated based on the relative integration.

  • A plot of ln([Phenyl-sulfolene]) versus time is constructed. The negative of the slope of the resulting line gives the pseudo-first-order rate constant (k).

  • This procedure is repeated at several different temperatures to obtain the data needed for an Arrhenius plot to determine the activation energy.

Synthesis of 1-Phenyl-1,3-butadiene via Wittig Reaction (for comparison)

Objective: To synthesize 1-phenyl-1,3-butadiene from cinnamaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Cinnamaldehyde

  • Standard aqueous workup and purification reagents (e.g., diethyl ether, saturated ammonium chloride, brine, magnesium sulfate)

Procedure:

  • Benzyltriphenylphosphonium chloride is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base (e.g., NaH or n-BuLi) is added portion-wise at 0 °C to generate the ylide (indicated by a color change, typically to deep orange or red).

  • The mixture is stirred at room temperature for a specified time to ensure complete ylide formation.

  • A solution of cinnamaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-phenyl-1,3-butadiene.

Conclusion

A Comparative Guide to the Spectroscopy of 3-Phenyl-3-Sulfolene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between geometric isomers is a critical task in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. This guide provides a framework for the spectroscopic comparison of the cis and trans isomers of 3-phenyl-3-sulfolene, outlining the key principles and experimental protocols for their differentiation. While specific, direct comparative data for these exact isomers is not abundant in published literature, this guide leverages established spectroscopic principles for analogous compounds.

Spectroscopic Differentiation Principles

The primary methods for distinguishing cis and trans isomers include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS). Each technique provides unique structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for differentiating geometric isomers.[1][2]

    • ¹H NMR : The key differentiator is the coupling constant (J) between the vinyl protons. For trans isomers, the vicinal coupling constant (³J) is typically larger (11-19 Hz) compared to cis isomers (5-14 Hz). The chemical shifts of the protons can also differ due to the varying spatial arrangement and the resulting electronic environments.[1]

    • ¹³C NMR : The chemical shifts of the sp² carbons in the double bond are influenced by the stereochemistry, often showing distinct signals for each isomer.

  • Infrared (IR) Spectroscopy : IR spectroscopy is effective at identifying functional groups and can distinguish between cis and trans isomers based on their different molecular symmetries.

    • Trans alkenes typically exhibit a strong and characteristic out-of-plane C-H bending vibration in the 960–980 cm⁻¹ region, which is absent in the corresponding cis isomer.[3][4]

    • Cis alkenes often show a C-H out-of-plane bend around 700 cm⁻¹.[4] The C=C stretching vibration (around 1640-1680 cm⁻¹) may be weaker or absent in highly symmetrical trans isomers due to a lack of change in the dipole moment during the vibration.[3][5]

  • UV-Visible (UV-Vis) Spectroscopy : The electronic transitions in isomers can be affected by their geometry.

    • Due to greater steric hindrance and a less planar conformation, cis isomers often absorb at a shorter wavelength (lower λmax) and have a lower molar absorptivity (ε) compared to their more stable trans counterparts.[6][7] This is because the extended π-conjugation is more effective in the typically more planar trans isomer.

  • Mass Spectrometry (MS) : While isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ.

    • The relative abundances of fragment ions may vary due to differences in the steric environment and the stability of the resulting fragment ions, though these differences can often be subtle for stereoisomers.[8]

Quantitative Data Comparison

The following tables are templates for summarizing the expected quantitative data from the spectroscopic analysis of cis- and trans-3-phenyl-3-sulfolene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Parameter Isomer Expected Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Vinylic H cis - 5-14
trans - 11-19
Allylic CH₂ cis - -
trans - -
Phenyl H cis ~7.2-7.6 -
trans ~7.2-7.6 -
Vinylic C cis - -
trans - -
Allylic C cis - -

| | trans | - | - |

Table 2: Key IR and UV-Vis Spectroscopic Data

Spectroscopic Method Parameter cis-3-phenyl-3-sulfolene trans-3-phenyl-3-sulfolene
IR C=C Stretch (cm⁻¹) ~1640-1680 Weaker or absent
C-H Out-of-Plane Bend (cm⁻¹) ~700 ~960-980 (strong)
SO₂ Stretch (cm⁻¹) ~1300-1350 (asym), ~1120-1160 (sym) ~1300-1350 (asym), ~1120-1160 (sym)
UV-Vis λmax (nm) Shorter Wavelength Longer Wavelength

| | Molar Absorptivity (ε) | Lower | Higher |

Table 3: Mass Spectrometry Data

Isomer Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]
cis-3-phenyl-3-sulfolene 194.05 e.g., M-SO₂ (130.07), Phenyl group fragments (77)

| trans-3-phenyl-3-sulfolene | 194.05 | Relative abundances may differ from cis isomer |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the chemical shifts and coupling constants of protons and carbons.

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Procedure :

    • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

    • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature (e.g., 298 K).

    • Data Analysis : Process the spectra using appropriate software. Integrate proton signals, determine chemical shifts, and measure coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective : To identify key functional group vibrations that differ between isomers.

  • Instrumentation : FT-IR Spectrometer.

  • Procedure :

    • Sample Preparation :

      • Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

      • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

    • Background Scan : Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Sample Scan : Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹.

    • Data Analysis : The software will automatically subtract the background spectrum. Analyze the positions and intensities of the absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective : To measure the wavelength of maximum absorption (λmax) and molar absorptivity.

  • Instrumentation : UV-Vis Spectrophotometer.

  • Procedure :

    • Solvent Selection : Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, hexane, or acetonitrile).

    • Sample Preparation : Prepare a dilute stock solution of the isomer with a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M).

    • Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

    • Sample Measurement : Record the absorbance spectra for each dilution over a range (e.g., 200–400 nm).

    • Data Analysis : Identify the λmax from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and analyze fragmentation patterns.

  • Instrumentation : Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Procedure :

    • Sample Introduction : Introduce a small amount of the sample into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

    • Ionization : Bombard the sample with high-energy electrons (typically 70 eV for EI) to generate a molecular ion (M⁺) and various fragment ions.

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).

    • Detection : A detector records the relative abundance of each ion.

    • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Isomer Analysis

The following diagram illustrates the logical workflow from synthesis to the comparative analysis of 3-phenyl-3-sulfolene isomers.

G cluster_synthesis Synthesis & Isolation cluster_isomers Isolated Isomers cluster_analysis Spectroscopic Analysis Synthesis Synthesis of 3-Phenyl-3-sulfolene (Isomer Mixture) Separation Isomer Separation (e.g., Column Chromatography) Synthesis->Separation Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans NMR NMR (¹H, ¹³C, COSY) Cis->NMR IR FT-IR Cis->IR MS Mass Spec. (EI-MS) Cis->MS UV UV-Vis Cis->UV Trans->NMR Trans->IR Trans->MS Trans->UV Comparison Comparative Analysis & Structural Elucidation NMR->Comparison IR->Comparison MS->Comparison UV->Comparison

Caption: Workflow for the synthesis, isolation, and spectroscopic comparison of isomers.

References

Efficacy of Sulfolane and Structurally Related Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This guide provides a comprehensive comparison of the efficacy of various sulfolane and structurally related sulfonamide derivatives as inhibitors of carbonic anhydrase (CA). It is intended for researchers, scientists, and drug development professionals. While initial interest lay in 3-phenyl-3-sulfolene derivatives, an extensive literature review revealed a lack of specific experimental data on their carbonic anhydrase inhibitory activity. Consequently, this guide broadens the scope to encompass the more widely studied class of sulfolane and related sulfonamide compounds, offering valuable insights into their potential as therapeutic agents.

Carbonic anhydrases are a family of enzymes that play a critical role in fundamental physiological processes, including pH regulation and CO₂ transport. Their involvement in various pathologies has made them a significant target for drug discovery. Notably, inhibitors of specific CA isoforms are utilized in the treatment of glaucoma and are under active investigation for cancer therapy.

Comparative Efficacy of Sulfonamide Derivatives

The inhibitory potential of sulfonamide-based compounds against carbonic anhydrases is primarily attributed to the interaction of the sulfonamide group with the zinc ion located in the enzyme's active site. The specificity and strength of this inhibition are influenced by the overall molecular structure of the compound. The following table presents a comparative summary of the inhibition constants (Kᵢ) for several sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms: hCA I and hCA II (cytosolic isoforms) and hCA IX and hCA XII (transmembrane, tumor-associated isoforms). A lower Kᵢ value signifies more potent inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Dorzolamide 30002.54918
Brinzolamide 39003.1416.3
SLC-0111 9700108454.5
4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide derivative Subnanomolar rangeNanomolar rangeNot ReportedNanomolar range
4-(2-substituted hydrazinyl)benzenesulfonamide derivative 1.79 - 2.731.72 - 11.64Not ReportedNot Reported

Experimental Protocols

The accurate determination of the inhibitory efficacy of these compounds is achieved through standardized biochemical assays. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.

Stopped-Flow CO₂ Hydration Assay

This technique measures the rate of the CA-catalyzed hydration of carbon dioxide. A stopped-flow instrument allows for the rapid mixing of the enzyme and its substrate, enabling the real-time monitoring of the reaction.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • Buffer solution (e.g., Tris-HCl)

  • CO₂-saturated water

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • pH indicator solution

Procedure:

  • Solutions of the carbonic anhydrase isoform and the inhibitor at various concentrations are prepared in the buffer.

  • The enzyme and inhibitor solutions are incubated to allow for binding.

  • The enzyme-inhibitor mixture is rapidly combined with CO₂-saturated water in the stopped-flow apparatus.

  • The ensuing change in pH, resulting from the enzymatic reaction, is monitored by measuring the change in absorbance of the pH indicator over time.

  • The initial rate of the reaction is calculated from the absorbance data.

  • Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations.

Visualizations

Experimental Workflow for CA Inhibitor Evaluation

The following diagram outlines the typical experimental process for assessing the efficacy of a potential carbonic anhydrase inhibitor.

cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Compound Synthesis and Purification B Preparation of Stock Solutions of Inhibitor and Enzyme A->B C Incubation of Enzyme with Inhibitor B->C D Stopped-Flow CO2 Hydration Assay C->D E Calculation of Initial Reaction Rates D->E F Determination of IC50 and Ki Values E->F G Efficacy Comparison F->G Comparative Analysis

Caption: A typical workflow for evaluating carbonic anhydrase inhibitors.

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

Carbonic Anhydrase IX is a key enzyme in the adaptation of tumor cells to hypoxic (low oxygen) conditions. Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).

cluster_environment Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Acidosis Extracellular Acidosis (Low pH) Survival Cell Survival and Proliferation Acidosis->Survival CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Induces CAIX CA IX Expression (at cell surface) CA9_Gene->CAIX CAIX->Acidosis Contributes to pH_regulation Intracellular pH Homeostasis CAIX->pH_regulation Contributes to pH_regulation->Survival

Caption: The role of CA IX in the hypoxic tumor signaling pathway.

Validating Diels-Alder Adducts from 3-Phenyl-3-Sulfolene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structural validation of Diels-Alder adducts derived from 3-phenyl-3-sulfolene. The in-situ generation of 2-phenyl-1,3-butadiene from this stable precursor offers a reliable method for the construction of complex cyclohexene derivatives. We present a comparison of this method with an alternative synthetic route to the diene, alongside a detailed examination of the structural elucidation of the resulting adducts using spectroscopic techniques.

Comparison of Diene Generation Methods

The Diels-Alder reaction with 2-phenyl-1,3-butadiene is a powerful tool for synthesizing phenyl-substituted cyclohexene rings. The choice of diene source can significantly impact the overall efficiency and practicality of the synthesis. Here, we compare the in-situ generation from 3-phenyl-3-sulfolene with a common alternative laboratory synthesis.

Table 1: Comparison of Synthetic Routes to 2-Phenyl-1,3-butadiene

Feature3-Phenyl-3-sulfolene MethodGrignard/Dehydration Method
Starting Materials 3-Phenyl-3-sulfoleneAcetophenone, Vinylmagnesium bromide
Reagent Handling Solid, stable precursorGrignard reagent is moisture-sensitive
Reaction Steps One-pot in-situ generation and trappingTwo distinct steps: Grignard reaction followed by dehydration
Byproducts Sulfur dioxide (gas)Magnesium salts, water
Overall Yield Generally high for the trapped adductVariable, depending on the efficiency of both steps
Advantages Convenient, avoids isolation of the dieneUtilizes common and readily available starting materials
Disadvantages Requires synthesis of the sulfolene precursorRequires anhydrous conditions for the Grignard step

Performance in Diels-Alder Reactions: A Quantitative Overview

The reactivity of in-situ generated 2-phenyl-1,3-butadiene was evaluated with a range of dienophiles. The following table summarizes the yields and observed regioselectivity of these reactions.

Table 2: Yields of Diels-Alder Adducts from 2-Phenyl-1,3-butadiene

DienophileAdductYield (%)Regioselectivity
Maleic Anhydride4-Phenyl-cis-1,2,3,6-tetrahydrophthalic anhydride~90%"Para" isomer favored
N-Phenylmaleimide4-Phenyl-N-phenyl-cis-1,2,3,6-tetrahydrophthalimide55-65% (crude)"Para" isomer favored[1]
Dimethyl AcetylenedicarboxylateDimethyl 4-phenylcyclohexa-1,4-diene-1,2-dicarboxylateModerate to HighN/A

Experimental Protocols and Structural Validation

Accurate structural determination of the Diels-Alder adducts is critical. This section provides detailed experimental protocols for the synthesis and spectroscopic validation of a representative adduct.

Synthesis of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-phenyl-3-sulfolene (1 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as xylene.

  • Heat the mixture to reflux (approximately 140 °C) for 30-45 minutes. The reaction can be monitored by the evolution of sulfur dioxide gas.[1]

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., xylene-petroleum ether) to obtain the pure adduct.

Structural Validation Workflow

The following diagram illustrates the typical workflow for validating the structure of the Diels-Alder adducts, employing a combination of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation start 3-Phenyl-3-sulfolene + Dienophile reaction Diels-Alder Reaction (Heat, in-situ diene generation) start->reaction product Crude Adduct reaction->product recrystallization Recrystallization product->recrystallization pure_product Pure Adduct recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pure_product->nmr ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp structure Validated Structure nmr->structure ms->structure mp->structure

Caption: Workflow for the synthesis and structural validation of Diels-Alder adducts.

Spectroscopic Data Analysis

The structure of the Diels-Alder adducts is unequivocally confirmed through the analysis of their NMR spectra. The regiochemistry, in particular, is determined by the characteristic chemical shifts and coupling patterns of the protons in the newly formed cyclohexene ring.

¹H NMR (400 MHz, CDCl₃) of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride (Predicted):

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ ~6.0 ppm (m, 1H): Olefinic proton on the cyclohexene ring.

  • δ ~3.5 ppm (m, 2H): Protons at the bridgehead positions adjacent to the anhydride.

  • δ ~2.5-3.0 ppm (m, 4H): Allylic and other aliphatic protons on the cyclohexene ring.

¹³C NMR (100 MHz, CDCl₃) of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride (Predicted):

  • δ ~170-175 ppm: Carbonyl carbons of the anhydride.

  • δ ~135-140 ppm: Quaternary aromatic carbon and the phenyl-substituted olefinic carbon.

  • δ ~125-130 ppm: Aromatic CH carbons.

  • δ ~120-125 ppm: Unsubstituted olefinic carbon.

  • δ ~40-50 ppm: Bridgehead carbons.

  • δ ~25-35 ppm: Aliphatic carbons in the cyclohexene ring.

The specific regiochemistry ("para" isomer) is confirmed by the presence of a single olefinic proton in the ¹H NMR spectrum and the chemical shifts of the olefinic carbons in the ¹³C NMR spectrum. 2D NMR techniques such as COSY and HSQC would be employed to definitively assign all proton and carbon signals and confirm the connectivity.

Conclusion

The in-situ generation of 2-phenyl-1,3-butadiene from 3-phenyl-3-sulfolene provides a convenient and efficient route for the synthesis of a variety of phenyl-substituted cyclohexene derivatives via the Diels-Alder reaction. The structure of the resulting adducts can be reliably validated through a combination of one- and two-dimensional NMR spectroscopy. This methodology offers a valuable tool for medicinal chemists and researchers in drug development for the construction of novel carbocyclic scaffolds.

References

Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of an organic reaction. This guide provides a comparative analysis of sulfolene-based solvents against other common alternatives in key organic transformations, supported by experimental data and detailed protocols.

Sulfolene and its derivatives, particularly sulfolane (tetramethylene sulfone), have emerged as versatile and highly polar aprotic solvents with a unique combination of properties. Their high thermal stability, stability towards strong acids and bases, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to more conventional solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1][2] This guide will delve into the performance of sulfolene-based solvents in three important classes of organic reactions: Nucleophilic Aromatic Substitution (SNAr), Diels-Alder reactions, and Cationic Ring-Opening Polymerization (CROP).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals. The choice of solvent can dramatically affect the reaction rate by influencing the solubility of the reactants and stabilizing the charged intermediates.

Data Presentation

The following table summarizes the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various dipolar aprotic solvents.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)
Sulfolane 43.34.8Estimated to be in the range of 10-20
Dimethyl Sulfoxide (DMSO)46.73.9617.5
N,N-Dimethylformamide (DMF)36.73.824.5
Acetonitrile37.53.920.85
Acetone20.72.880.13
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-chloro-2,4-dinitrobenzene with Piperidine in Sulfolane

This protocol is adapted from procedures for similar SNAr reactions in polar aprotic solvents.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Piperidine

  • Sulfolane (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • UV-Vis spectrophotometer or HPLC for reaction monitoring

Procedure:

  • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in sulfolane (e.g., 0.01 M).

  • Prepare a stock solution of piperidine in sulfolane (e.g., 0.1 M).

  • In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the 1-chloro-2,4-dinitrobenzene solution.

  • Allow the solution to reach the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a known volume of the piperidine solution to the reaction vessel with vigorous stirring.

  • Monitor the progress of the reaction by periodically withdrawing aliquots from the reaction mixture and analyzing them by UV-Vis spectrophotometry (monitoring the formation of the product, N-(2,4-dinitrophenyl)piperidine) or HPLC.

  • The pseudo-first-order rate constant can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While often performed in nonpolar solvents, the use of polar aprotic solvents can sometimes influence the reaction rate and selectivity. 3-Sulfolene, a solid at room temperature, serves as both a solvent and a convenient in situ source of 1,3-butadiene upon heating.

Data Presentation

The following table compares the reaction time and yield for the Diels-Alder reaction between in situ generated 1,3-butadiene (from 3-sulfolene) and maleic anhydride in the presence of xylene as a co-solvent. While a direct comparison with other primary solvents for this specific setup is not available, the data highlights the efficiency of this method.

Diene SourceDienophileSolvent/Co-solventReaction Time (reflux)Yield (%)
3-SulfoleneMaleic AnhydrideXylene30 minutes89
Experimental Protocol: Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride

Materials:

  • 3-Sulfolene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Petroleum ether

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3-sulfolene (1.0 eq), maleic anhydride (0.9 eq), and a minimal amount of xylene to facilitate stirring.

  • Assemble a reflux apparatus and heat the mixture gently to dissolve the solids.

  • Once dissolved, increase the heating to maintain a steady reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas. The butadiene will then react with the maleic anhydride.

  • Continue refluxing for 30 minutes.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Add a sufficient amount of petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold petroleum ether and allow it to air dry.

Cationic Ring-Opening Polymerization (CROP)

Sulfolane has been shown to be an excellent solvent for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of poly(2-oxazoline)s, a class of polymers with significant biomedical applications. Studies have demonstrated that sulfolane can significantly accelerate the rate of polymerization compared to other common solvents.

Data Presentation

The following table presents the apparent propagation rate constants (kp,app) for the polymerization of 2-ethyl-2-oxazoline initiated by methyl tosylate in different solvents.

SolventDielectric Constant (ε)kp,app at 140°C (10⁻³ L mol⁻¹ s⁻¹)
Sulfolane 43.324.0
Acetonitrile37.54.0
Chlorobenzene5.61.0
Experimental Protocol: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline in Sulfolane

Materials:

  • 2-Ethyl-2-oxazoline (distilled and dried)

  • Methyl tosylate (initiator)

  • Sulfolane (anhydrous)

  • Schlenk line or glovebox for inert atmosphere

  • Polymerization tubes or flasks

  • Thermostated oil bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the desired amount of anhydrous sulfolane to a polymerization vessel.

  • Add the purified 2-ethyl-2-oxazoline monomer to the solvent.

  • Add the methyl tosylate initiator via syringe.

  • Place the sealed polymerization vessel in a preheated oil bath at the desired reaction temperature (e.g., 140°C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by adding a nucleophilic quenching agent (e.g., a solution of water or an amine in a suitable solvent).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Visualizations

Experimental Workflow for Solvent Comparison

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis A Select Reaction & Reactants B Choose Solvents for Comparison (e.g., Sulfolane, DMSO, DMF) A->B C Prepare Stock Solutions B->C D Set up Parallel Reactions in Each Solvent C->D E Maintain Identical Conditions (Temp, Concentration, Stirring) D->E F Monitor Reaction Progress (TLC, GC, HPLC, NMR) E->F G Quench Reactions & Isolate Products F->G H Determine Yield, Purity, and Selectivity G->H I Compare Performance Metrics H->I J J I->J Conclusion

Caption: Workflow for comparing solvent performance.

Logical Relationship in Solvent Selection

G A Define Reaction Requirements (Polarity, Temperature, Reactant Solubility) B Initial Solvent Screening (Sulfolane vs. Alternatives) A->B C Evaluate Performance Data (Yield, Rate, Selectivity) B->C D Consider Downstream Processing (Work-up, Purification) C->D F Optimal Solvent Selection C->F E Assess Safety & Environmental Impact D->E E->F

Caption: Decision-making process for solvent selection.

Conclusion

Sulfolene-based solvents, particularly sulfolane, offer a compelling set of properties for various organic reactions. Their high polarity can lead to significant rate enhancements, as seen in the cationic ring-opening polymerization of 2-oxazolines. In reactions like the Diels-Alder, 3-sulfolene provides a convenient and safe source of gaseous dienes. While direct comparative data for SNAr reactions in sulfolane is still emerging, its physicochemical properties suggest it is a strong candidate to rival DMSO in performance. Researchers are encouraged to consider sulfolene-based solvents as powerful tools in their synthetic endeavors, keeping in mind the specific requirements of their reactions and downstream processing needs.

References

A Comparative Guide to Diene Precursors: Alternatives to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, 3-sulfolenes serve as invaluable, stable precursors to often volatile 1,3-dienes. This guide provides a comparative analysis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and its alternatives, supported by experimental data and detailed protocols to inform your selection process.

Introduction to 3-Sulfolenes in Diels-Alder Reactions

3-Sulfolenes, also known as 2,5-dihydrothiophene 1,1-dioxides, are crystalline solids that, upon heating, undergo a cheletropic elimination of sulfur dioxide to generate a 1,3-diene in situ. This method offers significant advantages over the direct use of gaseous or low-boiling dienes, providing enhanced safety and procedural simplicity. The substituent on the sulfolene ring dictates the structure of the resulting diene, thereby influencing the subsequent Diels-Alder reaction's kinetics and stereoselectivity. The general reaction scheme is depicted below.

General Reaction: In Situ Diene Generation and Diels-Alder Cycloaddition cluster_0 Diene Generation cluster_1 Diels-Alder Reaction Sulfolene Substituted 3-Sulfolene Diene Substituted 1,3-Diene Sulfolene->Diene Δ (-SO2) Adduct Cyclohexene Adduct Diene->Adduct SO2 SO2 Dienophile Dienophile Dienophile->Adduct

Caption: Workflow of 3-sulfolenes as diene precursors in Diels-Alder reactions.

The choice of substituent on the 3-sulfolene backbone has a significant impact on the reactivity of the generated diene. Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles, a cornerstone of the normal-electron-demand Diels-Alder reaction.[1] Conversely, bulky substituents can influence the conformational equilibrium of the diene, potentially affecting reaction rates.[2]

Performance Comparison of Substituted 3-Sulfolenes

The following table summarizes the performance of various substituted 3-sulfolenes in the Diels-Alder reaction with maleic anhydride, a common dienophile. The data has been compiled to provide a comparative overview of reaction yields under typical conditions.

3-Sulfolene DerivativeDiene GeneratedDienophileSolventConditionsYield (%)Reference(s)
3-Sulfolene 1,3-ButadieneMaleic AnhydrideXyleneReflux, 30 min89-97%[3][4]
3-Sulfolene 1,3-ButadieneMaleic AnhydrideTolueneReflux, 1 hr77.6%[5]
3-Sulfolene 1,3-ButadieneMaleic Anhydride-Reflux49.31%[6]
3-Methyl-2,5-dihydrothiophene 1,1-dioxide IsopreneMaleic AnhydrideNot specifiedNot specified-[7]
This compound 1-Phenyl-1,3-butadieneMaleic AnhydrideNot specifiedNot specified-[8]

Note: Direct comparative data for all derivatives under identical conditions is limited. The presented data is collated from various sources.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a Diels-Alder adduct using a 3-sulfolene precursor and for the synthesis of the parent 3-sulfolene.

General Procedure for Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride

This protocol is a generalized procedure based on common laboratory practices for this reaction.[3][9][10]

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylene (anhydrous)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • To a 25 mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g), maleic anhydride (e.g., 1.5 g), and anhydrous xylene (e.g., 1-2 mL).

  • Add a magnetic stir bar to the flask and fit it with a reflux condenser.

  • Gently heat the mixture with stirring. The solids should dissolve before the solvent begins to reflux.

  • Once the solids have dissolved, increase the heat to bring the mixture to a moderate reflux. Continue refluxing for approximately 30-60 minutes. During this time, the 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide gas, and the butadiene reacts with maleic anhydride.

  • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • To induce crystallization of the product, add petroleum ether to the cooled reaction mixture.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Allow the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, to air dry.

Experimental Workflow: Diels-Alder Reaction A Combine Reactants: 3-Sulfolene, Maleic Anhydride, Xylene B Heat to Reflux (30-60 min) A->B In situ diene generation and cycloaddition C Cool to Room Temperature B->C D Induce Crystallization (add Petroleum Ether) C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F Isolate solid product G Wash with Cold Petroleum Ether F->G H Dry Product G->H

Caption: Step-by-step workflow for the synthesis of a Diels-Alder adduct.

Synthesis of 3-Sulfolene

The parent 3-sulfolene is typically synthesized via a cycloaddition reaction between 1,3-butadiene and sulfur dioxide.[11]

Materials:

  • 1,3-Butadiene (liquefied)

  • Sulfur dioxide (liquefied)

  • Autoclave or sealed pressure vessel

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • In a cooled autoclave or pressure vessel, combine liquefied 1,3-butadiene and liquefied sulfur dioxide.

  • Add a small amount of a polymerization inhibitor such as hydroquinone.

  • Seal the vessel and allow the reaction to proceed. The reaction can be carried out at room temperature over several days or accelerated by heating (e.g., 130°C for 30 minutes).

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • The solid 3-sulfolene product can be collected and purified by recrystallization if necessary.

Signaling Pathways and Logical Relationships

The utility of 3-sulfolenes is rooted in the thermodynamics of the cheletropic extrusion and the subsequent cycloaddition. The overall process can be visualized as a logical progression from a stable precursor to a functionalized six-membered ring.

Logical Progression of the 3-Sulfolene Method Start Stable Solid Precursor (Substituted 3-Sulfolene) Intermediate Reactive Intermediate (Substituted 1,3-Diene) Start->Intermediate Thermal Cheletropic Extrusion Byproduct Gaseous Byproduct (SO2) Start->Byproduct Product Desired Product (Cyclohexene Derivative) Intermediate->Product [4+2] Cycloaddition Intermediate->Byproduct Generated with diene

Caption: Logical flow from a stable 3-sulfolene to the final Diels-Alder adduct.

Conclusion

This compound and its analogs are highly effective and convenient precursors for the in situ generation of 1,3-dienes for Diels-Alder reactions. The choice of the specific sulfolene derivative allows for the controlled introduction of substituents into the diene framework, thereby influencing the outcome of the cycloaddition. While direct, side-by-side comparative data remains somewhat sparse in the literature, the provided protocols and collated yield information offer a valuable starting point for the selection of the most appropriate reagent for a given synthetic target. The operational simplicity and enhanced safety of using solid sulfolenes over gaseous dienes underscore their continued importance in modern organic synthesis.

References

A Comparative Guide to Sulfonating Agents: Benchmarking 3-Phenyl-1,2,4-dithiazoline-5-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the introduction of sulfur atoms into organic molecules is a critical transformation. This guide provides a comprehensive comparison of 3-phenyl-1,2,4-dithiazoline-5-one, a highly efficient sulfurizing reagent, against other commonly used alternatives, namely Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their specific synthetic needs.

Introduction to 3-Phenyl-1,2,4-dithiazoline-5-one

It is important to clarify a potential point of confusion regarding the nomenclature of the primary subject of this guide. While the topic refers to "3-phenyl-3-sulfolene," the highly efficient sulfurizing reagent with this phenyl substitution is chemically identified as 3-phenyl-1,2,4-dithiazoline-5-one . This compound is also known by the acronym POS (PolyOrg Sulfa). Throughout this guide, we will refer to it by its correct chemical name or as the POS reagent.

The POS reagent has emerged as a potent sulfur-transfer agent, particularly in the synthesis of oligonucleotide phosphorothioates, a crucial modification in antisense drug development.[1][2] Its performance benchmarks, especially in terms of efficiency, stability, and handling, position it as a strong competitor to more traditional sulfurizing agents.

Performance Comparison of Sulfonating Agents

The selection of a sulfurizing agent is dictated by several factors, including the substrate, desired product, reaction conditions, and scalability. The following tables summarize the quantitative performance of the POS reagent, Lawesson's Reagent, and P₄S₁₀ in key applications.

Table 1: Sulfonating Efficiency in Oligonucleotide Synthesis
ReagentEfficiencyReaction TimeKey AdvantagesDisadvantages
3-Phenyl-1,2,4-dithiazoline-5-one (POS) > 99.8%[2]1 minute[2]Highly stable in solution, highly soluble in acetonitrile, low cost, no foul odor.[1][2][3]Primarily documented for oligonucleotide synthesis.
Beaucage Reagent High4 minutes (for similar results to POS with some substrates)[4]Commercially available.[1]Suboptimal stability, byproduct can be an oxidizing agent.[1][2]
DDTT (Sulfurizing Reagent II) High2-4 minutes (RNA synthesis)[4]More efficient than Beaucage Reagent for RNA sulfurization, stable in solution.[4]Requires pyridine for dissolution.[1]
Phenylacetyl disulfide (PADS) >99.9% (with aged solution)[5]VariableUsed in large-scale synthesis.[5]Unpleasant odor, requires pyridine for dissolution, variable efficiency with fresh solutions.[1][5]
Table 2: General Thionation of Carbonyl Compounds
ReagentSubstrate ScopeTypical YieldsTypical ConditionsKey AdvantagesDisadvantages
Lawesson's Reagent Ketones, esters, amides, lactones[6][7][8][9]Good to excellent[6][7][8][9]Reflux in toluene or xyleneMilder than P₄S₁₀, commercially available.Byproducts can complicate purification.[6][7][8][9]
Phosphorus Pentasulfide (P₄S₁₀) Ketones, esters, amidesModerate to excellentHigher temperatures and excess reagent often needed compared to Lawesson's Reagent.Low cost, widely available.Harsher reaction conditions, can lead to side reactions.
P₄S₁₀ / Hexamethyldisiloxane (HMDO) Ketones, esters, amides, lactonesComparable or superior to Lawesson's Reagent[6][7][8][9]Reflux in a suitable solventEasy removal of byproducts by hydrolytic workup or filtration.[6][7][8][9]Requires the use of two reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the use of each of the compared sulfurizing reagents.

Protocol 1: Sulfurization of Oligonucleotides using 3-Phenyl-1,2,4-dithiazoline-5-one (POS)

This protocol is based on the solid-phase synthesis of oligonucleotide phosphorothioates.

Materials:

  • 3-Phenyl-1,2,4-dithiazoline-5-one (POS reagent)

  • Anhydrous acetonitrile (CH₃CN)

  • Controlled pore glass (CPG) solid support with initial nucleoside

  • Standard phosphoramidite monomers and synthesis reagents

  • Automated DNA/RNA synthesizer

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • Reagent Preparation: Prepare a 0.1 M solution of the POS reagent in anhydrous acetonitrile.[2]

  • Automated Synthesis: The synthesis is performed on an automated synthesizer on a 1 µmol scale.[2]

  • Sulfurization Step: Following the coupling of each phosphoramidite monomer, the sulfurization is carried out by introducing the 0.1 M POS solution. A reaction time of 1 minute is employed.[2]

  • Cleavage and Deprotection: After the completion of the oligonucleotide chain elongation, the CPG support is treated with concentrated ammonium hydroxide (1 mL per 1 µmol of synthesis) at 55°C for 6 hours to cleave the oligonucleotide and remove protecting groups.[2]

  • Workup: The CPG is removed by filtration, and the ammonium hydroxide solution is lyophilized to yield the crude oligonucleotide phosphorothioate.

  • Analysis: The purity and efficiency of sulfurization are determined by reverse-phase HPLC and mass spectrometry. The P=O impurity is typically less than 0.2%.[2]

Protocol 2: General Thionation of a Ketone using Lawesson's Reagent

Materials:

  • Ketone substrate

  • Lawesson's Reagent

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • A solution of the ketone (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Lawesson's Reagent (0.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding thioketone.

Protocol 3: Thionation of an Amide using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • Amide substrate

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous pyridine or toluene

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • The amide (1 equivalent) is dissolved in anhydrous pyridine or toluene in a round-bottom flask under an inert atmosphere.

  • Phosphorus pentasulfide (0.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature with an ice-water bath if the reaction is exothermic.

  • After the addition is complete, the mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude thioamide is purified by recrystallization or column chromatography.

Visualizing the Experimental Workflow and Reaction Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a general reaction pathway.

Experimental_Workflow_Oligonucleotide_Sulfurization cluster_synthesis Automated Solid-Phase Synthesis cluster_workup Cleavage and Deprotection start Start with CPG-bound Nucleoside coupling Phosphoramidite Coupling start->coupling sulfurization Sulfurization with POS Reagent coupling->sulfurization P=S linkage oxidation Oxidation (for P=O linkage) coupling->oxidation P=O linkage capping Capping (Optional) sulfurization->capping capping->coupling Next Cycle cleavage Cleavage from CPG with NH4OH capping->cleavage oxidation->capping deprotection Deprotection cleavage->deprotection analysis HPLC and Mass Spec Analysis deprotection->analysis Crude Product

Caption: Workflow for oligonucleotide phosphorothioate synthesis using the POS reagent.

General_Thionation_Pathway Carbonyl Carbonyl Compound (C=O) Intermediate Thiaoxaphosphetane Intermediate (with Lawesson's Reagent) Carbonyl->Intermediate Sulfurizing_Reagent Sulfurizing Reagent (e.g., Lawesson's, P4S10) Sulfurizing_Reagent->Intermediate Thiocarbonyl Thiocarbonyl Compound (C=S) Intermediate->Thiocarbonyl Byproduct Phosphorus-Oxygen Byproduct (e.g., P=O containing species) Intermediate->Byproduct

Caption: Generalized reaction pathway for the thionation of a carbonyl compound.

Conclusion

3-Phenyl-1,2,4-dithiazoline-5-one (POS reagent) stands out as a superior sulfurizing agent for specialized applications like oligonucleotide synthesis, offering exceptional efficiency, stability, and ease of use.[2] For more general thionation of carbonyl compounds, Lawesson's Reagent provides a milder alternative to the harsher conditions often required for P₄S₁₀. The combination of P₄S₁₀ with hexamethyldisiloxane presents a promising method that combines the potency of P₄S₁₀ with a simplified workup.[6][7][8][9] The choice of reagent will ultimately depend on the specific requirements of the chemical transformation, including substrate sensitivity, desired purity, and scalability of the reaction. This guide provides the necessary data to make an informed decision for your research and development endeavors.

References

Distinguishing Isomeric Sulfur Compounds: A Guide to 17O NMR Spectroscopy of Sulfolenes and Sultines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in synthetic chemistry and drug development, the unambiguous identification of isomeric products is a critical challenge. The reaction of 1,3-dienes with sulfur dioxide can yield two distinct isomeric structures: sulfolenes (2,5-dihydrothiophene-1,1-dioxides) through a cheletropic addition, and sultines (3,6-dihydro-1,2-oxathiin-2-oxides) via a hetero-Diels-Alder reaction. While structurally similar, their distinct chemical properties necessitate reliable analytical methods for differentiation. This guide provides a comprehensive comparison of how 17O Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to distinguish between these two classes of organosulfur compounds, supported by experimental data.

The Decisive Power of 17O NMR Chemical Shifts

Oxygen-17 NMR spectroscopy, although less common than 1H or 13C NMR due to the low natural abundance and quadrupolar nature of the 17O isotope, offers a direct probe into the electronic environment of the oxygen atoms within the sulfonyl and sulfinyl groups of sulfolenes and sultines, respectively.[1][2][3] The chemical shifts of the 17O nuclei in these compounds are highly sensitive to the bonding and structure of the sulfur-oxygen framework, providing a clear basis for differentiation.[4]

Experimental studies have demonstrated that the 17O NMR chemical shifts of sulfolenes and sultines occupy distinct and non-overlapping regions.[1][2] This significant difference in resonance frequencies allows for the straightforward assignment of the correct isomeric structure.

Comparative 17O NMR Data

The following table summarizes experimentally obtained 17O NMR chemical shift data for a series of sulfolene and sultine derivatives, highlighting the clear distinction between the two classes of compounds.

Compound ClassDerivative17O Chemical Shift (δ / ppm)
Sulfolenes 3-methyl-2,5-dihydrothiophene-1,1-dioxide165
3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide163
(E)-3-methoxy-2,5-dihydrothiophene-1,1-dioxide168
Sultines 4-methyl-3,6-dihydro-1,2-oxathiin-2-oxide278
4,5-dimethyl-3,6-dihydro-1,2-oxathiin-2-oxide277
1,2-oxathiin[4,5-c]pyridine-2-oxide280

Data sourced from Chemistry - A European Journal, 2000, 6(10), 1858-1864.[1]

As the data illustrates, sulfolenes exhibit 17O NMR signals in the range of approximately 163-168 ppm, whereas sultines resonate at a significantly downfield region of around 277-280 ppm. This substantial difference of over 100 ppm provides an unambiguous diagnostic marker for distinguishing between the two isomeric series.

Experimental Protocol for 17O NMR Spectroscopy

The following provides a general methodology for the acquisition of 17O NMR spectra for the differentiation of sulfolenes and sultines, based on established experimental practices.

1. Sample Preparation:

  • Samples are typically prepared by dissolving the compound of interest in a suitable solvent, such as acetonitrile or chloroform-d.

  • Due to the low natural abundance of 17O (0.037%), relatively high sample concentrations are often required to obtain a satisfactory signal-to-noise ratio within a reasonable acquisition time.[3] For challenging samples, 17O-enrichment may be necessary.[5]

2. NMR Data Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer.

  • A broadband probe tuned to the 17O frequency is utilized.

  • Due to the quadrupolar nature of the 17O nucleus and the associated broad linewidths, specific acquisition parameters are employed to maximize signal intensity and resolution.[3][6]

  • Key parameters may include a large spectral width, a short acquisition time, and a short relaxation delay.

  • Deuterated water (D2O) is commonly used as an external reference for chemical shifts.[7]

3. Data Processing:

  • A significant line broadening factor is typically applied during Fourier transformation to improve the signal-to-noise ratio of the broad 17O signals.

  • The resulting spectrum is referenced, and the chemical shifts of the observed resonances are determined.

Logical Workflow for Isomer Differentiation

The process of distinguishing between sulfolenes and sultines using 17O NMR spectroscopy can be summarized in a straightforward logical workflow.

distinguish_isomers cluster_start Starting Point cluster_analysis Analysis cluster_identification Identification start Reaction of 1,3-diene and SO2 product Isomeric Product Mixture (Sulfolene and/or Sultine) start->product yields nmr_acq Acquire 17O NMR Spectrum product->nmr_acq data_analysis Analyze 17O Chemical Shift (δ) nmr_acq->data_analysis sulfolene Identified as Sulfolene data_analysis->sulfolene δ ≈ 160-170 ppm sultine Identified as Sultine data_analysis->sultine δ ≈ 270-280 ppm

Caption: Workflow for distinguishing sulfolenes and sultines.

Conclusion

17O NMR spectroscopy provides a definitive and reliable method for the structural elucidation of sulfolenes and sultines. The significant and consistent differences in the 17O chemical shifts between the sulfonyl group in sulfolenes and the sulfinyl group in sultines serve as a robust diagnostic tool. For researchers working with these classes of compounds, the application of 17O NMR can prevent structural misassignment and ensure the correct identification of reaction products, thereby supporting the advancement of synthetic methodologies and drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Combustible Dust: May form combustible dust concentrations in air.[1][2]

  • Aquatic Toxicity: A related compound is noted as being very toxic to aquatic life with long-lasting effects.[4]

  • Hazardous Decomposition: Upon combustion, it may produce hazardous byproducts such as sulfur oxides and carbon oxides.[1][3]

Personal Protective Equipment (PPE) Requirements

A summary of required PPE for handling this compound is provided below.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Avoid skin contact.[1]
Respiratory Protection If dust formation is likely, use a NIOSH-approved respirator. Provide appropriate exhaust ventilation.[1]

Disposal Workflow

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Assess Hazards & Don PPE B Segregate Waste A->B Handle with care C Use Designated, Labeled Container B->C No mixing of waste streams D Keep Container Tightly Closed C->D Prevent spills & contamination E Store in a Designated Hazardous Waste Area D->E Secure storage F Arrange for Pickup by Licensed Waste Disposal Service E->F Follow institutional protocols G Complete Waste Manifest F->G Ensure proper documentation

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from the laboratory.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels

  • Spatula or scoop

  • Chemical fume hood (if transferring significant quantities)

Procedure:

  • Preparation and Segregation:

    • Ensure all required PPE is correctly worn before handling the chemical.

    • Identify a designated hazardous waste container for solid organic chemical waste. Do not mix this waste with other waste streams like halogenated solvents, acids, or bases.[5]

    • If the original container is to be disposed of, ensure it is securely closed.

  • Waste Transfer:

    • If transferring the chemical from a reaction vessel or other container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[1]

    • Carefully transfer the solid this compound into the designated solid hazardous waste container using a clean spatula or scoop.

    • Avoid creating dust.[1][2]

  • Container Management and Labeling:

    • Securely close the hazardous waste container immediately after adding the waste.[1][6]

    • Properly label the waste container with the full chemical name ("this compound"), the approximate quantity, and any relevant hazard warnings (e.g., "Irritant"). All labels must include the commonly accepted name, not just chemical formulas.[5]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[6]

    • Follow your institution's procedures for arranging the collection of hazardous waste by a licensed environmental disposal company.

    • Complete all necessary waste disposal paperwork or manifests as required by your institution and local regulations.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Procedure for a Small Spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • Avoid generating dust.[2]

    • Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[4]

    • Clean the affected area thoroughly with a damp cloth or paper towels. Be aware that some sources advise against using a high-volume water jet for cleanup of the related compound, sulfolene.[1]

    • Place all cleanup materials into the hazardous waste container.

  • Decontamination: Wash hands and any potentially contaminated skin thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Logical Relationship Diagram for Disposal Decisions

The following diagram illustrates the decision-making process for handling this compound waste.

DisposalDecision Start Waste Generated: 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide IsContaminated Is the material contaminated or a byproduct? Start->IsContaminated PureMaterial Unused, pure material in original container IsContaminated->PureMaterial No ContaminatedMaterial Contaminated material or experimental residue IsContaminated->ContaminatedMaterial Yes DisposeAsWaste Treat as Hazardous Waste PureMaterial->DisposeAsWaste ContaminatedMaterial->DisposeAsWaste FollowProtocol Follow Step-by-Step Disposal Protocol DisposeAsWaste->FollowProtocol End Safe & Compliant Disposal FollowProtocol->End

Caption: Decision-making process for the disposal of the compound.

References

Personal protective equipment for handling 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (CAS No. 57465-40-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene), and general safety protocols for aromatic sulfone compounds.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be similar to its parent compound, which is classified as a combustible dust and a serious eye irritant.[1][2][3] The presence of the phenyl group may introduce additional considerations, such as potential skin irritation and harm if swallowed, as observed in other aromatic sulfones.[4] Therefore, a cautious approach to handling is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTight-sealing, meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use and replace them immediately if contact with the chemical occurs.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Full-coverage clothingLong pants and closed-toe shoes are mandatory.
Respiratory Protection NIOSH-approved respiratorRequired when working in areas with poor ventilation or when dust generation is likely.

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Wear the complete set of recommended PPE.

    • Avoid creating dust. Use techniques that minimize the dispersal of the solid compound.

    • If transferring the compound, use a scoop or spatula. Avoid pouring, which can generate dust.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag or container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating key safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Prepare Well-Ventilated Work Area gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials verify_safety Verify Eyewash & Safety Shower Accessibility gather_materials->verify_safety don_ppe Don Full PPE verify_safety->don_ppe Proceed to Handling handle_compound Handle Compound in Fume Hood don_ppe->handle_compound avoid_dust Minimize Dust Generation handle_compound->avoid_dust clean_area Clean Work Area & Equipment avoid_dust->clean_area Complete Handling wash_hands Wash Hands & Exposed Skin clean_area->wash_hands dispose_ppe Properly Dispose of Contaminated PPE wash_hands->dispose_ppe collect_waste Collect Waste in Labeled Container dispose_ppe->collect_waste Proceed to Disposal follow_regs Follow Institutional & Regulatory Guidelines collect_waste->follow_regs

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.